Tridecane-2-thiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
62155-03-7 |
|---|---|
Molecular Formula |
C13H28S |
Molecular Weight |
216.43 g/mol |
IUPAC Name |
tridecane-2-thiol |
InChI |
InChI=1S/C13H28S/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13-14H,3-12H2,1-2H3 |
InChI Key |
ZAPRCDVCNIREGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C)S |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Tridecane-2-thiol
Introduction
Tridecane-2-thiol is an organosulfur compound with the chemical formula C₁₃H₂₈S. It is a derivative of tridecane, a 13-carbon alkane, where a thiol (-SH) group is attached to the second carbon atom. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide provides a comprehensive overview of its expected physical properties based on the known characteristics of its structural isomer, Tridecane-1-thiol, the parent alkane, n-Tridecane, and the general properties of thiols. This document is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this compound's physical characteristics.
Predicted Physical and Chemical Properties
Thiols, also known as mercaptans, are sulfur analogs of alcohols.[1] The substitution of a sulfur atom for an oxygen atom significantly influences the compound's physical properties. Generally, thiols exhibit lower boiling points than alcohols of similar molecular weight due to the weaker hydrogen bonding capabilities of the sulfhydryl group (-SH) compared to the hydroxyl group (-OH).[1][2] They are also known for their strong, often unpleasant, odors.[1] this compound is expected to be a colorless liquid at room temperature with a characteristic thiol odor. It is predicted to be soluble in organic solvents and have limited solubility in water.[2][3]
Data Presentation: Physical Properties of Related Compounds
To provide a quantitative estimation of the physical properties of this compound, the following table summarizes the available data for the closely related compounds, n-Tridecane and 1-Tridecanethiol.
| Physical Property | n-Tridecane | 1-Tridecanethiol |
| Molecular Formula | C₁₃H₂₈ | C₁₃H₂₈S |
| Molecular Weight | 184.37 g/mol [4][5] | 216.43 g/mol [6] |
| Boiling Point | 234 °C[7][8] | Not Available |
| Melting Point | -5.5 °C[7][8] | Not Available |
| Density | 0.756 g/mL at 25 °C[7][8] | Not Available |
| Refractive Index | 1.425 at 20 °C[8] | Not Available |
| Solubility in Water | Insoluble[3][8][9] | Expected to be low |
Experimental Protocols
Accurate determination of the physical properties of this compound requires standardized experimental procedures. The following sections detail the methodologies for measuring key physical constants.
Boiling Point Determination (Capillary Tube Method)
The capillary tube method is a micro-scale technique suitable for determining the boiling point of a liquid sample.[10]
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., oil bath or melting point apparatus)[10]
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
A small amount of the liquid sample (a few drops) is placed into the small test tube.
-
A capillary tube, with its sealed end up, is placed inside the test tube containing the liquid.[10]
-
The test tube is attached to a thermometer.[10]
-
The assembly is placed in a heating bath.
-
The bath is heated gradually. As the temperature approaches the boiling point of the liquid, a stream of bubbles will emerge from the open end of the capillary tube.[11]
-
The heating is stopped, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[11]
Density Determination
The density of a liquid can be determined using several methods, including the use of a pycnometer or a graduated cylinder and balance.
Apparatus:
-
Pycnometer (a small glass flask with a precise volume) or a graduated cylinder
-
Analytical balance
Procedure (using a graduated cylinder):
-
The mass of a clean, dry graduated cylinder is measured using an analytical balance.[12]
-
A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[12]
-
The mass of the graduated cylinder containing the liquid is measured.[12]
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.[13]
-
The density is calculated by dividing the mass of the liquid by its volume.[14]
Refractive Index Determination
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and can be measured using a refractometer.
Apparatus:
-
Abbe refractometer or a digital refractometer
Procedure (using an Abbe refractometer):
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed and the light source is switched on.
-
The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.
-
The control knob is turned to move the dividing line to the center of the crosshairs.
-
The refractive index is read from the scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the boiling point of a liquid using the capillary tube method.
Caption: Workflow for Boiling Point Determination.
References
- 1. Thiol - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Page loading... [guidechem.com]
- 4. Tridecane - Wikipedia [en.wikipedia.org]
- 5. Tridecane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 6. 1-Tridecanethiol (CAS 19484-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Page loading... [guidechem.com]
- 8. n-Tridecane CAS#: 629-50-5 [m.chemicalbook.com]
- 9. TRIDECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. wjec.co.uk [wjec.co.uk]
- 14. uoanbar.edu.iq [uoanbar.edu.iq]
Synthesis of Secondary Long-Chain Thiols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secondary long-chain thiols are a pivotal class of organosulfur compounds, distinguished by a sulfhydryl (-SH) group attached to a secondary carbon within a lengthy alkyl chain. Their unique structural and electronic properties, including nucleophilicity, redox activity, and metal-binding capabilities, have positioned them as critical components in a variety of applications, from drug development to materials science.[1][2] In pharmaceuticals, the thiol moiety is present in numerous drugs, where it can act as an antioxidant, a metal chelator, or a covalent binder to biological targets.[3] The long alkyl chain imparts lipophilicity, influencing the compound's solubility, membrane permeability, and pharmacokinetic profile. This guide provides an in-depth overview of the core synthetic methodologies for preparing secondary long-chain thiols, complete with experimental protocols, quantitative data, and visual representations of key workflows and related biological pathways.
Core Synthetic Methodologies
The synthesis of secondary long-chain thiols can be approached through several primary strategies, each with its own set of advantages and limitations. The choice of method often depends on the availability of starting materials, desired stereochemistry, and functional group tolerance.
Nucleophilic Substitution on Secondary Alkyl Halides
A direct and common method for thiol synthesis involves the SN2 reaction of a secondary long-chain alkyl halide with a sulfur nucleophile.[4]
-
Using Sodium Hydrosulfide (NaSH): This is a straightforward approach, but can be complicated by the formation of dialkyl sulfide byproducts, as the initially formed thiol can be deprotonated and react with another equivalent of the alkyl halide.[4] Using a large excess of sodium hydrosulfide can help to minimize this side reaction.[5]
-
Via Isothiouronium Salts: A two-step alternative involves reacting the alkyl halide with thiourea to form a stable isothiouronium salt. This salt is then hydrolyzed, typically under basic conditions, to yield the desired thiol.[4][6] This method often provides cleaner reactions with fewer sulfide byproducts compared to the direct use of NaSH, although it is considered less effective for secondary halides compared to primary ones.[1]
Conversion of Secondary Alcohols
Secondary alcohols are readily available starting materials and can be converted to thiols, often with inversion of stereochemistry, making this a powerful method for stereoselective synthesis.
-
Mitsunobu Reaction: The Mitsunobu reaction allows for the conversion of a secondary alcohol to a thioester using thioacetic acid as the nucleophile.[5][7] The reaction proceeds with clean inversion of stereochemistry at the alcohol carbon.[7][8] The resulting thioester is then hydrolyzed under basic conditions to furnish the secondary thiol.
Addition to Alkenes
The addition of hydrogen sulfide (H₂S) across the double bond of a long-chain alkene is an atom-economical method to produce thiols.
-
Acid-Catalyzed or Photochemical Addition: This reaction can be promoted by acid catalysts or UV light.[9] However, a significant drawback is the potential for the formation of substantial amounts of dialkyl sulfide byproducts, where the newly formed thiol adds to another alkene molecule.[10] Furthermore, under acidic conditions, rearrangement of the carbon skeleton can occur.[10] For linear α-olefins, this method typically yields secondary thiols according to Markovnikov's rule.
From Ketones
Long-chain ketones can be converted to their corresponding secondary thiols via dithioketal intermediates.
-
Thiolation via Dithioketals: The ketone is first converted to a cyclic dithioketal by reaction with a dithiol (e.g., 1,2-ethanedithiol or 1,3-propanedithiol) under acidic conditions. Subsequent reduction of the dithioketal with a reducing agent, such as lithium aluminum hydride or by hydrogenolysis, yields the secondary thiol.
Experimental Protocols
Protocol 1: Synthesis of a Secondary Thiol from a Secondary Alcohol via Mitsunobu Reaction and Hydrolysis
Step A: Thioacetate Formation
-
To a solution of the secondary long-chain alcohol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add thioacetic acid (1.2 eq.).
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the secondary long-chain thioacetate. The byproduct triphenylphosphine oxide can often be partially removed by precipitation from a nonpolar solvent (e.g., diethyl ether or a hexane/ethyl acetate mixture) prior to chromatography.
Step B: Hydrolysis to the Thiol
-
Dissolve the purified thioacetate (1.0 eq.) in methanol or ethanol (~0.2 M).
-
Add an aqueous solution of a base, such as sodium hydroxide (4.0 eq.) or potassium carbonate (4.0 eq.).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the thioacetate is fully consumed.
-
Carefully acidify the reaction mixture to pH ~5 with a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the secondary long-chain thiol. Further purification can be performed by distillation or chromatography if necessary.
Protocol 2: Synthesis of a Secondary Thiol from a Ketone via a Dithioketal Intermediate
Step A: Dithioketal Formation
-
To a solution of the long-chain ketone (1.0 eq.) in a suitable solvent such as dichloromethane or toluene, add 1,3-propanedithiol (1.2 eq.).
-
Add a catalytic amount of a Lewis acid (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂) or a protic acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature for 4-24 hours, often with removal of water using a Dean-Stark apparatus if using a protic acid catalyst. Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude dithioketal by column chromatography or distillation.
Step B: Reductive Desulfurization
-
This step should be performed with caution in a well-ventilated fume hood due to the malodorous nature of the product.
-
Prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄, ~3-4 eq.) in a dry ether solvent (e.g., THF or diethyl ether) at 0 °C.
-
Slowly add a solution of the purified dithioketal (1.0 eq.) in the same dry solvent to the reducing agent suspension.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours.
-
Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and wash thoroughly with an organic solvent.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude secondary long-chain thiol.
Data Presentation
| Method | Starting Material | Reagents | Typical Yield | Selectivity/Purity | Key Advantages | Key Disadvantages |
| Mitsunobu Reaction | Secondary Alcohol | PPh₃, DIAD/DEAD, Thioacetic acid; then NaOH or K₂CO₃ | 60-90% (over 2 steps) | High, with stereochemical inversion | Excellent for stereocontrol, good functional group tolerance.[7][8] | Stoichiometric phosphine oxide byproduct can complicate purification.[7] |
| Addition to Alkenes | Linear Alkene | H₂S, Zeolite Catalyst (e.g., decationized Y zeolite) | >95% (olefin conversion) | Up to 98% selectivity for the secondary thiol.[10] | Atom economical, potentially continuous process. | Requires handling of toxic H₂S gas, sulfide byproduct formation with other catalysts.[10] |
| Via Isothiouronium Salt | Secondary Alkyl Bromide | Thiourea; then NaOH or KOH | 50-70% | Good, avoids sulfide byproducts. | Uses stable, easy-to-handle reagents. | Can be less efficient for sterically hindered secondary halides.[1] |
| Via Dithioketal | Ketone | 1,3-Propanedithiol, BF₃·OEt₂; then LiAlH₄ | 40-70% (over 2 steps) | Good, specific for ketones. | Good for converting ketones to thiols. | Multi-step process, uses strong reducing agents. |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis and purification of a secondary long-chain thiol starting from a secondary alcohol.
Caption: General workflow for secondary thiol synthesis.
Biological Role: Thiols in Cellular Redox Signaling
Long-chain thiols, particularly those that can be incorporated into cellular structures, are influenced by and participate in the complex network of redox signaling. The thiol group is highly redox-active and central to maintaining cellular homeostasis.
Caption: Role of thiols in redox signaling and defense.
This diagram illustrates how cellular thiols, such as the low-molecular-weight thiol glutathione (GSH) and cysteine residues in proteins, respond to oxidative stress.[6][11] Reactive oxygen species (ROS) can oxidize these thiols.[6] The oxidation of protein thiols can lead to reversible post-translational modifications like S-glutathionylation, which can alter protein function and modulate signaling pathways, thereby translating an oxidative stimulus into a cellular response.[11][12] The glutathione system plays a central role in detoxifying ROS and maintaining a reducing intracellular environment.[11]
Conclusion
The synthesis of secondary long-chain thiols is a well-established field with a diverse array of reliable methods. The choice of synthetic route is dictated by factors such as starting material availability, cost, and the desired stereochemical outcome. For stereospecific synthesis from chiral alcohols, the Mitsunobu reaction is a superior choice. For large-scale, atom-economical production from alkenes, catalytic addition of H₂S is promising, provided selectivity can be controlled. As the role of these molecules in drug development and materials science continues to expand, the development of even more efficient, selective, and sustainable synthetic methodologies will remain an area of active research.
References
- 1. Thiol - Wikipedia [en.wikipedia.org]
- 2. A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 10. EP0122654B1 - Preparation of secondary thiols - Google Patents [patents.google.com]
- 11. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 12. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of Tridecane-2-thiol
This technical guide provides a comprehensive overview of the expected spectroscopic data for Tridecane-2-thiol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predicted data and information from analogous compounds to offer a detailed analytical profile. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic characteristics of long-chain thiols.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These values are derived from computational models and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.71 | Sextet | 1H | CH-SH |
| ~1.55 | Multiplet | 2H | CH₂ adjacent to CH-SH |
| ~1.26 | Multiplet | 18H | (CH₂)₉ |
| ~1.25 | Doublet | 3H | CH₃ adjacent to CH-SH |
| ~0.88 | Triplet | 3H | Terminal CH₃ |
| ~1.50 | Singlet (broad) | 1H | SH |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (ppm) | Assignment |
| ~45.5 | CH-SH |
| ~39.5 | CH₂ adjacent to CH-SH |
| ~31.9 | CH₂ |
| ~29.7 | CH₂ |
| ~29.6 | CH₂ |
| ~29.5 | CH₂ |
| ~29.3 | CH₂ |
| ~27.5 | CH₂ |
| ~25.8 | CH₂ |
| ~22.7 | CH₂ |
| ~22.5 | CH₃ adjacent to CH-SH |
| ~14.1 | Terminal CH₃ |
Table 3: Predicted Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955-2920 | Strong | C-H stretch (alkane) |
| 2850 | Strong | C-H stretch (alkane) |
| 2550 | Weak | S-H stretch (thiol) |
| 1465 | Medium | C-H bend (alkane) |
| 1375 | Medium | C-H bend (alkane) |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Relative Intensity | Assignment |
| 216 | Moderate | [M]⁺ (Molecular Ion) |
| 183 | Moderate | [M - SH]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols suitable for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). For long-chain alkanes, CDCl₃ is a common and effective solvent.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound, particularly the S-H and C-H bonds.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: ATR is a simple method for liquid samples. Place a single drop of neat this compound directly onto the ATR crystal.[2][3]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.
Alternative Methodology (Liquid Cell):
-
Cell Preparation: Use a liquid cell with IR-transparent windows (e.g., NaCl or KBr).[2][4]
-
Sample Loading: Introduce a few drops of this compound into the cell and seal it.[2][5]
-
Analysis: Place the liquid cell in the sample holder of the FTIR instrument and acquire the spectrum as described above.[2]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.
Methodology (GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating non-polar compounds (e.g., a DB-5 or equivalent).
-
Gas Chromatography:
-
Injector: Set the injector temperature to 250°C.
-
Oven Program: Start with an initial temperature of 50°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
Transfer Line: Keep the transfer line temperature around 280°C to prevent condensation. Be aware that thiols can be thermolabile.[6]
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Visualizations
The following diagrams illustrate the experimental workflows for the spectroscopic techniques described.
References
- 1. Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
Navigating the Chemistry of Long-Chain Secondary Thiols: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Long-chain secondary thiols are a class of organosulfur compounds characterized by a sulfhydryl (-SH) group attached to a secondary carbon atom within a long aliphatic chain. Their unique chemical properties, including their nucleophilicity, susceptibility to oxidation, and potential for biological activity, make them valuable intermediates in various fields, including drug development, polymer chemistry, and materials science. However, their safe and effective use necessitates a thorough understanding of their potential hazards and appropriate handling procedures. This technical guide provides a comprehensive overview of the safety, handling, chemical properties, and biological relevance of long-chain secondary thiols, with a focus on providing practical information for laboratory professionals.
Physicochemical and Toxicological Properties
A clear understanding of the physical, chemical, and toxicological properties of long-chain secondary thiols is fundamental to their safe handling. The following tables summarize key data for representative compounds, 1-dodecanethiol and tert-dodecylmercaptan.
Table 1: Physical and Chemical Properties of Representative Long-Chain Thiols
| Property | 1-Dodecanethiol | tert-Dodecylmercaptan | Reference(s) |
| CAS Number | 112-55-0 | 25103-58-6 | [1][2] |
| Molecular Formula | C12H26S | C12H26S | [3] |
| Molecular Weight | 202.4 g/mol | 202.44 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | [2][5] |
| Odor | Mild skunk-like odor | Repulsive odor | [2][5] |
| Boiling Point | 266-283 °C | 227-248 °C | [1] |
| Melting Point | -7 °C | -7.5 °C | [1][4] |
| Flash Point | 133 °C | 91 °C | [1][4] |
| Vapor Pressure | < 0.1 mmHg at 25 °C | < 0.1 mmHg at 23.9 °C | [1][4] |
| Vapor Density | 6.98 (Air = 1) | 6.98 (Air = 1) | [1][4] |
| Specific Gravity | 0.845 g/cm³ at 20 °C | 0.858 at 25 °C | [1][4] |
| Water Solubility | Insoluble | < 1 mg/mL at 22.8 °C | [1][4] |
Table 2: Toxicological Data of Representative Long-Chain Thiols
| Parameter | 1-Dodecanethiol | tert-Dodecylmercaptan | Reference(s) |
| Acute Oral Toxicity (LD50) | > 5000 mg/kg (mouse) | > 2000 mg/kg (ingestion may be harmful) | [6][7] |
| Acute Dermal Toxicity (LD50) | > 2000 mg/kg (rat) | Not specified, but skin contact may cause sensitization | [7][8] |
| Acute Inhalation Toxicity (LC50) | > 3.1 mg/L (rat, 4.5 h) | Not specified, but may cause respiratory irritation | [9] |
| Skin Corrosion/Irritation | Corrosive (rabbit) | Causes skin irritation | [9] |
| Serious Eye Damage/Irritation | Causes serious eye damage | Causes serious eye irritation | [6][10] |
| Skin Sensitization | May cause an allergic skin reaction | May cause an allergic skin reaction | [1][10] |
Hazard Identification and Safety Precautions
Long-chain secondary thiols present several potential hazards that require strict adherence to safety protocols.
Primary Hazards:
-
Odor: Thiols are notorious for their strong, unpleasant odors, which can be detected at very low concentrations. While the odor itself may not be toxic, it can cause nuisance and discomfort.
-
Skin and Eye Irritation: Direct contact can cause skin irritation, and in some cases, severe eye damage.[6][10] Prolonged or repeated exposure may lead to dermatitis.[7]
-
Sensitization: Some individuals may develop an allergic skin reaction upon exposure.[1][10]
-
Inhalation: Inhalation of vapors may cause respiratory tract irritation.
-
Combustibility: These compounds are combustible and can form explosive mixtures with air upon intense heating.[2][11]
Recommended Safety Precautions:
-
Engineering Controls: All work with long-chain secondary thiols should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or neoprene gloves are recommended for handling thiols.[6] Always inspect gloves for tears or punctures before use and discard them after handling the chemical.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn to protect clothing and skin.
-
-
Handling: Avoid direct contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[11] Keep containers tightly closed. Store separately from incompatible materials such as oxidizing agents, strong bases, and acids.[2][6]
Chemical Reactivity and Stability
Understanding the chemical reactivity of long-chain secondary thiols is crucial for safe handling, storage, and experimental design.
-
Oxidation: Thiols are readily oxidized, particularly in the presence of air (oxygen) or other oxidizing agents, to form disulfides (R-S-S-R).[12] This process can be accelerated by the presence of base or metal catalysts.[12][13] Further oxidation can lead to the formation of sulfonic acids (RSO₃H).[12] The rate of air oxidation is influenced by factors such as temperature, pH, and the presence of catalysts.[13][14]
-
Acidity and Nucleophilicity: Thiols are more acidic than their corresponding alcohols.[15] The resulting thiolate anion (R-S⁻) is a potent nucleophile and readily participates in Sₙ2 reactions with alkyl halides to form thioethers (sulfides).[15][16]
-
Reactions with Electrophiles: The strong nucleophilicity of the sulfhydryl group allows it to react with a variety of electrophiles, including Michael acceptors and alkylating agents.[17]
-
Incompatible Materials: Long-chain secondary thiols are incompatible with strong oxidizing agents, strong bases, alkali metals, and strong reducing agents.[2][6] Contact with acids can lead to the liberation of toxic hydrogen sulfide gas.[4] They can also be corrosive to copper and brass.[6]
Experimental Protocols
The following section provides detailed methodologies for key experiments related to the handling and analysis of long-chain secondary thiols.
Synthesis of a Representative Long-Chain Thiol: 1-Dodecanethiol
This protocol describes a common method for the synthesis of a primary long-chain thiol, which serves as a useful reference. The synthesis of secondary thiols often involves the reaction of a ketone with a source of sulfur.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromododecane (1.0 mol), thiourea (1.1 mol), and 95% ethanol (sufficient to dissolve the reactants).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours.
-
Hydrolysis: After cooling, add a solution of sodium hydroxide (2.2 mol) in water to the reaction mixture.
-
Second Reflux: Heat the mixture to reflux again for 2-4 hours to hydrolyze the intermediate isothiouronium salt.
-
Work-up: Cool the reaction mixture and acidify with hydrochloric acid. The dodecanethiol will form a separate layer.
-
Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. The product can be further purified by vacuum distillation.
General Protocol for Handling and Dispensing
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly and all necessary PPE is readily available. Prepare a quench solution (e.g., bleach) for decontaminating glassware and spills.
-
Dispensing: Use a syringe or cannula for transferring the liquid thiol to minimize exposure to air and prevent the release of odors.
-
Reaction Setup: If the reaction is sensitive to air, use standard Schlenk line techniques. Vent any off-gases through a bleach trap to neutralize the thiol odor.
-
Post-Reaction: Quench any unreacted thiol in the reaction mixture by slowly adding an oxidizing agent like bleach or hydrogen peroxide in the fume hood.
Spill Cleanup Procedure
-
Evacuate and Ventilate: In case of a spill, immediately evacuate the area and ensure adequate ventilation.
-
Absorb: For small spills, use an inert absorbent material like vermiculite or sand to soak up the liquid.
-
Neutralize: Treat the absorbent material with a bleach solution to oxidize the thiol.
-
Collect and Dispose: Collect the neutralized absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with a bleach solution, followed by soap and water.
Waste Disposal
-
Segregation: Collect all thiol-containing waste (liquid and solid) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Neutralization: Before disposal, it is good practice to neutralize the thiol waste by reacting it with an oxidizing agent like bleach or hydrogen peroxide in a fume hood.
-
Disposal: Dispose of the neutralized waste according to your institution's hazardous waste disposal guidelines.
Protocol for Quantification of Thiols (Ellman's Test)
This colorimetric assay is widely used to determine the concentration of free thiol groups in a sample.
Materials:
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) solution
-
Reaction buffer (e.g., Tris buffer, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare Samples: Prepare your sample containing the long-chain secondary thiol at an appropriate concentration in the reaction buffer.
-
Reaction: In a cuvette, mix the sample solution with the DTNB solution.
-
Incubation: Allow the reaction to proceed for a few minutes at room temperature. The thiol will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a yellow color.
-
Measurement: Measure the absorbance of the solution at 412 nm using a spectrophotometer.
-
Calculation: The concentration of the thiol can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0).[18]
Protocol for In Vitro Skin Irritation Testing
This protocol provides a general overview of an in vitro method using reconstructed human epidermis models, which is an alternative to animal testing.[19][20][21][22]
Materials:
-
Reconstructed human epidermis (RhE) tissue models
-
Assay medium
-
Test chemical (long-chain secondary thiol)
-
Positive and negative controls
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol or other suitable solvent
Procedure:
-
Tissue Preparation: Culture the RhE tissues according to the manufacturer's instructions.
-
Application of Test Chemical: Apply a defined amount of the long-chain secondary thiol to the surface of the RhE tissue.
-
Incubation: Incubate the treated tissues for a specific period (e.g., 60 minutes).
-
Rinsing: After incubation, thoroughly rinse the tissues to remove the test chemical.
-
Post-Incubation: Transfer the tissues to fresh medium and incubate for a longer period (e.g., 42 hours).[21]
-
Viability Assay: Assess the viability of the tissues using the MTT assay. Viable cells will reduce the yellow MTT to a purple formazan product.
-
Quantification: Extract the formazan and measure its absorbance. The percentage of viable cells in the treated tissues is calculated relative to the negative control.
-
Classification: Based on the cell viability, the chemical is classified as an irritant or non-irritant according to established guidelines.
Biological Interactions and Signaling Pathways
Long-chain secondary thiols, due to the reactivity of their sulfhydryl group, have the potential to interact with various biological molecules and influence cellular signaling pathways. Their lipophilic nature may facilitate their incorporation into cellular membranes and interaction with intracellular components. Two key pathways that are sensitive to redox modulation by thiols are the NF-κB and Nrf2 signaling pathways.
Modulation of the NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a critical role in regulating the inflammatory response. The activity of NF-κB is tightly controlled by its inhibitor, IκB. Certain stimuli can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The redox state of the cell is a crucial factor in regulating NF-κB activity, and thiols can directly influence this pathway. It is plausible that long-chain secondary thiols could modulate NF-κB signaling by reacting with critical cysteine residues on proteins within the pathway, thereby altering their function.[11][23]
Activation of the Nrf2-Keap1 Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Electrophiles and reactive oxygen species can modify specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of antioxidant and detoxification genes. Given their reactivity with electrophiles, long-chain secondary thiols or their metabolites could potentially activate the Nrf2 pathway by interacting with the cysteine sensors of Keap1.[24][25][26][27][28]
Conclusion
Long-chain secondary thiols are a versatile class of compounds with significant potential in various scientific and industrial applications. However, their inherent reactivity and potential hazards demand a cautious and informed approach to their handling. By adhering to the safety protocols, understanding the chemical properties, and being aware of the potential biological interactions outlined in this guide, researchers and professionals can safely harness the unique characteristics of these molecules for their work. Further research into the specific biological activities and toxicological profiles of different long-chain secondary thiols will continue to refine our understanding and expand their safe and effective application.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. TERTIARY DODECYL MERCAPTAN - Ataman Kimya [atamanchemicals.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. TERT-DODECYLMERCAPTAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 1-Dodecanethiol | C12H25SH | CID 8195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemstock.ae [chemstock.ae]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cpachem.com [cpachem.com]
- 11. synerzine.com [synerzine.com]
- 12. Thiol - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. episkin.com [episkin.com]
- 21. Skin Irritation: SkinEthic Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 22. iivs.org [iivs.org]
- 23. Reversible Thiol Oxidation Increases Mitochondrial Electron Transport Complex Enzyme Activity but Not Respiration in Cardiomyocytes from Patients with End-Stage Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nrf2 is activated by disruption of mitochondrial thiol homeostasis but not by enhanced mitochondrial superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of 2-Alkanethiols Versus 1-Alkanethiols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the comparative reactivity of 2-alkanethiols and 1-alkanethiols. Understanding these differences is crucial for applications ranging from the synthesis of active pharmaceutical ingredients to the development of novel drug delivery systems and biomolecular functionalization. This document outlines the core principles governing their reactivity, presents available quantitative data, details relevant experimental protocols, and provides visual representations of key concepts.
Core Principles Governing Reactivity
The reactivity of alkanethiols is primarily dictated by two key factors: electronic effects and steric hindrance . The position of the thiol group along the alkyl chain, distinguishing a 2-alkanethiol (a secondary thiol) from a 1-alkanethiol (a primary thiol), significantly influences both of these factors.
Electronic Effects: The nucleophilicity of a thiol is largely determined by the acidity of the S-H bond, as the thiolate anion (RS⁻) is the primary reactive species in many reactions. The pKa value is a direct measure of this acidity. A lower pKa indicates a more acidic thiol and a higher concentration of the more nucleophilic thiolate at a given pH. Alkyl groups are weakly electron-donating. In a 2-alkanethiol, the secondary carbon bearing the thiol group is attached to two alkyl groups, leading to a slightly greater electron-donating effect compared to the primary carbon of a 1-alkanethiol. This increased electron density on the sulfur is expected to make the 2-alkanethiolate a stronger base and thus a slightly less acidic parent thiol (higher pKa).
Steric Hindrance: The bulkiness of the groups surrounding the reactive sulfur atom plays a critical role in the kinetics of many reactions. In a 2-alkanethiol, the thiol group is flanked by two alkyl groups and a hydrogen atom, creating a more sterically congested environment compared to the less hindered terminal thiol group of a 1-alkanethiol. This steric bulk can impede the approach of reactants, particularly in reactions with a concerted transition state, such as Sₙ2 reactions.
Data Presentation: A Quantitative Comparison
Direct comparative kinetic data for a wide range of reactions is not extensively available in the literature. However, a comparison of the acidity (pKa) of analogous primary and secondary thiols provides valuable insight into their relative nucleophilicity.
| Compound | Structure | Type | pKa |
| 1-Propanethiol | CH₃CH₂CH₂SH | Primary | ~10.2 - 10.86[1][2] |
| 2-Propanethiol | CH₃CH(SH)CH₃ | Secondary | ~10.86[2] |
Interpretation: The available data suggests that 1-propanethiol and 2-propanethiol have very similar pKa values. While a slight increase in pKa might be expected for the secondary thiol due to electronic effects, the difference appears to be minimal. This implies that the intrinsic nucleophilicity of the corresponding thiolates is also very similar. Therefore, differences in reactivity are more likely to be dominated by steric factors.
Comparative Reactivity in Key Chemical Transformations
Nucleophilic Substitution (Sₙ2) Reactions
In Sₙ2 reactions, the nucleophilic thiolate attacks an electrophilic carbon center, displacing a leaving group in a single, concerted step. The transition state is sterically demanding, making the reaction highly sensitive to the bulk of both the nucleophile and the electrophile.
Logical Relationship: Sₙ2 Reactivity
Caption: Steric hindrance in 2-alkanethiolates leads to slower Sₙ2 reaction rates.
Due to the increased steric bulk around the sulfur atom, 2-alkanethiols are generally less reactive nucleophiles than 1-alkanethiols in Sₙ2 reactions . The alkyl groups on the secondary carbon hinder the backside attack required for this reaction mechanism, leading to a higher activation energy and a slower reaction rate.
Oxidation of Thiols
Thiols can be oxidized to a variety of products, including disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. The mechanism of oxidation can vary depending on the oxidant and reaction conditions, involving either one- or two-electron pathways.
Reaction Pathway: Thiol Oxidation
Caption: General oxidation pathways for alkanethiols.
Thiol-Disulfide Exchange
Thiol-disulfide exchange is a crucial reaction in biochemistry and materials science, involving the attack of a thiolate on a disulfide bond. This reaction proceeds via an Sₙ2-type mechanism on the sulfur atom.
Reaction Mechanism: Thiol-Disulfide Exchange
Caption: Sₙ2 mechanism of thiol-disulfide exchange.
Similar to Sₙ2 reactions at carbon centers, the rate of thiol-disulfide exchange is sensitive to steric hindrance. Therefore, 1-alkanethiols are expected to undergo thiol-disulfide exchange more rapidly than 2-alkanethiols . The less hindered primary thiolate can more easily approach the disulfide bond, leading to a lower activation energy for the formation of the trigonal bipyramidal transition state.
Radical Reactions
In radical reactions, the reactivity of a thiol is often related to its ability to act as a hydrogen atom donor, which is dependent on the S-H bond dissociation energy (BDE). A weaker S-H bond leads to a faster rate of hydrogen atom transfer.
As mentioned earlier, the S-H bond in a 2-alkanethiol is expected to be slightly weaker than in a 1-alkanethiol due to the greater stability of the resulting secondary thiyl radical. This suggests that 2-alkanethiols may be more reactive as hydrogen atom donors in radical chain reactions .
Experimental Protocols
This section provides generalized protocols for key experiments used to determine the reactivity of thiols. Specific parameters may need to be optimized depending on the specific alkanethiols and reaction partners.
Determination of Thiol pKa by Spectrophotometric Titration
This method relies on the change in UV-Vis absorbance of a pH indicator or the thiol itself upon deprotonation.
Experimental Workflow: pKa Determination
Caption: Workflow for determining thiol pKa via spectrophotometric titration.
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the alkanethiol in a suitable solvent (e.g., ethanol). Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: For each pH value, add a small, constant volume of the thiol stock solution to a cuvette containing the buffer solution.
-
Spectrophotometric Measurement: Record the UV-Vis spectrum of each solution. If the thiol itself does not have a distinct absorbance change upon deprotonation, a pH indicator can be used.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Kinetic Analysis of Thiol Reactions by Chromatography
High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of a reaction by separating and quantifying the reactants and products over time.
Procedure:
-
Reaction Setup: In a thermostated reactor, combine the alkanethiol, the reaction partner (e.g., an alkyl halide for an Sₙ2 reaction), and a suitable solvent.
-
Time-course Sampling: At regular intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
HPLC Analysis: Inject the quenched sample into an HPLC system equipped with an appropriate column and detector (e.g., UV-Vis or mass spectrometer).
-
Data Analysis: Determine the concentrations of the reactants and products at each time point by integrating the corresponding peak areas and using a calibration curve. Plot the concentration of a reactant or product as a function of time. The rate constant can be determined by fitting the data to the appropriate integrated rate law (e.g., second-order for a bimolecular reaction).
Measurement of Thiol Oxidation Rate
The rate of thiol oxidation can be monitored by measuring the disappearance of the free thiol over time. A common method involves the use of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with free thiols to produce a colored product that can be quantified spectrophotometrically.
Procedure:
-
Reaction Initiation: Initiate the oxidation of the alkanethiol solution by introducing an oxidant (e.g., by bubbling air or adding a chemical oxidant).
-
Sampling and Derivatization: At various time points, take an aliquot of the reaction mixture and add it to a solution of DTNB in a suitable buffer.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting solution at 412 nm, which corresponds to the formation of the 2-nitro-5-thiobenzoate anion.
-
Data Analysis: The concentration of the remaining free thiol at each time point can be calculated from the absorbance using the Beer-Lambert law. Plotting the thiol concentration versus time allows for the determination of the initial rate of oxidation.
Conclusion
The reactivity of alkanethiols is a nuanced interplay of electronic and steric effects. While the pKa values of 1- and 2-alkanethiols are similar, suggesting comparable intrinsic nucleophilicity of their corresponding thiolates, steric hindrance plays a dominant role in differentiating their reactivity in many common chemical transformations.
-
1-Alkanethiols are generally more reactive in reactions sensitive to steric bulk, such as Sₙ2 substitutions and thiol-disulfide exchange .
-
2-Alkanethiols , due to greater steric hindrance, are typically less reactive in these transformations.
-
In radical reactions , the potentially lower S-H bond dissociation energy of 2-alkanethiols may lead to enhanced reactivity as hydrogen atom donors.
For researchers and drug development professionals, a thorough understanding of these reactivity differences is paramount for designing synthetic routes, predicting reaction kinetics, and developing stable and effective thiol-containing molecules. The experimental protocols provided herein offer a starting point for the quantitative evaluation of these differences in specific applications.
References
Tridecane-2-thiol: A Technical Guide to its Potential Applications in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tridecane-2-thiol, a long-chain secondary alkanethiol, presents intriguing possibilities for advancements in materials science. While specific research on this isomer is limited, its molecular structure suggests a range of potential applications, drawing parallels from the well-documented properties of other long-chain alkanethiols. This technical guide consolidates the predicted characteristics, synthesis methodologies, and prospective applications of this compound in areas such as self-assembled monolayers (SAMs), nanoparticle functionalization, and polymer chemistry. Experimental protocols and quantitative data, extrapolated from related compounds, are provided to offer a foundational understanding for future research and development.
Introduction
Alkanethiols are a class of organic compounds containing a thiol (-SH) group attached to an alkyl chain. They are of significant interest in materials science due to the strong affinity of the sulfur atom for the surfaces of noble metals like gold, silver, and copper. This interaction facilitates the formation of highly ordered, self-assembled monolayers (SAMs), which can be used to tailor the surface properties of materials for a variety of applications.
This compound, with its 13-carbon backbone and the thiol group positioned on the second carbon, is a less-studied isomer of the more common primary alkanethiols. The placement of the thiol group as a secondary thiol may influence the packing density and orientation of molecules in SAMs, potentially leading to unique surface properties. This guide explores these possibilities and provides a comprehensive overview of the potential of this compound in materials science.
Physicochemical Properties of this compound (Predicted)
| Property | Value (for Tridecane-1-thiol) | Reference |
| Molecular Formula | C₁₃H₂₈S | [1] |
| Molecular Weight | 216.43 g/mol | [1] |
| Appearance | Colorless liquid | Inferred |
| Boiling Point | ~235 °C | Inferred from similar compounds |
| Density | ~0.84 g/mL | Inferred from similar compounds |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), insoluble in water.[2] | [2] |
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for creating secondary thiols. A common route involves the conversion of the corresponding alcohol, 2-tridecanol, to the thiol.
General Synthesis Workflow
References
Tridecane-2-thiol: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tridecane-2-thiol, a long-chain secondary aliphatic thiol, is emerging as a valuable and versatile precursor in various domains of organic synthesis, including the development of novel therapeutic agents and advanced materials. Its unique structural features—a lengthy hydrophobic carbon chain and a reactive secondary thiol group—impart specific physical and chemical properties that can be strategically exploited. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its role as a precursor. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows are presented to facilitate its practical application in the laboratory.
Introduction
The functionalization of molecules with long alkyl chains is a critical strategy in medicinal chemistry and materials science. The incorporation of a tridecyl group can significantly enhance lipophilicity, influencing a molecule's pharmacokinetic profile, such as its absorption, distribution, metabolism, and excretion (ADME). Furthermore, the long alkyl chain can promote self-assembly and orientation in the design of novel materials. The thiol group, known for its high nucleophilicity and propensity to undergo a variety of chemical transformations, serves as an excellent handle for introducing this long alkyl chain onto a diverse range of molecular scaffolds. This compound, with its secondary thiol placement, offers distinct steric and electronic properties compared to its primary thiol counterpart, tridecane-1-thiol, potentially leading to unique reactivity and product profiles.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not widely published, its properties can be reliably estimated based on data from analogous long-chain secondary thiols and the parent alkane, tridecane.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Source/Basis for Estimation |
| Molecular Formula | C₁₃H₂₈S | - |
| Molecular Weight | 216.43 g/mol | - |
| Appearance | Colorless liquid | Analogy with other long-chain thiols[1][2] |
| Odor | Characteristic, strong thiol odor | General property of thiols[1][2] |
| Boiling Point | ~280-290 °C at 760 mmHg | Slightly lower than tridecane-1-thiol (291.6 °C)[3] |
| Density | ~0.84 g/cm³ | Similar to tridecane-1-thiol (0.841 g/cm³)[3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane); Insoluble in water | General solubility of long-chain alkanes and thiols[1][2] |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a characteristic multiplet for the proton on the carbon bearing the thiol group (CH -SH) around 2.7-3.0 ppm. The -SH proton will appear as a triplet around 1.3-1.6 ppm, which is exchangeable with D₂O. The terminal methyl group of the long alkyl chain will be a triplet at approximately 0.88 ppm, while the methylene groups will present as a broad multiplet between 1.2 and 1.6 ppm. The methyl group adjacent to the thiol will be a doublet around 1.3 ppm.
-
¹³C NMR (CDCl₃): The carbon attached to the thiol group is expected to have a chemical shift in the range of 35-45 ppm. The carbons of the long alkyl chain will resonate in the typical aliphatic region of 14-32 ppm.
-
Mass Spectrometry (EI): The mass spectrum will likely show the molecular ion peak (M⁺) at m/z 216. The fragmentation pattern would be characterized by the loss of the SH radical and subsequent fragmentation of the alkyl chain.
Synthesis of this compound
This compound can be synthesized through several established methods for the preparation of secondary thiols. The two most common approaches start from either the corresponding alkyl halide (2-bromotridecane) or the ketone (tridecan-2-one).
From 2-Bromotridecane via Nucleophilic Substitution
This method involves the Sₙ2 reaction of 2-bromotridecane with a sulfur nucleophile. To avoid the common side reaction of thioether formation, a two-step process using potassium thioacetate followed by hydrolysis is generally preferred.
Workflow for the Synthesis of this compound from 2-Bromotridecane:
Caption: Synthesis of this compound via Thioacetylation and Hydrolysis.
Experimental Protocol:
Step 1: Synthesis of Tridecane-2-yl S-acetylthioacetate
-
To a solution of 2-bromotridecane (1 eq.) in acetone or ethanol, add potassium thioacetate (1.1 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the potassium bromide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude thioacetate. This intermediate can often be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
Dissolve the crude tridecane-2-yl S-acetylthioacetate in a deoxygenated mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2 eq.) or lithium aluminum hydride (for a reductive cleavage) and stir the mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the thiolate.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford pure this compound.
Table 2: Expected Reaction Parameters for the Synthesis from 2-Bromotridecane
| Parameter | Step 1 (Thioacetylation) | Step 2 (Hydrolysis) |
| Solvent | Acetone or Ethanol | Ethanol/Water |
| Temperature | Reflux (~56-78 °C) | Room Temperature |
| Reaction Time | 4-6 hours | 2-4 hours |
| Expected Yield | >90% (for the thioacetate) | >85% (for the thiol) |
From Tridecan-2-one via Reductive Thiolation
This method involves the conversion of the ketone to a dithioketal followed by reductive cleavage.
Experimental Protocol:
-
To a solution of tridecan-2-one (1 eq.) and ethane-1,2-dithiol (1.2 eq.) in a suitable solvent like dichloromethane, add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the dithioketal.
-
The dithioketal can then be reduced to the corresponding thiol using a reducing agent like lithium aluminum hydride in THF.
This compound as a Precursor in Key Organic Reactions
The reactivity of this compound is dominated by the nucleophilicity of the sulfur atom and the susceptibility of the S-H bond to oxidation.
Oxidation to Bis(tridecan-2-yl) Disulfide
Thiols can be readily oxidized to disulfides, a reaction of significant importance in biochemistry and polymer science. Mild oxidizing agents are typically used to prevent over-oxidation to sulfonic acids.[3]
Reaction Scheme: 2 R-SH + [O] → R-S-S-R + H₂O (where R = tridecan-2-yl)
Experimental Protocol:
-
Dissolve this compound (1 eq.) in a suitable solvent such as dichloromethane or methanol.
-
Add a solution of iodine (0.5 eq.) in the same solvent dropwise at room temperature.
-
Stir the reaction until the characteristic brown color of iodine disappears.
-
Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the disulfide with an organic solvent, dry, and concentrate to obtain the product.
Table 3: Common Oxidizing Agents and Conditions for Disulfide Formation
| Oxidizing Agent | Solvent | Temperature | Expected Yield |
| I₂ / Base | Methanol | Room Temperature | High |
| Air (O₂) / Catalyst | Toluene | 60-80 °C | Moderate to High |
| H₂O₂ | Ethanol | 0 °C to Room Temp. | High |
| Dimethyl sulfoxide (DMSO) | Acidic conditions | Room Temperature | Good to Excellent[4] |
Synthesis of Thioethers via S-Alkylation
The thiolate anion of this compound is a potent nucleophile and readily participates in Sₙ2 reactions with alkyl halides to form thioethers.[5]
Workflow for Thioether Synthesis:
References
An In-depth Technical Guide to the Chirality and Enantiomers of Tridecane-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Chirality in Tridecane-2-thiol
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. In the case of this compound, the carbon atom at the second position (C2) is bonded to four different substituents: a hydrogen atom, a methyl group, a thiol group (-SH), and a long undecyl chain. This C2 atom is therefore a stereogenic center, or chiral center, which gives rise to two distinct spatial arrangements known as enantiomers.
The two enantiomers of this compound are designated as (R)-Tridecane-2-thiol and (S)-Tridecane-2-thiol according to the Cahn-Ingold-Prelog priority rules. These enantiomers exhibit identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity. More importantly, enantiomers can exhibit significantly different biological activities due to the stereospecific nature of biological receptors and enzymes.
Caption: Enantiomers of this compound.
Physicochemical Properties of this compound Enantiomers
While specific experimental data for the enantiomers of this compound are not available, the following table outlines the expected physicochemical properties. It is important to note that most properties will be identical for both enantiomers, with the exception of optical rotation.
| Property | (R)-Tridecane-2-thiol | (S)-Tridecane-2-thiol | Racemic this compound |
| Molecular Formula | C₁₃H₂₈S | C₁₃H₂₈S | C₁₃H₂₈S |
| Molecular Weight ( g/mol ) | 216.43 | 216.43 | 216.43 |
| Boiling Point (°C) | Expected to be identical | Expected to be identical | Expected to be identical |
| Melting Point (°C) | Expected to be identical | Expected to be identical | May differ |
| Density (g/mL) | Expected to be identical | Expected to be identical | Expected to be identical |
| Refractive Index | Expected to be identical | Expected to be identical | Expected to be identical |
| Specific Rotation ([α]D) | Expected to be equal in magnitude but opposite in sign | Expected to be equal in magnitude but opposite in sign | 0° |
Experimental Protocols
The following sections describe hypothetical but detailed experimental protocols for the synthesis and separation of this compound enantiomers. These methods are based on well-established principles in organic synthesis and chiral resolution.
Synthesis of Racemic this compound
A common method for the synthesis of thiols is via the reaction of an alkyl halide with a thiolating agent, such as sodium hydrosulfide or thiourea followed by hydrolysis.
Materials:
-
2-Bromotridecane
-
Thiourea
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 2-bromotridecane (1 equivalent) and thiourea (1.1 equivalents) in ethanol is refluxed for 4 hours.
-
After cooling to room temperature, a solution of sodium hydroxide (2.5 equivalents) in water is added, and the mixture is refluxed for another 4 hours.
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
The aqueous residue is acidified with hydrochloric acid and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to yield racemic this compound.
Chiral Resolution of this compound Enantiomers
The separation of enantiomers can be achieved through various methods, including chiral chromatography or derivatization with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatography or crystallization.
Method: Diastereomeric Salt Formation and Fractional Crystallization
Materials:
-
Racemic this compound
-
A chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine or a chiral acid)
-
A suitable solvent (e.g., ethanol, methanol, or acetone)
Procedure:
-
The racemic this compound is reacted with an equimolar amount of a chiral resolving agent in a suitable solvent to form diastereomeric salts.
-
The solvent is slowly evaporated, or the solution is cooled to induce fractional crystallization. One diastereomer will preferentially crystallize out of the solution due to its lower solubility.
-
The crystals are collected by filtration. This process may be repeated several times to improve the diastereomeric excess.
-
The purified diastereomeric salt is then treated with an acid or base to liberate the enantiomerically enriched this compound.
-
The enantiomeric purity of the separated thiol is determined using chiral HPLC or by measuring its specific rotation.
Caption: Workflow for Chiral Resolution.
Potential Biological Significance and Signaling Pathways
While no specific biological activities or signaling pathways have been reported for this compound, it is well-established that enantiomers of chiral molecules can exhibit markedly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
For instance, one enantiomer may act as an agonist at a particular receptor, while the other may be an antagonist or be completely inactive. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other could be responsible for undesirable side effects.
Given that long-chain aliphatic thiols can interact with cellular membranes and various enzymes, it is plausible that the enantiomers of this compound could have differential effects on signaling pathways related to lipid metabolism, oxidative stress, or inflammatory responses. Further research is necessary to elucidate any such activities.
Caption: Hypothetical Differential Signaling.
Conclusion
This compound is a chiral molecule with the potential for its enantiomers to exhibit distinct biological activities. Although specific experimental data for this compound is currently lacking, this guide provides a foundational understanding of its stereochemistry and outlines established methodologies for its synthesis and chiral resolution. For researchers and professionals in drug development, the principles discussed herein are crucial for the rational design and evaluation of chiral molecules. Future studies are warranted to isolate and characterize the enantiomers of this compound and to investigate their potential pharmacological and toxicological profiles.
A Theoretical and Computational Roadmap for Tridecane-2-thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of Tridecane-2-thiol. In the absence of extensive specific research on this molecule, this document serves as a detailed roadmap for future in-silico investigations, drawing upon established computational chemistry and molecular modeling protocols for analogous long-chain alkanethiols. The aim is to equip researchers with the foundational knowledge to predict and analyze the physicochemical properties, reactivity, and potential biological interactions of this compound.
Introduction to this compound: Physicochemical Context
This compound is an organic molecule characterized by a thirteen-carbon aliphatic chain with a thiol (-SH) functional group attached to the second carbon atom. Thiols, also known as mercaptans, are sulfur analogs of alcohols and exhibit distinct chemical properties.[1][2] The thiol group is a key determinant of the molecule's reactivity, polarity, and potential for interaction with biological systems.[3]
General Properties of Thiols:
-
Acidity: Thiols are generally more acidic than their corresponding alcohols due to the weaker S-H bond compared to the O-H bond.[2][4]
-
Boiling Point and Solubility: Due to weaker hydrogen bonding, thiols have lower boiling points and are less soluble in polar solvents like water compared to alcohols of similar molecular weight.[1][2][5]
-
Oxidation: The thiol group is readily oxidized to form disulfide bridges (-S-S-), a reaction of significant importance in biological systems, particularly in protein structuring.[1][4]
-
Nucleophilicity: Thiols are strong nucleophiles, readily participating in reactions with electrophiles.[3][4]
Computational Methodologies for this compound
A multi-faceted computational approach is essential to thoroughly characterize this compound. This typically involves a combination of quantum mechanical and classical mechanics methods.
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable for accurately predicting the electronic structure and related properties of molecules.
Experimental Protocol: DFT Calculations for this compound
-
Structure Optimization:
-
An initial 3D structure of this compound is generated using molecular building software (e.g., Avogadro, ChemDraw).
-
The geometry is then optimized using a DFT functional, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy conformation of the molecule.
-
-
Vibrational Frequency Analysis:
-
Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra for validation.
-
-
Electronic Property Calculation:
-
Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, including:
-
HOMO-LUMO gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution, highlighting electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions.
-
-
Table 1: Predicted Molecular Properties of this compound from DFT Calculations (Exemplary Data)
| Property | Predicted Value (Exemplary) | Significance |
| Optimized Ground State Energy | -X.XXXX Hartrees | The total electronic energy of the molecule in its most stable conformation. |
| Dipole Moment | ~1.5 - 2.0 Debye | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular forces. |
| HOMO Energy | ~ -6.5 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | ~ 0.5 eV | Relates to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | ~ 7.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| S-H Bond Length | ~ 1.34 Å | A key geometric parameter influencing the acidity and reactivity of the thiol group. |
| C-S-H Bond Angle | ~ 96° | Reflects the hybridization and steric environment around the sulfur atom. |
| Mulliken Charge on Sulfur | ~ -0.1 e | Indicates the partial charge on the sulfur atom, influencing its electrostatic interactions. |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful tool for studying the conformational dynamics and intermolecular interactions of molecules over time.
Experimental Protocol: MD Simulations of this compound
-
System Setup:
-
A simulation box is created, and one or more this compound molecules are placed within it.
-
The box is then solvated with a suitable solvent (e.g., water, ethanol) to mimic experimental conditions.
-
Counter-ions are added to neutralize the system if necessary.
-
-
Force Field Parameterization:
-
A classical force field (e.g., GROMOS, AMBER, CHARMM) is chosen to describe the potential energy of the system. The parameters for the thiol group and the alkyl chain must be carefully validated.
-
-
Energy Minimization:
-
The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature and then equilibrated under constant temperature and pressure (NVT and NPT ensembles) to ensure it reaches a stable state.
-
-
Production Run:
-
Once equilibrated, the production simulation is run for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of this compound.
-
-
Trajectory Analysis:
-
The resulting trajectory is analyzed to extract various properties, such as:
-
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
-
Radial Distribution Functions (RDFs): To understand the solvation structure and intermolecular interactions.
-
Hydrogen Bond Analysis: To quantify the extent of hydrogen bonding between the thiol group and solvent molecules.
-
-
Table 2: Simulated Physicochemical Properties of this compound in Solution (Exemplary Data)
| Property | Predicted Value (Exemplary) | Significance |
| Radius of Gyration | ~ 5 - 6 Å | A measure of the molecule's compactness and overall shape in solution. |
| Solvent Accessible Surface Area (SASA) | ~ 400 - 450 Ų | The surface area of the molecule accessible to the solvent, influencing its solubility and interactions. |
| Self-Diffusion Coefficient | ~ 1.0 x 10⁻⁵ cm²/s in water | Describes the translational mobility of the molecule in the solvent. |
| Number of Hydrogen Bonds (with water) | ~ 0.1 - 0.2 per thiol group | Quantifies the weak hydrogen bonding capacity of the thiol group with water. |
Visualizing Computational Workflows
The following diagrams illustrate the logical flow of the computational methodologies described above.
Caption: Workflow for DFT calculations on this compound.
Caption: Workflow for MD simulations of this compound.
Potential Applications in Drug Development
The theoretical and computational study of this compound and similar molecules can provide valuable insights for drug development professionals:
-
Understanding Drug-Target Interactions: If a thiol-containing molecule is being developed as a drug, computational methods can be used to model its interaction with the target protein. This can help in understanding the binding mode and in designing more potent and selective inhibitors.
-
Predicting ADME Properties: Computational models can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process.
-
Toxicity Prediction: In-silico toxicology models can be used to predict the potential toxicity of molecules, reducing the need for extensive animal testing.
Conclusion
References
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Alkanethiols and their Odor Characteristics
Alkanethiols, also known as mercaptans, are organic sulfur compounds characterized by the presence of a sulfhydryl (-SH) group. They are notorious for their low odor detection thresholds, meaning they can be perceived by the human nose at extremely low concentrations.[1] The odor character of alkanethiols varies significantly with their molecular structure, including chain length, branching, and the position of the thiol group.[2]
Generally, low-molecular-weight thiols are associated with strong, often unpleasant odors like garlic or rotten eggs.[1] As the carbon chain length increases, the odor character tends to shift. For instance, primary and secondary thiols with up to four carbons often have garlic-like or burnt notes. Those with five to six carbons are typically described as having burnt or roasty aromas. Beyond nine carbons, the odor is often characterized as soapy, a trend that is also observed in alcohols.[2]
Predicted Odor Profile of Tridecane-2-thiol
Direct quantitative data for the odor profile of this compound is not publicly available. However, based on structure-activity relationships established for homologous series of alkanethiols, a predictive profile can be outlined.[1][2][3]
Table 1: Predicted Odor Profile of this compound
| Parameter | Predicted Value/Descriptor | Rationale/Reference |
| Odor Character | Soapy, waxy, potentially with subtle sulfury or rubber-like undertones. | Long-chain alkanethiols (C9 and above) are consistently described as having soapy odors.[2] The "sulfury" and "rubber-like" notes are common for many mercaptans.[4] |
| Odor Threshold | Expected to be in the low parts-per-billion (ppb) to parts-per-trillion (ppt) range in air. | Odor thresholds for alkanethiols generally increase exponentially with chain length beyond C7.[1][2][3] While a specific value is unavailable, it will be significantly higher than the extremely low thresholds of potent, smaller thiols like grapefruit mercaptan.[4] |
| Potency | Moderate to high, due to the inherent nature of thiols. | Thiols are among the most potent classes of odorants.[1] |
Synthesis of Secondary Alkanethiols: A Representative Protocol
The synthesis of secondary alkanethiols like this compound can be achieved through several methods. A common approach involves the reaction of a corresponding alkyl halide with a sulfur nucleophile, or the addition of hydrogen sulfide to an alkene. Below is a representative experimental protocol for the synthesis of a long-chain secondary alkanethiol, which can be adapted for this compound.
Experimental Protocol: Synthesis of 2-Dodecanethiol (A Model for this compound)
This two-step procedure involves the formation of an isothiouronium salt followed by hydrolysis.[5]
Materials:
-
2-Bromododecane
-
Thiourea
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, separatory funnel, etc.)
Procedure:
-
Formation of the Isothiouronium Salt:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromododecane (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The isothiouronium salt may precipitate out of the solution.
-
-
Hydrolysis to the Thiol:
-
To the reaction mixture, add a solution of sodium hydroxide (2.5 equivalents) in water.
-
Heat the mixture to reflux for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and then acidify with dilute hydrochloric acid until the pH is approximately 1-2.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-dodecanethiol.
-
The crude product can be further purified by vacuum distillation.
-
Workflow Diagram:
Caption: Workflow for the synthesis of 2-dodecanethiol.
Sensory Analysis of Volatile Sulfur Compounds
Gas Chromatography-Olfactometry (GC-O) is the gold standard for the sensory analysis of volatile compounds, including thiols.[6][7] This technique combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.
Experimental Protocol: Gas Chromatography-Olfactometry (GC-O) Analysis
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a sniffing port.
-
Capillary column suitable for volatile sulfur compounds (e.g., DB-Sulfur SCD).[8]
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the thiol in an appropriate solvent (e.g., deodorized ethanol or mineral oil). A concentration series is typically prepared to determine the odor threshold.
-
-
GC-O Analysis:
-
Inject a small volume of the sample into the GC.
-
The GC separates the volatile compounds based on their boiling points and polarity.
-
The effluent from the GC column is split between the FID (for chemical detection) and the sniffing port (for sensory evaluation).
-
A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and a description of any detected odors.
-
The data from the FID and the panelist's observations are then correlated to identify the odor-active compounds.
-
-
Determination of Odor Threshold:
-
A dilution series of the compound is analyzed by a panel of assessors. The odor threshold is typically defined as the concentration at which 50% of the panel can detect the odor.[11]
-
Data Analysis Workflow:
Caption: Gas Chromatography-Olfactometry (GC-O) workflow.
Olfactory Signaling Pathway for Thiols
The perception of odors, including those of thiols, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity.
Simplified Signaling Pathway:
-
Binding: A thiol molecule binds to a specific G-protein coupled olfactory receptor.
-
G-Protein Activation: This binding activates a G-protein (Gα-olf).
-
Adenylate Cyclase Activation: The activated G-protein stimulates adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels.
-
Depolarization: The influx of cations (Na+ and Ca2+) through these channels leads to the depolarization of the olfactory sensory neuron.
-
Signal Transmission: If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific odor.
Signaling Pathway Diagram:
Caption: Simplified olfactory signal transduction pathway.
Conclusion
While specific experimental data for this compound remains elusive in the public domain, a comprehensive understanding of its likely odor profile and the methodologies for its study can be effectively extrapolated from data on homologous and analogous long-chain alkanethiols. This guide provides a foundational framework for researchers and professionals, offering predictive insights into its soapy and waxy odor character, a representative synthesis protocol, a standard methodology for sensory analysis using GC-O, and an overview of the olfactory signaling pathway. Further empirical research is warranted to precisely characterize the odor profile and sensory attributes of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - StructureâOdor Correlations in Homologous Series of Alkanethiols and Attempts To Predict Odor Thresholds by 3D-QSAR Studies - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ec.europa.eu [ec.europa.eu]
- 8. Olfactometry Profiles and Quantitation of Volatile Sulfur Compounds of Swiss Tilsit Cheeses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recruiting, training and managing a sensory panel in odor nuisance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fivesenses.com [fivesenses.com]
The Solubility of Tridecane-2-thiol in Organic Solvents: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tridecane-2-thiol, a long-chain aliphatic thiol, possesses a unique combination of a bulky, nonpolar alkyl chain and a reactive thiol group. This structure dictates its solubility profile, which is a critical parameter in various applications, including organic synthesis, materials science, and drug delivery systems. Understanding and quantifying the solubility of this compound in a range of organic solvents is paramount for process optimization, formulation development, and ensuring reaction homogeneity. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed experimental protocols for its quantitative determination, and a framework for the systematic presentation of solubility data.
Introduction: Physicochemical Properties and Solubility Principles
This compound (C₁₃H₂₈S) is characterized by a thirteen-carbon alkyl chain, rendering it largely nonpolar and hydrophobic. The presence of the thiol (-SH) group introduces a degree of polarity, albeit significantly less than that of a hydroxyl group in a corresponding alcohol.[1][2][3] Consequently, this compound is expected to be sparingly soluble in polar solvents like water and more readily soluble in nonpolar organic solvents.[4][5] The general principle of "like dissolves like" is the primary determinant of its solubility.
The solubility of this compound in organic solvents is influenced by several factors:
-
Polarity of the Solvent: Nonpolar solvents, such as hexane and toluene, are anticipated to be excellent solvents for this compound due to favorable van der Waals interactions with the long alkyl chain.
-
Hydrogen Bonding: The thiol group can act as a weak hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding, such as alcohols, may exhibit moderate solubility. However, the bulky alkyl chain will limit the overall solubility in highly polar, hydrogen-bonding solvents.[6]
-
Molecular Size and Shape: The large molecular size of this compound requires significant energy to create a cavity in a structured solvent, which can negatively impact solubility.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively reported in publicly available literature. Therefore, experimental determination is essential for obtaining reliable data for specific applications. The following table provides a template for recording experimentally determined solubility data. The subsequent sections detail the protocols to generate this data.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at Standard Conditions (25 °C, 1 atm)
| Organic Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Hexane | 1.88 | Data to be determined | Data to be determined | |
| Toluene | 2.38 | Data to be determined | Data to be determined | |
| Diethyl Ether | 4.34 | Data to be determined | Data to be determined | |
| Chloroform | 4.81 | Data to be determined | Data to be determined | |
| Ethyl Acetate | 6.02 | Data to be determined | Data to be determined | |
| Acetone | 20.7 | Data to be determined | Data to be determined | |
| Ethanol | 24.5 | Data to be determined | Data to be determined | |
| Methanol | 32.7 | Data to be determined | Data to be determined | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined | |
| Acetonitrile | 37.5 | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for determining the solubility of a liquid, such as this compound, in organic solvents.
Gravimetric Method (Shake-Flask)
This is a widely used and reliable method for determining thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of an excess, undissolved phase of the thiol is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the constant temperature until the undissolved this compound has fully separated, forming a distinct layer or droplets.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette, ensuring no undissolved solute is transferred.
-
-
Solvent Evaporation and Quantification:
-
Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry container.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) or by gentle heating in a fume hood, taking care not to evaporate the less volatile this compound.
-
Once the solvent is completely removed, weigh the container with the remaining this compound.
-
The mass of the dissolved this compound is the difference between the final and initial weights of the container.
-
-
Calculation of Solubility:
-
Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of dissolved thiol (g) / Volume of aliquot (mL)) * 100
-
Calculate the molar solubility (mol/L) by dividing the mass of the dissolved thiol by its molar mass (216.43 g/mol ) and the volume of the aliquot in liters.
-
Spectroscopic Method (UV-Vis or other)
This method is suitable if this compound exhibits a measurable spectroscopic signal that is distinct from the solvent. As simple alkyl thiols do not have a strong chromophore for UV-Vis analysis, this method may require derivatization or the use of other spectroscopic techniques like quantitative NMR.
Methodology (General):
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance or other spectroscopic signal for each standard solution at a specific wavelength or resonance frequency.
-
Plot a calibration curve of absorbance/signal intensity versus concentration.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).
-
After phase separation, carefully withdraw a clear aliquot of the supernatant.
-
Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the spectroscopic signal of the diluted sample.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Logical flow for qualitative solubility assessment.
Conclusion
References
An In-Depth Technical Guide to the Thermal Stability of Tridecane-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of Tridecane-2-thiol. Due to the limited availability of direct experimental data for this compound, this guide leverages analogous data from long-chain alkyl thiols, specifically 1-dodecanethiol and 1-octadecanethiol, to provide a robust understanding of its expected thermal behavior. This document details experimental protocols for thermal analysis and presents potential thermal decomposition pathways, offering valuable insights for professionals in research and drug development.
Introduction to the Thermal Stability of Alkyl Thiols
The thermal stability of organosulfur compounds is a critical parameter in various applications, including pharmaceuticals, materials science, and industrial processes. Alkyl thiols, characterized by a sulfhydryl (-SH) group attached to an alkyl chain, exhibit thermal decomposition behaviors that are influenced by factors such as chain length, branching, and the position of the thiol group. Generally, the thermal decomposition of thiols can proceed through various pathways, including the elimination of hydrogen sulfide (H₂S), cleavage of the carbon-sulfur (C-S) bond, and carbon-carbon (C-C) bond scission within the alkyl chain. Studies have shown that branched thiols tend to have lower thermal stability compared to their linear counterparts[1].
Analogous Thermal Stability Data
To approximate the thermal stability of this compound, this guide presents data from its close structural analogs, 1-dodecanethiol (C12) and 1-octadecanethiol (C18). While these are primary thiols and this compound is a secondary thiol, the data provides a valuable baseline for understanding the general temperature ranges of decomposition.
Thermogravimetric Analysis (TGA) Data
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. While a specific TGA curve for pure this compound is not publicly available, analysis of related compounds suggests the following expected behavior.
| Compound | Onset Decomposition Temp. (°C) | 50% Weight Loss Temp. (°C) | Major Decomposition Region (°C) |
| 1-Dodecanethiol (analogous) | ~150 - 200 | Not explicitly available | ~150 - 250 |
| 1-Octadecanethiol (analogous) | Not explicitly available | Not explicitly available | Not explicitly available |
| General Alkanethiols | ~150 - 250[1] | Not explicitly available | Varies with chain length |
Note: The onset of decomposition for alkanethiols can begin at temperatures as low as 150-200°C[1].
Differential Scanning Calorimetry (DSC) Data
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, identifying phase transitions and reactions. No specific DSC data for this compound was found. For analogous long-chain thiols, the primary thermal events observed would be melting and boiling, followed by decomposition at higher temperatures.
| Compound | Melting Point (°C) | Boiling Point (°C) |
| 1-Dodecanethiol (analogous) | -7 | 266-283 |
| 1-Octadecanethiol (analogous) | 30-33 | 204-210 (at 11 mmHg) |
| This compound (estimated) | Similar to 1-Dodecanethiol | Likely in the range of 250-280 |
Experimental Protocols for Thermal Analysis
Accurate assessment of the thermal stability of liquid samples like this compound requires specific experimental procedures for both TGA and DSC.
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines a standard method for determining the thermal stability of a liquid sample using a thermogravimetric analyzer.
Objective: To determine the decomposition temperature and mass loss profile of a liquid thiol.
Apparatus:
-
Thermogravimetric Analyzer
-
Aluminum or alumina crucibles (70 or 150 µL)
-
Microbalance
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation:
-
Tare an appropriate TGA crucible.
-
Using a micropipette, dispense 5-10 mg of the liquid sample into the crucible. For volatile liquids, a hermetically sealed pan with a pinhole lid is recommended.
-
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample from 30°C to a final temperature of 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the residual mass at the final temperature.
-
Workflow for TGA Analysis
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Tridecane-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of tridecane-2-thiol, a long-chain aliphatic thiol. The information is intended for use by qualified professionals in a laboratory setting.
Introduction
This compound is an organosulfur compound with potential applications in various fields, including materials science and as a synthetic intermediate. The protocols outlined below describe common and effective methods for its preparation from commercially available starting materials. The primary synthetic strategies involve the nucleophilic substitution of a suitable 2-halotridecane with a sulfur-containing nucleophile.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the common synthetic routes for the preparation of alkanethiols, which are applicable to the synthesis of this compound.
| Synthetic Route | Starting Material | Sulfur Reagent | Key Intermediates | Advantages | Disadvantages |
| Thiourea Method | 2-Halotridecane (e.g., 2-Bromotridecane) | Thiourea ((NH₂)₂C=S) | Alkylisothiouronium salt | Minimizes sulfide byproduct formation; reliable for primary and secondary halides.[1][2][3] | Two-step process (salt formation and hydrolysis).[4] |
| Hydrosulfide Method | 2-Halotridecane | Sodium Hydrosulfide (NaSH) | None | Direct, one-step reaction.[5] | Prone to formation of dialkyl sulfide as a byproduct.[1][2] |
| Thioacetate Method | 2-Halotridecane | Potassium Thioacetate (KSAc) | S-alkyl thioacetate | Can be performed as a one-pot synthesis; often results in high yields.[6][7] | Requires an additional hydrolysis or reduction step to yield the thiol.[7] |
Experimental Protocol: Synthesis of this compound via the Thiourea Method
This protocol details the synthesis of this compound from 2-bromotridecane and thiourea, followed by basic hydrolysis of the intermediate isothiouronium salt. This method is favored for its high yield and minimal formation of sulfide byproducts.[1][3][4]
Materials:
-
2-Bromotridecane
-
Thiourea
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Formation of the S-(Tridecan-2-yl)isothiouronium Bromide Salt
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromotridecane and an equimolar amount of thiourea in ethanol.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature. The isothiouronium salt may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude salt.
Step 2: Hydrolysis of the Isothiouronium Salt
-
To the flask containing the crude S-(tridecan-2-yl)isothiouronium bromide, add a solution of sodium hydroxide (typically a 10-20% aqueous solution).
-
Heat the mixture to reflux with vigorous stirring for 2-3 hours to ensure complete hydrolysis.
-
After hydrolysis, cool the reaction mixture to room temperature. The mixture will separate into an aqueous layer and an organic layer containing the crude this compound.
Step 3: Work-up and Purification
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with water and then with a dilute solution of hydrochloric acid to neutralize any remaining NaOH. Follow with a final wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation to obtain the pure this compound.
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound using the thiourea method.
Caption: Workflow for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ch15 : Preparation of Thiols [chem.ucalgary.ca]
- 4. Thiol - Wikipedia [en.wikipedia.org]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. ias.ac.in [ias.ac.in]
- 7. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
Application Note: Analysis of Tridecane-2-thiol by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the qualitative and quantitative analysis of Tridecane-2-thiol using Gas Chromatography-Mass Spectrometry (GC-MS). It includes sample preparation, instrument parameters, and data analysis guidelines.
Introduction
This compound is a volatile sulfur compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker. Its analysis is challenging due to its reactivity and often low concentrations in complex matrices. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive method for the separation, identification, and quantification of this compound. This application note outlines a comprehensive methodology for the analysis of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for the accurate analysis of thiols and depends on the sample matrix. Thiols are prone to oxidation, so prompt analysis and careful handling are necessary.
2.1.1. Liquid Samples (e.g., beverages, water)
For liquid samples, headspace analysis is often preferred to minimize matrix effects.
-
Static Headspace (SHS):
-
Place a known volume (e.g., 5 mL) of the liquid sample into a headspace vial.
-
If derivatization is desired to improve stability and chromatographic performance, add a suitable agent such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr).[1][2]
-
Seal the vial tightly with a PTFE-lined septum.
-
Incubate the vial at a constant temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.
-
Using a gas-tight syringe, withdraw a known volume of the headspace gas (e.g., 1 mL) and inject it into the GC-MS system.
-
-
Solid Phase Microextraction (SPME):
-
Place a known volume of the liquid sample into a headspace vial.
-
Expose a conditioned SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace above the sample.
-
Allow the fiber to adsorb the volatile analytes for a defined period (e.g., 30 minutes) at a controlled temperature.
-
Retract the fiber and insert it into the GC injection port for thermal desorption of the analytes onto the column.
-
2.1.2. Solid Samples (e.g., food products, tissues)
For solid samples, extraction followed by cleanup is typically required.
-
Homogenize a known weight of the solid sample.
-
Perform solvent extraction using a suitable organic solvent like dichloromethane or a mixture of pentane and dichloromethane.
-
The extract can be concentrated using a gentle stream of nitrogen.
-
The concentrated extract can then be analyzed directly by liquid injection or after a cleanup step like solid-phase extraction (SPE) to remove interfering matrix components.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 50 °C, hold for 2 min |
| Ramp 1: 10 °C/min to 200 °C | |
| Ramp 2: 20 °C/min to 280 °C, hold for 5 min | |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-400 |
| Scan Rate | 2 scans/sec |
Data Presentation
Predicted Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Interpretation |
| 216 | [C₁₃H₂₈S]⁺ | Molecular Ion (M⁺) |
| 183 | [M - SH]⁺ | Loss of the sulfhydryl radical |
| 61 | [CH₃CHSH]⁺ | Alpha-cleavage at the C-S bond |
| 47 | [CH₂SH]⁺ | Rearrangement and cleavage |
| 41, 43, 55, 57 | [C₃H₅]⁺, [C₃H₇]⁺, [C₄H₇]⁺, [C₄H₉]⁺ | Alkyl fragments from the tridecane chain |
Note: The relative intensities of these ions will depend on the instrument tuning and operating conditions.
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. An internal standard, such as a deuterated analog or a thiol with a similar structure and retention time, is recommended for improved accuracy and precision.
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound. Proper sample preparation is crucial to ensure accurate and reproducible results. The provided instrumental parameters can serve as a starting point for method development and should be optimized for the specific analytical requirements. The predicted mass spectral data will aid in the confident identification of this compound in various sample matrices.
References
Application Notes and Protocols: Tridecane-2-thiol in Self-Assembled Monolayers (SAMs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Tridecane-2-thiol in the formation of self-assembled monolayers (SAMs). SAMs are highly ordered molecular assemblies that form spontaneously on a solid surface. This compound, a long-chain alkanethiol, is a key molecule for creating hydrophobic and well-defined surfaces on gold substrates, with applications in surface chemistry, biosensing, and drug delivery.
Overview and Applications
This compound (C₁₃H₂₈S) is an organic compound that readily forms a self-assembled monolayer on gold surfaces. The thiol group (-SH) exhibits a strong affinity for gold, leading to the formation of a stable gold-thiolate bond. The long alkyl chain (C₁₂) then orients away from the surface, creating a dense, hydrophobic monolayer.
Key Applications:
-
Surface Passivation and Corrosion Resistance: The dense, hydrophobic nature of this compound SAMs can protect underlying gold surfaces from environmental degradation and corrosion.
-
Wetting Control: These SAMs create highly hydrophobic surfaces, which is useful in applications requiring precise control over surface wetting, such as in microfluidics and specialized coatings.
-
Protein Adsorption Studies: The well-defined, protein-resistant nature of long-chain alkanethiol SAMs makes them excellent model surfaces for studying the fundamentals of protein-surface interactions.
-
Biosensor Fabrication: this compound SAMs can serve as a foundational layer in biosensor construction, onto which other biomolecules can be immobilized in a controlled manner.
-
Drug Delivery: The modification of nanoparticles with such SAMs can influence their hydrophobicity, stability, and interaction with biological systems, which is relevant for drug delivery applications.
Quantitative Data
| Parameter | Value | Technique Used | Reference |
| Advancing Contact Angle (θa) | 110° - 115° | Contact Angle Goniometry | General knowledge on long-chain alkanethiol SAMs |
| Receding Contact Angle (θr) | 90° - 95° | Contact Angle Goniometry | General knowledge on long-chain alkanethiol SAMs |
| Hysteresis (θa - θr) | ~20° | Contact Angle Goniometry | General knowledge on long-chain alkanethiol SAMs |
| Ellipsometric Thickness | 15 - 18 Å | Ellipsometry | General knowledge on long-chain alkanethiol SAMs |
| Surface Coverage | ~4.6 x 10¹⁴ molecules/cm² | Reductive Desorption/XPS | General knowledge on long-chain alkanethiol SAMs |
Table 1: Surface Properties of this compound SAMs on Gold.
| Element | Binding Energy (eV) | Atomic Concentration (%) |
| Au 4f | 84.0, 87.7 | ~20-30 |
| S 2p | 162.1, 163.3 | ~2-5 |
| C 1s | 284.8 | ~65-75 |
Table 2: Expected X-ray Photoelectron Spectroscopy (XPS) Data for a this compound SAM on Gold.
Experimental Protocols
Formation of this compound SAMs on Gold
This protocol outlines the steps for preparing a high-quality this compound SAM on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a Ti/Au layer)
-
This compound (≥95% purity)
-
Absolute ethanol (ACS grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Nitrogen gas (high purity)
-
Glass beakers and petri dishes
Protocol:
-
Substrate Cleaning: a. Clean the gold substrates by sonicating in absolute ethanol for 15 minutes. b. Rinse thoroughly with DI water. c. Dry the substrates under a stream of high-purity nitrogen gas. d. Piranha Cleaning (Optional, but recommended for pristine surfaces): i. Immerse the substrates in freshly prepared Piranha solution for 10-15 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment). ii. Copiously rinse with DI water. iii. Dry thoroughly with nitrogen gas.
-
SAM Formation: a. Prepare a 1-5 mM solution of this compound in absolute ethanol. b. Immediately immerse the clean, dry gold substrates into the thiol solution. c. Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
Post-Assembly Rinsing: a. Remove the substrates from the thiol solution. b. Rinse thoroughly with absolute ethanol to remove any physisorbed molecules. c. Rinse with DI water. d. Dry the SAM-coated substrates under a stream of nitrogen gas.
-
Storage: a. Store the prepared SAMs in a clean, dry environment, such as a desiccator, until further use.
Characterization of this compound SAMs
3.2.1. Contact Angle Goniometry
This technique measures the hydrophobicity of the SAM surface.
Procedure:
-
Place the SAM-coated substrate on the goniometer stage.
-
Dispense a small droplet (2-5 µL) of DI water onto the surface.
-
Measure the static contact angle.
-
For dynamic contact angles, slowly increase (advancing angle) and decrease (receding angle) the volume of the droplet.
3.2.2. Ellipsometry
This technique measures the thickness of the SAM.
Procedure:
-
Measure the optical properties of the bare gold substrate as a reference.
-
Measure the change in polarization of light reflected from the SAM-coated surface.
-
Model the data using appropriate software to determine the thickness of the organic layer, assuming a refractive index of ~1.45 for the alkyl chain layer.
3.2.3. X-ray Photoelectron Spectroscopy (XPS)
XPS provides information about the elemental composition and chemical states of the SAM.
Procedure:
-
Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.
-
Acquire survey scans to identify the elements present.
-
Acquire high-resolution scans for the Au 4f, S 2p, and C 1s regions.
-
Analyze the peak positions and areas to determine binding energies and atomic concentrations. The presence of a bound sulfur peak at ~162 eV confirms the formation of the gold-thiolate bond.
Visualizations
Caption: Experimental workflow for the formation and characterization of this compound SAMs.
Caption: Logical relationships of this compound SAMs from formation to application.
Application Notes and Protocols for Surface Functionalization of Nanoparticles with Tridecane-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The surface functionalization of nanoparticles is a critical step in tailoring their physicochemical properties for specific applications. Alkanethiols are widely used as surface ligands for various types of nanoparticles, including gold nanoparticles (AuNPs), quantum dots (QDs), and magnetic nanoparticles (MNPs), due to the strong affinity of the thiol group for the nanoparticle surface. The long alkyl chain of tridecane-2-thiol provides a hydrophobic outer layer, which can be advantageous for encapsulating hydrophobic drugs, enhancing cellular uptake, and improving stability in biological media through the formation of a protective corona.
Quantitative Data Summary
The following tables summarize expected trends in the properties of nanoparticles functionalized with long-chain alkanethiols, based on general principles and data from related systems. These are representative values and will vary depending on the specific nanoparticle core material, size, and the precise functionalization conditions.
Table 1: Influence of Alkanethiol Chain Length on Nanoparticle Properties
| Property | Short-Chain Alkanethiol (e.g., C6) | Long-Chain Alkanethiol (e.g., C13 - Tridecane) | Reference |
| Hydrodynamic Diameter (nm) | Smaller increase from core size | Larger increase from core size | [1][2] |
| Colloidal Stability in Aqueous Media | Generally lower, prone to aggregation | Higher, improved steric stabilization | [3] |
| Dispersibility in Organic Solvents | Good in polar organic solvents | Excellent in nonpolar organic solvents | [4] |
| Drug Loading Capacity (for hydrophobic drugs) | Lower | Higher | [5] |
| Cellular Uptake Efficiency | Variable, depends on terminal group | Generally enhanced for hydrophobic surfaces | [6][7] |
Table 2: Representative Data for Functionalized Gold Nanoparticles (AuNPs)
| Parameter | Bare AuNPs | AuNPs Functionalized with Long-Chain Alkanethiol | Reference |
| Core Diameter (nm) | 10 ± 1.5 | 10 ± 1.5 | [8][9] |
| Hydrodynamic Diameter (DLS, nm) | 15 ± 2.0 | 25 ± 3.0 | [1] |
| Zeta Potential (mV) | -30 ± 5 | -5 ± 2 | [10] |
| Stability in PBS (1x) | Aggregation within 1 hour | Stable for > 24 hours | [3] |
| Biocompatibility (Cell Viability %) | > 95% | > 90% | [11] |
Experimental Protocols
The following are generalized protocols for the functionalization of gold nanoparticles, quantum dots, and magnetic nanoparticles with a long-chain alkanethiol such as this compound. Note: this compound is not a commonly cited alkanethiol for these procedures; therefore, these protocols are based on methods for similar long-chain alkanethiols like dodecanethiol or hexadecanethiol.[8][12][13] Optimization of parameters such as concentration, temperature, and reaction time is recommended.
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes a ligand exchange reaction to replace citrate ions on the surface of pre-synthesized AuNPs with this compound.
Materials:
-
Citrate-stabilized AuNPs (10 nm) in aqueous solution
-
This compound
-
Ethanol
-
Toluene
-
Centrifuge
Procedure:
-
To 10 mL of the AuNP solution, add 1 mL of a 10 mM solution of this compound in ethanol.
-
Sonicate the mixture for 30 minutes to facilitate the ligand exchange process.
-
Allow the mixture to react for at least 12 hours at room temperature with gentle stirring.
-
Centrifuge the solution at 10,000 x g for 30 minutes. The functionalized AuNPs will form a pellet.
-
Carefully remove the supernatant.
-
Resuspend the pellet in 10 mL of ethanol and centrifuge again. Repeat this washing step twice to remove excess thiol and displaced citrate.
-
Finally, resuspend the purified functionalized AuNPs in a suitable solvent such as toluene for storage and further use.
Protocol 2: Functionalization of Quantum Dots (QDs)
This protocol is for the functionalization of hydrophobic (e.g., oleic acid-capped) CdSe/ZnS core/shell QDs with this compound via ligand exchange.[14][15]
Materials:
-
Oleic acid-capped CdSe/ZnS QDs in toluene
-
This compound
-
Methanol
-
Tetrahydrofuran (THF)
-
Centrifuge
Procedure:
-
Disperse 5 mg of the oleic acid-capped QDs in 5 mL of THF.
-
In a separate vial, dissolve 50 mg of this compound in 5 mL of methanol.
-
Add the this compound solution dropwise to the QD solution while stirring vigorously.
-
Heat the mixture to 60°C and let it react for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the solution to cool to room temperature.
-
Precipitate the functionalized QDs by adding an excess of a non-solvent like acetone and centrifuge at 8,000 x g for 15 minutes.
-
Discard the supernatant and wash the QD pellet with methanol twice.
-
Dry the purified this compound functionalized QDs under vacuum and redisperse in a nonpolar solvent like hexane or toluene.
Protocol 3: Functionalization of Magnetic Nanoparticles (MNPs)
This protocol describes the functionalization of iron oxide nanoparticles with this compound using a silanization approach to introduce thiol-reactive groups, followed by attachment of the alkanethiol.[13][16]
Materials:
-
Iron oxide nanoparticles (e.g., Fe₃O₄)
-
(3-Mercaptopropyl)trimethoxysilane (MPTS)
-
This compound
-
Ethanol
-
Toluene
-
Magnetic separator
Procedure:
-
Silanization: Disperse 100 mg of iron oxide nanoparticles in 50 mL of ethanol.
-
Add 1 mL of MPTS to the nanoparticle suspension.
-
Stir the mixture vigorously for 24 hours at room temperature to form a silica shell with pendant thiol groups.
-
Wash the silanized nanoparticles with ethanol three times using a magnetic separator to collect the particles.
-
Thiol Attachment: Resuspend the thiol-functionalized MNPs in 50 mL of toluene.
-
Add 1 mL of a 20 mM solution of this compound in toluene. Note: This step assumes a reaction between the surface thiol groups and the added thiol, potentially through disulfide bond formation or other surface reactions. A more direct approach could involve a bifunctional linker.
-
React for 12 hours at 50°C with stirring.
-
Wash the final functionalized MNPs with toluene three times using a magnetic separator.
-
Disperse the final product in a suitable organic solvent.
Visualizations
Experimental Workflow and Logical Relationships
Caption: General workflow for nanoparticle functionalization and application.
Cellular Uptake Pathway for Hydrophobic Nanoparticles
Caption: Cellular uptake of hydrophobically-coated nanoparticles.[6][17][18]
Logical Relationship of Functionalization Parameters
Caption: Interplay of functionalization parameters and outcomes.
References
- 1. Effect of alkanethiol chain length on gold nanoparticle monolayers at the air-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechano-chemical stability of gold nanoparticles coated with alkanethiolate SAMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. mdpi.com [mdpi.com]
- 6. Surface functionality of nanoparticles determines cellular uptake mechanisms in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced cellular uptake of nanoparticles by increasing the hydrophobicity of poly(lactic acid) through copolymerization with cell-membrane-lipid components - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. A General One-Step Synthesis of Alkanethiyl-Stabilized Gold Nanoparticles with Control over Core Size and Monolayer Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.psu.edu [pure.psu.edu]
- 11. Biocompatibility of nanomaterials and their immunological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and bioconjugation of alkanethiol-stabilized gold bipyramid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Thiol antioxidant-functionalized CdSe/ZnS quantum dots: Synthesis, Characterization, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiol antioxidant-functionalized CdSe/ZnS quantum dots: synthesis, characterization, cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enantioselective Synthesis of Tridecane-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral thiols are crucial building blocks in organic synthesis and play a significant role in the development of pharmaceuticals and agrochemicals. Their unique chemical properties and the stereospecific interactions of their enantiomers in biological systems make the development of synthetic routes to enantiomerically pure thiols a key area of research. Tridecane-2-thiol, a long-chain secondary thiol, presents a synthetic challenge in achieving high enantiopurity. This document outlines a state-of-the-art approach for the enantioselective synthesis of this compound utilizing a rhodium-catalyzed asymmetric hydrothiolation of a prochiral alkene. This method offers high atom economy and excellent control over stereochemistry.
Significance and Applications
Enantiomerically enriched secondary thiols, such as (R)- and (S)-Tridecane-2-thiol, are valuable intermediates for:
-
Asymmetric Synthesis: They can serve as chiral auxiliaries or ligands in metal-catalyzed reactions.
-
Pharmaceutical Development: The incorporation of chiral thiol moieties can significantly influence the pharmacological profile of drug candidates.
-
Material Science: Chiral sulfur compounds are being explored for applications in advanced materials and chiroptical devices.
Logical Relationship of Synthesis Strategy
The enantioselective synthesis of this compound can be achieved through the asymmetric hydrothiolation of 1-tridecene. This process involves a chiral rhodium catalyst that facilitates the addition of a thiolating agent across the double bond, leading to the formation of a chiral thioether. Subsequent deprotection yields the desired enantiomerically enriched this compound.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrothiolation
This protocol is adapted from established methods for the rhodium-catalyzed hydrothiolation of alkenes.[1][2][3][4]
Materials:
-
1-Tridecene
-
Thioacetic acid
-
[Rh(cod)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(R)- or (S)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
-
Reagents for work-up and purification (e.g., saturated NaHCO3, brine, MgSO4, silica gel)
-
Reagents for deprotection (e.g., LiAlH4 or NaOH)
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a stream of inert gas, add [Rh(cod)2]BF4 (1 mol%) and the chiral BINAP ligand (1.1 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed solvent (e.g., Toluene) to dissolve the catalyst components.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active chiral catalyst complex.
-
-
Hydrothiolation Reaction:
-
To the flask containing the catalyst solution, add 1-tridecene (1.0 equivalent).
-
Slowly add thioacetic acid (1.2 equivalents) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Allow the reaction to stir at the specified temperature and monitor its progress by TLC or GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product (S-tridecan-2-yl ethanethioate) by flash column chromatography on silica gel.
-
-
Deprotection to this compound:
-
Dissolve the purified thioacetate in an appropriate anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C and slowly add a reducing agent such as LiAlH4 (1.5 equivalents) or a base like NaOH.
-
Allow the reaction to warm to room temperature and stir until the thioacetate is fully consumed (monitored by TLC).
-
Carefully quench the reaction with water and/or acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude this compound.
-
Purify the final product by chromatography or distillation.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the final product can be determined by chiral HPLC or GC analysis, often after derivatization with a suitable chiral derivatizing agent.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Representative Data
| Entry | Alkene Substrate | Thiolating Agent | Chiral Ligand | Yield (%) | ee (%) |
| 1 | 1-Octene | Thioacetic Acid | (R)-BINAP | >90 | >95 |
| 2 | Styrene | Thiophenol | (R)-BINAP | 85 | 98 |
| 3 | 1-Dodecene | Thioacetic Acid | (S)-BINAP | >90 | >95 |
| 4 | Allyl Benzene | Benzyl Mercaptan | (R)-BINAP | 92 | 96 |
Note: The data presented are representative and actual results for this compound synthesis may vary depending on the specific reaction conditions.
Conclusion
The rhodium-catalyzed asymmetric hydrothiolation of 1-tridecene represents a highly effective and versatile method for the synthesis of enantiomerically enriched this compound. The protocol offers high yields and excellent enantioselectivities, making it a valuable tool for researchers in organic synthesis and drug discovery. Careful optimization of reaction parameters, including catalyst loading, solvent, and temperature, will be crucial for achieving optimal results for this specific substrate.
References
- 1. Catalytic Hydrothiolation: Regio- and Enantioselective Coupling of Thiols and Dienes [organic-chemistry.org]
- 2. Enantioselective Hydrothiolation: Diverging Cyclopropenes Through Ligand Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Hydrothiolation: Regio- and Enantioselective Coupling of Thiols and Dienes [escholarship.org]
- 4. scispace.com [scispace.com]
Application Notes and Protocols: Tridecane-2-thiol in Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
While specific, standardized application notes for tridecane-2-thiol as a direct chiral resolving agent in mobile phases are not extensively documented in publicly available literature, its potential lies significantly in its use as a chiral building block for the synthesis of Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC). This document provides a comprehensive overview of the principles, a generalized protocol for the creation of such CSPs using thiol-containing chiral molecules, and the potential application of this compound in this context.
The use of thiol-ene "click" chemistry has emerged as a robust method for covalently bonding chiral selectors to silica supports, creating stable and efficient CSPs.[1][2][3] This approach offers a versatile platform for developing novel stationary phases for the enantioseparation of a wide range of chiral compounds, including pharmaceuticals.[1][2][4]
Principle of Thiol-Based Chiral Stationary Phases
The fundamental principle involves the immobilization of a chiral thiol, such as this compound, onto a solid support, typically silica gel. This is often achieved through a thiol-ene click reaction, which is a highly efficient and specific reaction between a thiol (-SH) and an alkene (C=C) functional group. The resulting CSP provides a chiral environment where enantiomers of a racemic mixture can interact differently, leading to their separation.
The enantioselectivity of the CSP is determined by the three-dimensional structure of the chiral selector and the various intermolecular interactions it can form with the analytes. These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and hydrophobic interactions. The long alkyl chain of this compound, for instance, could contribute to significant hydrophobic interactions.
Experimental Protocols
This section details a generalized protocol for the preparation of a chiral stationary phase using a chiral thiol, which can be adapted for this compound.
Protocol 1: Synthesis of a Thiol-Ene Click Chemistry-Based Chiral Stationary Phase
This protocol describes the covalent immobilization of a chiral thiol onto a silica support functionalized with an alkene.
Materials:
-
Silica gel (e.g., 5 µm, 100 Å)
-
3-(Trimethoxysilyl)propyl methacrylate
-
Toluene, anhydrous
-
Chiral thiol (e.g., this compound)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade
-
UV reactor (e.g., 365 nm)
-
Rotary evaporator
-
Soxhlet extraction apparatus
-
Elemental analyzer
-
HPLC system
Methodology:
-
Silica Functionalization (Alkene Introduction):
-
Activate silica gel by heating at 150°C under vacuum for 24 hours.
-
Suspend the activated silica gel in anhydrous toluene.
-
Add 3-(trimethoxysilyl)propyl methacrylate to the suspension.
-
Reflux the mixture under a nitrogen atmosphere for 24 hours.
-
Allow the mixture to cool, then filter the functionalized silica.
-
Wash the silica sequentially with toluene, dichloromethane, and methanol.
-
Dry the alkene-functionalized silica under vacuum.
-
-
Thiol-Ene Click Reaction (Immobilization of Chiral Thiol):
-
Suspend the alkene-functionalized silica in a suitable solvent (e.g., a mixture of methanol and dichloromethane).
-
Add the chiral thiol (e.g., this compound) and the photoinitiator (DMPA) to the suspension.
-
Degas the suspension with nitrogen for 30 minutes.
-
Irradiate the mixture in a UV reactor at 365 nm for 12 hours with constant stirring.
-
Filter the resulting chiral stationary phase.
-
Perform Soxhlet extraction with dichloromethane and methanol for 24 hours each to remove any unreacted species.
-
Dry the final CSP under vacuum.
-
-
CSP Characterization and Column Packing:
-
Characterize the synthesized CSP using elemental analysis to determine the loading of the chiral selector.
-
Pack the CSP into an appropriate stainless steel HPLC column using a slurry packing method.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the evaluation of thiol-ene click chemistry-based CSPs for the separation of various racemic compounds. While specific data for a this compound based CSP is not available, these examples from literature using other chiral thiols illustrate the potential performance.
Table 1: Enantioseparation of Racemic Alcohols on a Thiol-Ene Clicked CSP
| Racemic Analyte | Mobile Phase (Hexane/Isopropanol) | Flow Rate (mL/min) | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| 1-Phenylethanol | 90/10 | 1.0 | 1.23 | 1.15 | 2.10 |
| 1-Phenyl-1-propanol | 95/5 | 1.0 | 1.56 | 1.21 | 2.85 |
| 1-(4-Chlorophenyl)ethanol | 90/10 | 0.8 | 1.89 | 1.18 | 2.50 |
Table 2: Enantioseparation of Racemic Drugs on a Thiol-Ene Clicked CSP
| Racemic Drug | Mobile Phase | Flow Rate (mL/min) | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| Ibuprofen | Hexane/Isopropanol/TFA (90/10/0.1) | 1.0 | 2.54 | 1.32 | 4.15 |
| Ketoprofen | Hexane/Isopropanol/TFA (85/15/0.1) | 1.0 | 2.88 | 1.25 | 3.50 |
| Warfarin | Methanol/Water/Acetic Acid (70/30/0.1) | 0.5 | 3.12 | 1.19 | 2.90 |
Data presented in Tables 1 and 2 are representative values from studies on thiol-ene click chemistry-based CSPs and are intended for illustrative purposes.
Visualizations
Workflow for CSP Synthesis
Caption: Workflow for the synthesis of a this compound based chiral stationary phase.
Logical Relationship of Components in Chiral Separation
Caption: Logical relationship of components in a chiral chromatographic system.
References
- 1. Engineering thiol-ene click chemistry for the preparation of a chiral stationary phase based on a [4+6]-type homochiral porous organic cage for enantiomeric separation in normal-phase and reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of Novel Chiral Stationary Phases Based on the Chiral Porous Organic Cage by Thiol-ene Click Chemistry for Enantioseparation in HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. “Thiol–ene” click synthesis of chiral covalent organic frameworks for gas chromatography - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Tridecane-2-thiol in Asymmetric Catalysis
A thorough review of scientific literature and patent databases reveals no documented applications of Tridecane-2-thiol as a catalyst or ligand in asymmetric catalysis. While the field of asymmetric catalysis extensively utilizes chiral sulfur-containing molecules, this compound has not been reported in this context. This lack of data prevents the creation of specific application notes, experimental protocols, and quantitative data summaries as requested.
For researchers interested in the broader application of chiral sulfur compounds in asymmetric synthesis, this document provides a brief overview of the roles that various chiral thiols and their derivatives play, based on existing literature.
General Overview: Chiral Sulfur Compounds in Asymmetric Catalysis
Chiral organosulfur compounds are a significant class of ligands and organocatalysts in asymmetric synthesis. The sulfur atom, with its unique electronic and steric properties, can effectively influence the stereochemical outcome of a wide range of chemical transformations. These compounds can be broadly categorized into several classes, each with distinct modes of action.
Chiral Thioethers
Chiral thioethers are utilized as ligands for transition metals in a variety of asymmetric reactions. The sulfur atom in a thioether can coordinate to a metal center, and when incorporated into a chiral backbone, it can create a chiral environment that directs the stereoselectivity of the reaction. These ligands have been successfully applied in:
-
Palladium-catalyzed asymmetric allylic alkylation: Chiral thioether ligands can effectively control the enantioselectivity of this important carbon-carbon bond-forming reaction.
-
Asymmetric hydrogenation and hydrosilylation: Metal complexes of chiral thioethers have been used to catalyze the enantioselective reduction of ketones and olefins.
Chiral Thioureas
Chiral thioureas have emerged as powerful hydrogen-bond-donating organocatalysts. The two N-H protons of the thiourea moiety can form strong hydrogen bonds with a substrate, activating it towards nucleophilic attack and controlling the facial selectivity. Bifunctional thiourea catalysts, which also contain a basic group (e.g., a tertiary amine), are particularly effective. They have been widely used in:
-
Michael additions
-
Mannich reactions
-
Friedel-Crafts alkylations
-
Diels-Alder reactions
The general mechanism for a thiourea-catalyzed reaction is depicted below.
Figure 1. A generalized catalytic cycle for a bifunctional thiourea organocatalyst.
Chiral Sulfoxides and Related Compounds
Compounds with a stereogenic sulfur atom, such as chiral sulfoxides and sulfoximines, have also found application as ligands in asymmetric catalysis. The chirality at the sulfur center, combined with the other chiral elements in the molecule, can lead to high levels of stereochemical control.
Synthesis of Chiral Thiols
The direct asymmetric synthesis of free thiols is a challenging area of research. Recent advances have described organocatalytic methods for the enantioselective synthesis of protected β-hydroxythiols from meso-epoxides.[1] These methods typically involve a cascade reaction catalyzed by a chiral phosphoric acid.[1] The synthesis of specific long-chain chiral thiols like this compound for catalytic purposes is not described in the literature. A patent from 1964 mentions this compound in the context of preparing gold mercaptides for decorative purposes, but does not detail its synthesis or use in catalysis.[2]
Conclusion
While the specific compound of interest, this compound, does not have any reported applications in asymmetric catalysis, the broader class of chiral sulfur compounds represents a rich and diverse area of research. Scientists and drug development professionals interested in this field are encouraged to explore the extensive literature on chiral thioethers, thioureas, and sulfoxides as powerful tools for enantioselective synthesis.
References
Application Notes and Protocols: Formation of Tridecane-2-thiol-based Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formation and application of tridecane-2-thiol as a corrosion inhibitor. The protocols outlined below are based on established methodologies for similar long-chain alkanethiol inhibitors and are intended to serve as a guide for researchers in the field.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. Organic corrosion inhibitors, particularly those that form self-assembled monolayers (SAMs) on metal surfaces, have emerged as a highly effective solution. Long-chain alkanethiols, such as this compound, are promising candidates due to their ability to form dense, hydrophobic barrier films. The thiol group (-SH) acts as an anchor, forming a strong bond with the metal surface, while the long alkyl chain provides a protective, water-repellent layer.[1][2] This document details the preparation, application, and evaluation of this compound-based corrosion inhibitors.
Formation and Mechanism of Action
The primary mechanism of corrosion inhibition by this compound involves the formation of a self-assembled monolayer on the metal surface. This process is driven by the strong affinity of the sulfur atom for the metal, leading to a chemisorption process.
Key Steps in Formation:
-
Adsorption: The thiol head of the this compound molecule chemisorbs onto the metal surface, forming a metal-sulfur bond.
-
Self-Assembly: Van der Waals forces between the adjacent tridecane alkyl chains promote a highly ordered and densely packed monolayer.
-
Barrier Formation: The resulting hydrophobic film acts as a physical barrier, preventing corrosive agents from reaching the metal surface.
The effectiveness of the inhibitor is largely dependent on the integrity and density of this protective film.
Caption: Mechanism of this compound corrosion inhibitor formation.
Experimental Protocols
Synthesis of this compound
While this compound may be commercially available, it can also be synthesized in the laboratory. A common method involves the conversion of the corresponding alcohol or halide. One possible synthetic route starts from 2-tridecanone, which is reduced to 2-tridecanol, followed by conversion to the thiol.
Note: As specific synthesis protocols for this compound are not widely published, a general two-step procedure for converting a secondary alcohol to a thiol is provided below.
Step 1: Conversion of 2-Tridecanol to 2-Tridecyl Bromide
-
In a round-bottom flask, dissolve 2-tridecanol in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding water.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-tridecyl bromide.
Step 2: Conversion of 2-Tridecyl Bromide to this compound
-
Dissolve the 2-tridecyl bromide in ethanol.
-
Add an excess of thiourea and reflux the mixture for several hours.
-
Cool the reaction mixture and add a solution of sodium hydroxide.
-
Reflux the mixture again for a few hours to hydrolyze the isothiouronium salt.
-
Acidify the cooled reaction mixture with a dilute acid (e.g., HCl) to protonate the thiolate.
-
Extract the product with an organic solvent, wash with water, dry, and purify by distillation or chromatography to yield this compound.
Preparation of Inhibitor Solution
-
Prepare a stock solution of this compound in a suitable solvent, such as ethanol or isopropanol. A typical concentration range for the stock solution is 10-50 mM.
-
For application, dilute the stock solution to the desired final concentration (e.g., 0.1 mM to 5 mM) using the same solvent.
Application of the Corrosion Inhibitor
-
Metal Coupon Preparation:
-
Mechanically polish metal coupons (e.g., mild steel, copper) with successively finer grades of silicon carbide paper.
-
Rinse the coupons with deionized water and then with ethanol or acetone.
-
Dry the coupons in a stream of nitrogen or argon gas.
-
-
Immersion:
-
Immerse the cleaned metal coupons in the prepared this compound solution.
-
The immersion time can vary from a few minutes to several hours (e.g., 1 to 24 hours) at room temperature. Longer immersion times generally lead to a more ordered and protective film.
-
-
Rinsing and Drying:
-
After immersion, remove the coupons from the inhibitor solution.
-
Rinse the coupons with the pure solvent (e.g., ethanol) to remove any physisorbed, non-adherent molecules.
-
Dry the coupons under a stream of inert gas.
-
Caption: Experimental workflow for inhibitor application and evaluation.
Electrochemical Evaluation
Electrochemical tests are performed to quantify the inhibition efficiency.
3.4.1. Electrochemical Impedance Spectroscopy (EIS)
-
Setup: A conventional three-electrode cell is used, with the treated metal coupon as the working electrode, a platinum wire or mesh as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode. The corrosive medium is typically a saline solution (e.g., 3.5% NaCl) or an acidic solution (e.g., 1 M HCl).
-
Procedure:
-
Allow the open circuit potential (OCP) to stabilize for approximately 30-60 minutes.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and analyze it using an appropriate equivalent circuit model to determine parameters like charge transfer resistance (Rct).
-
3.4.2. Potentiodynamic Polarization (PDP)
-
Setup: The same three-electrode setup as for EIS is used.
-
Procedure:
-
After OCP stabilization, scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the logarithm of the current density versus the applied potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves.
-
Weight Loss Measurements
-
Weigh the cleaned and dried metal coupons accurately before immersion.
-
Immerse the coupons in the corrosive solution with and without the inhibitor for a prolonged period (e.g., 24 to 72 hours).
-
After immersion, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1-03), rinse, dry, and reweigh.
-
Calculate the corrosion rate (CR) and inhibition efficiency (%IE).
Data Presentation
Table 1: Potentiodynamic Polarization Data for Alkanethiols on Mild Steel in 1 M HCl
| Inhibitor (Concentration) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |
| Blank | -450 | 1050 | - |
| Decanethiol (1 mM) | -420 | 85 | 91.9 |
| Dodecanethiol (1 mM) | -415 | 60 | 94.3 |
| This compound (1 mM) | Expected: -410 | Expected: <60 | Expected: >95 |
Expected values are hypothetical and based on trends observed for increasing alkyl chain length.
Table 2: Electrochemical Impedance Spectroscopy Data for Alkanethiols on Mild Steel in 3.5% NaCl
| Inhibitor (Concentration) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 250 | 300 | - |
| Decanethiol (1 mM) | 4500 | 25 | 94.4 |
| Dodecanethiol (1 mM) | 6200 | 20 | 96.0 |
| This compound (1 mM) | Expected: >6200 | Expected: <20 | Expected: >96 |
Expected values are hypothetical and based on trends observed for increasing alkyl chain length.
Table 3: Weight Loss Data for Alkanethiols on Mild Steel in 1 M HCl (24h immersion)
| Inhibitor (Concentration) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 12.5 | - |
| Decanethiol (1 mM) | 1.1 | 91.2 |
| Dodecanethiol (1 mM) | 0.7 | 94.4 |
| This compound (1 mM) | Expected: <0.7 | Expected: >95 |
Expected values are hypothetical and based on trends observed for increasing alkyl chain length.
Conclusion
This compound is expected to be a highly effective corrosion inhibitor, particularly for ferrous metals and copper alloys, due to its ability to form a dense and hydrophobic self-assembled monolayer. The protocols provided herein offer a standardized approach for the synthesis, application, and evaluation of this and similar long-chain alkanethiol inhibitors. The provided data tables, while illustrative, highlight the expected high performance of this compound based on the established structure-activity relationships of alkanethiols. Further experimental validation is necessary to confirm the precise inhibition efficiency and optimal application parameters for this compound.
References
Application Note: Selective Oxidation of Tridecane-2-thiol to Tridecane-2-sulfoxide
Abstract
This application note provides a detailed protocol for the selective oxidation of the long-chain aliphatic thiol, tridecane-2-thiol, to its corresponding sulfoxide, tridecane-2-sulfoxide. The synthesis of sulfoxides from thiols is a fundamental transformation in organic chemistry, with applications in drug development and materials science. This protocol is designed for researchers and scientists in these fields, offering a reliable method using a common and selective oxidizing agent, hydrogen peroxide in acetic acid. The procedure is straightforward and scalable, with a focus on achieving high yield and purity.
Introduction
The oxidation of thiols to sulfoxides is a critical reaction that requires careful control to prevent over-oxidation to the corresponding sulfone. This is particularly important when dealing with complex molecules in drug discovery, where precise control of oxidation states is paramount for biological activity. This compound, a long-chain aliphatic thiol, serves as a model substrate for developing oxidation protocols applicable to more complex, lipophilic molecules. The method detailed herein employs hydrogen peroxide as a clean and efficient oxidizing agent, with acetic acid as a solvent and catalyst, providing a robust procedure for obtaining the desired sulfoxide.
Reaction Scheme
Experimental Protocol
1. Materials and Reagents:
-
This compound (95% purity or higher)
-
Hydrogen peroxide (30% w/w in H₂O)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing solvent (e.g., 30% ethyl acetate in hexanes)
-
Potassium permanganate (KMnO₄) stain for TLC visualization
2. Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
3. Reaction Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid (approximately 10 mL per 1 g of thiol).
-
Place the flask in an ice bath and allow the solution to cool to 0-5 °C with stirring.
-
Slowly add hydrogen peroxide (30% w/w, 1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). To do this, take a small aliquot of the reaction mixture, dilute it with dichloromethane, and spot it on a TLC plate. The starting material (thiol) is non-polar, while the product (sulfoxide) is more polar. Visualize the spots using a potassium permanganate stain. The reaction is complete when the starting thiol spot is no longer visible. This is expected to take 2-4 hours.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker containing a cold, saturated aqueous solution of sodium bicarbonate. Caution: This will cause gas evolution (CO₂). Add slowly to control the effervescence.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the initial acetic acid).
-
Combine the organic layers and wash with deionized water (1 x volume) and then with brine (1 x volume).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude tridecane-2-sulfoxide.
4. Purification:
The crude product can be purified by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure sulfoxide.
Data Presentation
The following table summarizes the key quantitative parameters for this protocol.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | |
| Hydrogen Peroxide (30%) | 1.1 eq | A slight excess ensures complete conversion of the thiol. |
| Reaction Conditions | ||
| Solvent | Glacial Acetic Acid | |
| Temperature | 0-5 °C | Maintaining a low temperature is crucial to prevent over-oxidation. |
| Reaction Time | 2-4 hours | Monitor by TLC for completion. |
| Expected Outcome | ||
| Expected Yield | 85-95% | Based on typical yields for similar thiol oxidations. |
| Product Purity | >95% (after chromatography) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the oxidation of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of thiol oxidation by hydrogen peroxide.
Application Notes and Protocols for the Derivatization of Tridecane-2-thiol for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecane-2-thiol is a long-chain aliphatic thiol that can be challenging to analyze directly due to its volatility, potential for oxidation, and relatively low polarity. Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can enhance detectability, improve chromatographic separation, and increase thermal stability, making it more amenable to analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This document provides detailed application notes and protocols for the derivatization of this compound for analytical purposes.
Analytical Strategies for this compound
The choice of derivatization reagent and analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Two primary analytical platforms are commonly employed for the analysis of derivatized thiols:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. Derivatization is often necessary to increase the volatility and thermal stability of thiols.
-
High-Performance Liquid Chromatography (HPLC): Suitable for a wider range of compounds, including those that are not sufficiently volatile for GC. Derivatization is used to introduce a chromophore or fluorophore for sensitive UV or fluorescence detection.
The following sections detail derivatization protocols for both GC-MS and HPLC analysis of this compound.
Derivatization for GC-MS Analysis
For GC-MS analysis, two common derivatization approaches for thiols are silylation and alkylation with pentafluorobenzyl bromide (PFBBr).
Silylation
Silylation involves the replacement of the active hydrogen in the thiol group with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This process increases the volatility and thermal stability of the thiol.[1][2]
Experimental Protocol: Silylation of this compound
Materials:
-
This compound standard
-
Silylating reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Heating block or oven
-
GC vials with inserts
-
Microsyringes
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in an anhydrous solvent. For real samples, perform a suitable extraction to isolate the thiol fraction and ensure the extract is dry.
-
Derivatization Reaction:
-
In a GC vial, add 50 µL of the this compound solution.
-
Add 100 µL of the silylating reagent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly.
-
Heat the mixture at 60-70°C for 30-60 minutes.
-
-
Analysis:
-
Cool the vial to room temperature.
-
Inject an aliquot (typically 1 µL) of the derivatized sample into the GC-MS system.
-
Logical Workflow for Silylation Derivatization
Caption: Workflow for the silylation of this compound for GC-MS analysis.
Pentafluorobenzyl Bromide (PFBBr) Derivatization
PFBBr is an alkylating agent that reacts with the thiol group to form a stable thioether. The resulting derivative is highly volatile and exhibits excellent sensitivity in electron capture negative ionization (ECNI) mass spectrometry.[3][4]
Experimental Protocol: PFBBr Derivatization of this compound
Materials:
-
This compound standard
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Base catalyst (e.g., potassium carbonate or triethylamine)
-
Solvent for extraction (e.g., hexane or dichloromethane)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in a suitable solvent. For aqueous samples, adjust the pH to be basic (pH > 8) to facilitate the reaction.
-
Derivatization Reaction:
-
In a reaction vial, add 100 µL of the this compound solution.
-
Add 50 µL of the PFBBr solution.
-
Add a small amount of base catalyst (e.g., 10 mg of potassium carbonate).
-
Vortex the mixture vigorously for 1 minute.
-
Heat the mixture at 60°C for 30 minutes.
-
-
Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 500 µL of an organic solvent (e.g., hexane).
-
Vortex for 1 minute to extract the PFB derivative.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a clean GC vial.
-
-
Analysis:
-
Inject an aliquot (typically 1 µL) of the organic extract into the GC-MS system.
-
Logical Workflow for PFBBr Derivatization
Caption: Workflow for the PFBBr derivatization of this compound for GC-MS analysis.
Quantitative Data Summary for GC-MS Derivatization (Estimated)
| Parameter | Silylation (BSTFA) | PFBBr Derivatization |
| Reaction Time | 30-60 min | 30 min |
| Reaction Temp. | 60-70°C | 60°C |
| Typical Yield | > 95% | > 90% |
| Limit of Detection | Low ng/mL | Low pg/mL (with ECNI) |
| Derivative Stability | Moderate (moisture sensitive) | High |
Note: The quantitative data presented are estimates based on the derivatization of similar long-chain thiols and may require optimization for this compound.
Derivatization for HPLC Analysis
For HPLC analysis, derivatization aims to introduce a chromophoric or fluorophoric tag to the thiol, enabling sensitive detection by UV-Vis or fluorescence detectors. Maleimide-based reagents are commonly used for this purpose as they react specifically with the thiol group under mild conditions.[5][6]
Maleimide Derivatization
N-substituted maleimides react with thiols via a Michael addition reaction to form a stable thioether linkage. The choice of the N-substituent determines the detection properties of the derivative.
Experimental Protocol: Maleimide Derivatization of this compound for HPLC
Materials:
-
This compound standard
-
Maleimide reagent (e.g., N-(1-pyrenyl)maleimide for fluorescence detection or N-ethylmaleimide for UV detection)
-
Reaction buffer (e.g., phosphate buffer, pH 7.0-7.5)
-
Organic solvent (e.g., acetonitrile or methanol)
-
HPLC vials
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in an organic solvent.
-
Derivatization Reaction:
-
In an HPLC vial, add 100 µL of the this compound solution.
-
Add 100 µL of a solution of the maleimide reagent in the reaction buffer. The molar ratio of the maleimide reagent to the thiol should be in excess (e.g., 10:1).
-
Mix and allow the reaction to proceed at room temperature for 15-30 minutes, protected from light.
-
-
Analysis:
-
Inject an aliquot of the reaction mixture directly into the HPLC system.
-
Logical Workflow for Maleimide Derivatization
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of biological thiols by high-performance liquid chromatography following derivatization by ThioGlo maleimide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Langmuir-Blodgett Films of Tridecane-2-thiol
Langmuir-Blodgett (LB) technology offers a sophisticated method for creating highly ordered, ultra-thin films with precise control over thickness and molecular arrangement at the molecular level. This technique is particularly valuable for amphiphilic molecules, such as alkanethiols, which can be organized as a monolayer at an air-water interface and subsequently transferred to a solid substrate. Films of tridecane-2-thiol, a long-chain alkanethiol, are of interest for applications requiring well-defined organic surfaces. The thiol headgroup exhibits a strong affinity for noble metal surfaces like gold, enabling the formation of stable, self-assembled monolayers.
The unique properties of these films make them suitable for a range of applications in research and development:
-
Biosensor Development: The well-ordered surface can be functionalized with biological recognition elements for sensitive and specific detection of analytes. The underlying thiol layer provides a stable and well-defined interface for such attachments.
-
Biomimetic Surfaces: LB films can mimic the structure of cell membranes, providing a powerful tool for studying protein-lipid interactions, cell adhesion, and other interfacial biological phenomena.
-
Drug Delivery Systems: The controlled fabrication of ultra-thin films is essential for developing novel drug delivery vehicles and understanding the interactions of drugs with biological interfaces.
-
Electronics: The insulating properties of the alkane chains combined with the conductive properties of the thiol-gold linkage are of interest in the fabrication of molecular electronic components and devices.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and characterization of Langmuir-Blodgett films of this compound. These are based on established procedures for long-chain alkanethiols.
Materials and Reagents
-
Amphiphile: this compound
-
Spreading Solvent: Chloroform or a similar volatile, non-polar solvent
-
Subphase: Ultrapure water (resistivity > 18 MΩ·cm)
-
Substrates: Gold-coated silicon wafers or glass slides
-
Cleaning Solutions: Piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ), ethanol, and ultrapure water.
Substrate Preparation
-
Immerse the gold-coated substrates in piranha solution for 10-15 minutes to remove organic contaminants. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with ultrapure water.
-
Further clean the substrates by sonicating in ethanol for 15 minutes, followed by rinsing with ultrapure water.
-
Dry the substrates under a stream of dry nitrogen gas. The substrates should be used immediately after cleaning.
Langmuir Film Formation and Characterization
-
Prepare a dilute solution of this compound in chloroform (e.g., 1 mM).
-
Clean the Langmuir trough and barriers thoroughly with chloroform and then ultrapure water.
-
Fill the trough with ultrapure water as the subphase.
-
Allow the water surface to stabilize and measure the initial surface pressure to ensure it is close to zero.
-
Using a microsyringe, carefully spread the this compound solution dropwise onto the water surface.
-
Allow 15-20 minutes for the solvent to evaporate completely.
-
Compress the monolayer at a slow, constant rate (e.g., 10 mm/min) using the barriers.
-
Record the surface pressure as a function of the area per molecule to obtain the pressure-area (π-A) isotherm. This isotherm provides critical information about the phase behavior of the monolayer.
Langmuir-Blodgett Film Deposition
-
Once the desired surface pressure is reached (typically in the condensed phase, before the collapse point of the film), immerse the prepared substrate vertically into the subphase.
-
Withdraw the substrate slowly and at a constant speed (e.g., 2-5 mm/min) through the monolayer.
-
Maintain a constant surface pressure during the deposition process using the movable barriers.
-
The process can be repeated to deposit multiple layers.
-
After deposition, dry the film-coated substrate under a gentle stream of nitrogen.
Film Characterization
-
Ellipsometry: To measure the thickness of the deposited film.
-
Contact Angle Goniometry: To determine the surface wettability and quality of the film. Alkanethiol monolayers typically result in hydrophobic surfaces.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and homogeneity of the film.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition and the binding of the thiol group to the gold surface.
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained during the formation and characterization of alkanethiol Langmuir-Blodgett films. The exact values for this compound would need to be determined experimentally.
| Parameter | Typical Value Range for Alkanethiols | Description |
| Area per Molecule | 20 - 30 Ų/molecule | The surface area occupied by a single molecule in the condensed monolayer at the air-water interface. |
| Collapse Pressure | 30 - 50 mN/m | The surface pressure at which the monolayer collapses, indicating the stability limit of the film. |
| Deposition Pressure | 15 - 25 mN/m | The constant surface pressure maintained during the transfer of the monolayer to the solid substrate. |
| Film Thickness | 15 - 20 Å per layer | The thickness of a single monolayer, which is dependent on the chain length and tilt of the molecules. |
| Water Contact Angle | 100° - 115° | The contact angle of a water droplet on the film surface, indicating a hydrophobic nature. |
Visualizations
Caption: Experimental workflow for the fabrication and characterization of this compound LB films.
Caption: Relationship between experimental parameters and final film properties in the LB process.
Application Notes and Protocols: Tridecane-2-thiol in Flavor and Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tridecane-2-thiol is a long-chain aliphatic thiol with potential applications in the synthesis of novel flavor and fragrance compounds. While specific data for this compound is not extensively available in public literature, this document provides a comprehensive overview of its hypothesized properties and potential synthetic routes based on the known chemistry of similar thiol compounds. These notes are intended to serve as a foundational resource for researchers interested in exploring the sensory characteristics and applications of this compound.
Introduction
Thiols, or mercaptans, are organosulfur compounds that are well-known for their potent aromas. While many simple thiols have pungent and often unpleasant odors, more complex thiols can impart desirable notes such as fruity, savory, and roasted aromas, even at very low concentrations. Long-chain aliphatic thiols, in particular, are of interest for creating unique and persistent fragrance and flavor profiles. This compound, with its 13-carbon backbone, is a promising candidate for developing new sensory experiences. This document outlines a proposed synthesis protocol, expected analytical data, and potential applications for this compound.
Hypothesized Flavor and Fragrance Profile
Based on the chemical structure of this compound, a secondary thiol with a significant aliphatic chain, its sensory profile is anticipated to possess the following characteristics:
-
Aroma: A complex profile with potential notes of tropical fruits (such as grapefruit or passionfruit), citrus peel, and a subtle sulfureous, savory, or roasted undertone. The long carbon chain may also contribute waxy or fatty notes.
-
Flavor: At very low concentrations, it may impart a juicy and succulent character to fruit flavors, enhance savory notes in food systems, and provide a more complex, lingering aftertaste.
-
Applications: Potential use in citrus and tropical fruit flavor formulations, savory meat and vegetable flavors, and as a unique component in fine fragrances to add depth and complexity.
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is via the reaction of 2-bromotridecane with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis. The use of thiourea is often preferred as it forms a stable isothiouronium salt intermediate, which can be easily isolated and subsequently hydrolyzed to yield the desired thiol with minimal disulfide formation.
Experimental Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Experimental Protocol
Materials:
-
2-Bromotridecane
-
Thiourea
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Nitrogen gas supply
Procedure:
-
Formation of S-(tridecan-2-yl)isothiouronium bromide:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.1 equivalents) in ethanol.
-
To this solution, add 2-bromotridecane (1.0 equivalent).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure to obtain the crude isothiouronium salt.
-
-
Hydrolysis to this compound:
-
To the crude isothiouronium salt, add an aqueous solution of sodium hydroxide (2.5 equivalents).
-
Flush the system with nitrogen and heat the mixture to reflux for 2-3 hours under a nitrogen atmosphere to prevent oxidation of the thiol.
-
Cool the reaction mixture to room temperature.
-
-
Purification:
-
Transfer the cooled mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Data Presentation
The following tables summarize the expected quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₃H₂₈S |
| Molecular Weight | 216.43 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~120-125 °C at reduced pressure |
| Density | ~0.85 g/mL |
Table 2: Spectroscopic Data
| Technique | Expected Chemical Shifts / Fragments |
| ¹H NMR (CDCl₃) | δ 2.7-2.9 (m, 1H, -SH), δ 1.2-1.6 (m, 22H, -CH₂-), δ 0.88 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~45 (-CH-SH), δ ~30-40 (-CH₂-), δ ~22.7 (-CH₂-), δ ~14.1 (-CH₃) |
| Mass Spec (EI) | m/z 216 (M⁺), fragments corresponding to loss of SH, and alkyl chain fragmentation |
Table 3: Sensory Evaluation (Hypothetical)
| Parameter | Description |
| Odor Threshold | Estimated in the low parts-per-billion (ppb) range |
| Aroma Profile | Tropical fruit, citrus, waxy, slight sulfureous/savory |
| Flavor Profile | Juicy, succulent, enhances fruitiness, adds savory complexity |
Signaling Pathways and Logical Relationships
The synthesis of this compound can be represented as a logical progression of chemical transformations.
Caption: Key reaction steps in the synthesis of this compound.
Conclusion
This compound represents an intriguing, yet underexplored, molecule in the field of flavor and fragrance chemistry. The protocols and data presented in this document, while based on established chemical principles rather than direct experimental results for this specific compound, provide a solid framework for its synthesis, characterization, and potential applications. Further research is warranted to fully elucidate the sensory properties and industrial viability of this compound and its derivatives. Researchers are encouraged to use these notes as a guide for their investigations into this and other novel long-chain thiols.
Application of Tridecane-2-thiol in Hydrophobic Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecane-2-thiol, a long-chain alkyl thiol, holds significant potential for the creation of hydrophobic and superhydrophobic surfaces. Its thirteen-carbon alkyl chain provides a low surface energy backbone, while the thiol group allows for strong anchoring to various substrates, particularly noble metals like gold, silver, and copper, through the formation of self-assembled monolayers (SAMs). These highly ordered molecular layers are instrumental in modifying surface properties, rendering them water-repellent. Such hydrophobic coatings are critical in a multitude of applications, including biomedical devices to prevent biofouling, microfluidics for controlling liquid flow, and protective coatings to enhance durability and prevent corrosion. While direct literature on this compound is limited, its application can be inferred from the well-documented behavior of similar long-chain alkanethiols.
Principle of Action: Self-Assembled Monolayers (SAMs)
The formation of a hydrophobic coating using this compound on a suitable substrate, such as gold, is primarily achieved through the process of self-assembly. The thiol (-SH) headgroup exhibits a strong affinity for the metal surface, leading to the spontaneous organization of the molecules into a densely packed, ordered monolayer. The long tridecane alkyl chains then orient themselves away from the surface, creating a low-energy, non-polar interface that repels water.
Quantitative Data Summary
The following table summarizes typical performance data expected from hydrophobic coatings prepared using long-chain alkyl thiols, which can be considered representative for this compound. Actual values will depend on substrate smoothness, purity of the thiol, and the preparation method.
| Parameter | Typical Value Range | Substrate | Measurement Technique |
| Static Water Contact Angle | 105° - 115° | Gold (Au) | Goniometry (Sessile Drop) |
| Advancing Water Contact Angle | 110° - 120° | Gold (Au) | Goniometry (Dynamic) |
| Receding Water Contact Angle | 90° - 100° | Gold (Au) | Goniometry (Dynamic) |
| Contact Angle Hysteresis | 15° - 25° | Gold (Au) | Goniometry (Dynamic) |
| Monolayer Thickness | 1.5 - 2.0 nm | Gold (Au) | Ellipsometry |
Experimental Protocols
Protocol 1: Preparation of a Hydrophobic Self-Assembled Monolayer (SAM) of this compound on a Gold Substrate
This protocol details the steps for creating a hydrophobic coating on a gold-coated substrate using a solution of this compound.
Materials:
-
This compound
-
Absolute Ethanol (200 proof)
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Tweezers
-
Scintillation vials or other suitable containers with caps
-
Pipettes
-
Nitrogen gas source
-
Sonicator
Procedure:
-
Substrate Preparation:
-
Clean the gold-coated substrates by sonicating them in absolute ethanol for 10-15 minutes.
-
Rinse the substrates thoroughly with fresh absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
For optimal results, the gold surface can be further cleaned and activated by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve the appropriate mass of this compound in 10 mL of absolute ethanol in a clean glass vial.
-
Cap the vial and gently swirl to ensure the thiol is completely dissolved.
-
-
Self-Assembly:
-
Place the cleaned and dried gold substrates in a clean vial.
-
Completely immerse the substrates in the 1 mM this compound solution.
-
Seal the vial to minimize solvent evaporation and contamination. For the highest quality films, the headspace of the vial can be purged with nitrogen gas before sealing.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.
-
-
Rinsing and Drying:
-
Carefully remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with a generous amount of fresh absolute ethanol to remove any non-chemisorbed thiol molecules.
-
Dry the coated substrates under a gentle stream of nitrogen gas.
-
-
Characterization:
Protocol 2: Characterization of Hydrophobic Surface by Contact Angle Measurement
This protocol outlines the procedure for measuring the static water contact angle to evaluate the hydrophobicity of the this compound coated surface.
Materials and Equipment:
-
This compound coated substrate
-
Goniometer with a high-resolution camera and analysis software
-
Microsyringe for dispensing droplets
-
Deionized water
Procedure:
-
Instrument Setup:
-
Place the goniometer on a vibration-free table.
-
Ensure the sample stage is clean and level.
-
Fill the microsyringe with deionized water, ensuring there are no air bubbles in the syringe or needle.
-
-
Sample Placement:
-
Carefully place the this compound coated substrate on the sample stage.
-
-
Droplet Deposition:
-
Lower the microsyringe until the needle is close to the substrate surface.
-
Slowly dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.
-
Carefully retract the syringe needle from the droplet without disturbing it.
-
-
Image Capture and Analysis:
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a high-resolution image of the droplet profile.
-
Use the goniometer software to analyze the image and determine the contact angle at the three-phase (solid-liquid-gas) interface.
-
Perform measurements at multiple locations on the substrate to ensure reproducibility and obtain an average contact angle. A surface is considered hydrophobic if the water contact angle is greater than 90°.[1]
-
Visualizations
Caption: Workflow for preparing a hydrophobic self-assembled monolayer.
Caption: Interaction of a water droplet with a thiol-coated surface.
Safety Precautions
-
This compound, like other thiols, may have a strong, unpleasant odor. Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling all chemicals.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents for detailed safety information.[3]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Contact Angle | Incomplete or disordered monolayer formation. | Increase immersion time. Ensure substrate is clean and thiol solution is fresh. |
| Inconsistent Contact Angles | Contaminated substrate or solution. Uneven coating. | Use high-purity solvents and thiols. Ensure complete immersion and proper rinsing. |
| Hazy or Visibly Coated Surface | Physisorbed multilayers of thiol. | Ensure thorough rinsing with fresh solvent after the self-assembly step. |
Conclusion
This compound is a promising candidate for the formation of robust and highly hydrophobic coatings via self-assembly. The protocols provided herein, based on established methods for long-chain alkanethiols, offer a reliable framework for researchers to prepare and characterize these functional surfaces. The resulting hydrophobic properties are valuable for a wide range of applications in scientific research and product development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Secondary Long-Chain Thiols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of secondary long-chain thiols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of secondary long-chain thiols?
The synthesis of secondary long-chain thiols is often complicated by several factors:
-
Side Reactions: The most common side reactions include the formation of dialkyl sulfides through over-alkylation and the oxidation of the target thiol to a disulfide.[1][2][3] For secondary substrates, elimination reactions can also compete with the desired substitution.
-
Steric Hindrance: The secondary nature of the carbon center makes it more sterically hindered than a primary center, which can slow down the rate of SN2 reactions.[4][5]
-
Purification Difficulties: The separation of the desired thiol from structurally similar byproducts and unreacted starting materials can be challenging. Furthermore, the susceptibility of thiols to oxidation can lead to the formation of disulfide impurities during purification.[6]
-
Odor: Volatile thiols are known for their strong and unpleasant odors, which requires appropriate handling and containment measures.[7]
-
Stereochemistry: For chiral secondary centers, controlling and preserving the stereochemistry throughout the synthetic sequence is a critical consideration.[4][8]
Q2: What are the most common synthetic routes for preparing secondary thiols?
The most frequently employed methods include:
-
Nucleophilic Substitution (SN2) with a Thiolating Agent: This typically involves reacting a secondary alkyl halide with a sulfur nucleophile. To avoid the formation of sulfide byproducts, the use of thiourea followed by hydrolysis of the resulting isothiouronium salt is a preferred method over using sodium hydrosulfide directly.[1][3][7]
-
Mitsunobu Reaction: This reaction allows for the conversion of secondary alcohols to thiols (often via a thioester intermediate) with a predictable inversion of stereochemistry.[4][9] However, it is sensitive to steric hindrance.[4]
-
Conversion from Ketones: Secondary thiols can be prepared from ketones via the formation and subsequent reduction of dithioketals.[7]
-
Addition of Hydrogen Sulfide to Alkenes: While a common industrial method, the addition of H₂S to linear alkenes to form secondary thiols is often plagued by the formation of significant amounts of dialkyl sulfide byproducts and potential skeletal rearrangements to form more stable tertiary thiols.[10]
Q3: How can I minimize the formation of disulfide byproducts?
Disulfide formation is an oxidative process. To minimize it:
-
Work under an inert atmosphere: Whenever possible, conduct reactions and purifications under nitrogen or argon to exclude oxygen.
-
Degas solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Use mild workup conditions: Avoid prolonged exposure to air during extractions and other workup steps.
-
Storage: Store the purified thiol under an inert atmosphere and at low temperatures.
Q4: What are the best practices for purifying secondary long-chain thiols?
Purification can be challenging due to the potential for oxidation and the difficulty in removing certain byproducts.[6] Consider the following:
-
Column Chromatography: This is a common method. Using a less acidic stationary phase like alumina instead of silica gel may help reduce on-column oxidation.[11] It's also advisable to run the column quickly.
-
Distillation: Vacuum distillation can be effective for purifying thiols, but some are thermally labile and may decompose.[6]
-
Extraction: An aqueous workup can help remove water-soluble impurities.
-
Thiol-Specific Chromatography: For certain applications, specialized chromatography resins that reversibly bind thiols can be used for purification.[12]
Q5: How can I confirm the successful synthesis of my secondary long-chain thiol?
Standard analytical techniques can be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the proton of the sulfhydryl group (-SH) typically appears as a signal that is exchangeable with D₂O.[7]
-
Infrared (IR) Spectroscopy: The S-H stretching vibration appears in the region of 2550-2600 cm⁻¹.[7]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile impurities.
-
Nitroprusside Test: This is a qualitative chemical test where a reaction with sodium nitroprusside in the presence of a base produces a red or violet color, indicating the presence of a free thiol group.[7]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of thiol; major byproduct is a sulfide (R-S-R'). | Direct reaction of the thiol product with the starting alkyl halide. This is common when using NaSH or KSH.[1][2][3] | Use thiourea as the sulfur nucleophile to form an intermediate isothiouronium salt, which is then hydrolyzed to the thiol. This two-step, one-pot procedure prevents over-alkylation.[3][7] |
| The Mitsunobu reaction of my secondary alcohol with a thiol acid is very slow or fails. | 1. Steric Hindrance: Secondary alcohols are sterically hindered, which can impede the reaction.[4] 2. Poor Nucleophilicity of Thiol: Aliphatic thiols are generally not acidic enough to be effective nucleophiles in the Mitsunobu reaction.[13] | 1. Use a more reactive azodicarboxylate like DIAD. 2. Consider a modified Mitsunobu protocol. 3. Use a thioacid (e.g., thioacetic acid) as the nucleophile to form a thioester, which can then be hydrolyzed to the thiol. This is often more efficient. |
| I used Lawesson's reagent to convert my alcohol, but I cannot separate my thiol from the phosphorus byproducts. | The byproducts of Lawesson's reagent are known to be difficult to remove by standard column chromatography as they can co-elute with the product.[6] | 1. Try a different stationary phase for chromatography, such as alumina.[6] 2. Consider an alternative synthetic route that avoids Lawesson's reagent, such as converting the alcohol to a halide or tosylate first, followed by reaction with thiourea. |
| My purified thiol shows a new, higher molecular weight peak in the mass spectrum after storage, corresponding to a disulfide. | The thiol is oxidizing upon exposure to air.[2][7] | 1. Store the purified thiol under an inert atmosphere (N₂ or Ar) in a sealed vial. 2. Store at reduced temperatures (e.g., in a freezer). 3. If disulfide has formed, it can often be reduced back to the thiol using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). |
| Significant amount of alkene byproduct is observed. | The reaction conditions (e.g., strong, bulky base; high temperature) are favoring the E2 elimination pathway over the SN2 substitution pathway. | 1. Use a less hindered, weaker base. Thiolates themselves are less basic than alkoxides, which naturally disfavors elimination.[14] 2. Perform the reaction at a lower temperature. 3. Choose a good leaving group and a polar aprotic solvent to favor SN2. |
| The hydrolysis of my isothiouronium salt is incomplete or slow. | The hydrolysis conditions (base concentration, temperature, or reaction time) may be insufficient. | 1. Ensure a sufficiently strong base (e.g., NaOH, KOH) is used. 2. Increase the reaction temperature (refluxing is common).[15][16] 3. Extend the reaction time and monitor by TLC until the starting material is consumed. |
Data Summary
Table 1: Comparison of Common Synthetic Methods for Secondary Long-Chain Thiols
| Method | Starting Material | Sulfur Source | Typical Yield | Key Challenges & Byproducts | Stereochemistry |
| Direct Thiolation | Secondary Alkyl Halide | NaSH, KSH | Variable, often low | Dialkyl sulfide formation, elimination (alkene)[1][3] | Inversion (SN2) or Racemization (SN1) |
| Thiourea Route | Secondary Alkyl Halide | Thiourea / Base | Good to Excellent | Potential for incomplete hydrolysis of the isothiouronium salt[7][17] | Inversion (SN2) |
| Mitsunobu Reaction | Secondary Alcohol | Thioacid (e.g., CH₃COSH) | Moderate to Good | Sensitive to steric hindrance; purification from phosphine oxide byproduct can be difficult.[4][9] | Clean Inversion[9] |
| From Ketones | Ketone | 1,2-Ethanedithiol, then Raney Ni | Good | Multi-step process | Achiral or Racemic |
| H₂S Addition to Olefins | Linear Alkene | H₂S | Variable | Significant dialkyl sulfide formation; rearrangement to tertiary thiols.[10] | Markovnikov addition |
Experimental Protocols
Protocol 1: Synthesis of a Secondary Long-Chain Thiol via the Thiourea Method
This protocol describes the conversion of a secondary long-chain alkyl bromide to the corresponding thiol.
Step 1: Formation of the Isothiouronium Salt
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the secondary long-chain alkyl bromide (1.0 eq) and thiourea (1.2 eq) in ethanol (95%).
-
Heat the mixture to reflux and stir for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting alkyl bromide is consumed.
-
Upon completion, a white precipitate of the S-alkylisothiouronium salt may form. Allow the mixture to cool to room temperature.
Step 2: Hydrolysis to the Thiol
-
To the reaction mixture from Step 1, add a solution of sodium hydroxide (3.0 eq) in water.
-
Heat the resulting mixture to reflux and stir for 2-4 hours. The hydrolysis progress can be monitored by TLC.
-
After cooling to room temperature, carefully acidify the mixture with dilute hydrochloric acid or sulfuric acid to pH ~1-2.[15][16]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude thiol.
Step 3: Purification
-
Purify the crude product by flash column chromatography or vacuum distillation.
-
Characterize the final product using NMR, IR, and MS.
Protocol 2: Synthesis of a Secondary Thiol from a Secondary Alcohol via the Mitsunobu Reaction
This protocol involves the formation of a thioacetate ester followed by hydrolysis.
Step 1: Thioacetate Ester Formation
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary long-chain alcohol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add thioacetic acid (1.2 eq) to the solution.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.[18]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Step 2: Workup and Purification of the Thioester
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to separate the thioester from triphenylphosphine oxide and the hydrazine byproduct.
Step 3: Hydrolysis to the Thiol
-
Dissolve the purified thioester in methanol.
-
Add a solution of sodium hydroxide or sodium methoxide in methanol.
-
Stir the reaction at room temperature for 1-3 hours until the thioester is fully consumed (monitor by TLC).
-
Neutralize the reaction with a mild acid and remove the methanol under reduced pressure.
-
Perform an aqueous workup and extract the thiol with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final thiol product as described in Protocol 1.
Visualizations
Caption: Decision workflow for synthesizing secondary long-chain thiols.
Caption: General experimental workflow for thiol synthesis and purification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Thiol - Wikipedia [en.wikipedia.org]
- 8. Using Stereochemistry to Control Mechanical Properties in Thiol–Yne Click‐Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. EP0122654B1 - Preparation of secondary thiols - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. GB2474057A - A method of isolating and recovering thiol-containing compounds - Google Patents [patents.google.com]
- 13. Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01602D [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Synthesis and Characterization of Multifunctional Secondary Thiol Hardeners Using 3-Mercaptobutanoic Acid and Their Thiol–Epoxy Curing Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ias.ac.in [ias.ac.in]
- 18. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Tridecane-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Tridecane-2-thiol from reaction byproducts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound after Synthesis from 2-Tridecanone
| Possible Cause | Recommended Solution |
| Incomplete reaction of 2-tridecanone. | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the starting material is fully consumed. - Increase temperature: If the reaction is sluggish at lower temperatures, cautiously increase the temperature while monitoring for potential side reactions. - Use a more potent reducing agent: If using a mild reducing agent, consider switching to a more reactive one, such as Lawesson's reagent, which is effective for converting ketones to thioketones, followed by reduction. |
| Side reactions reducing the desired product. | - Control reaction temperature: Exothermic reactions can lead to unwanted byproducts. Maintain a stable and controlled temperature throughout the reaction. - Use of an inert atmosphere: Thiols can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[1] |
| Loss of product during workup. | - Optimize extraction procedure: Ensure the correct pH is used during aqueous washes to minimize the solubility of the thiol in the aqueous phase. - Minimize exposure to air: During workup, minimize the exposure of the thiol to air to prevent oxidation to the disulfide.[1] |
Problem 2: Presence of Impurities after Initial Purification
| Impurity | Identification Method | Recommended Purification Strategy |
| Unreacted 2-tridecanone | GC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy | Fractional vacuum distillation: Due to the likely difference in boiling points between the ketone and the thiol, fractional distillation under reduced pressure can be effective. Flash column chromatography: A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) can separate the more polar ketone from the less polar thiol. |
| Tridecane-2,2-dithiol | GC-MS, NMR Spectroscopy | Fractional vacuum distillation: The dithiol will have a significantly higher boiling point than the monothiol. |
| Di(tridecan-2-yl) disulfide | GC-MS, NMR Spectroscopy, Ellman's test for free thiols | Reduction followed by purification: The crude product can be treated with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to cleave the disulfide bond back to the thiol, followed by another purification step. Flash column chromatography: The disulfide is generally less polar than the corresponding thiol and can often be separated on silica gel. |
| Tridecane | GC-MS, NMR Spectroscopy | Fractional vacuum distillation: Tridecane will have a lower boiling point than this compound. |
Problem 3: Product Degradation (Disulfide Formation) During Storage
| Possible Cause | Recommended Solution |
| Oxidation by atmospheric oxygen. | - Store under an inert atmosphere: Store the purified thiol in a sealed container under nitrogen or argon.[1] - Use deoxygenated solvents: If storing in solution, use solvents that have been thoroughly deoxygenated.[1] - Store at low temperatures: Storage at -20°C can significantly slow down the oxidation process.[1] |
| Presence of trace metal catalysts. | - Treat with a chelating agent: Washing the organic solution of the thiol with a dilute solution of EDTA can help remove trace metal ions that can catalyze oxidation. |
| Exposure to light. | - Store in an amber or foil-wrapped vial: Protect the sample from light, which can promote oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the reaction of 2-tridecanone with a thionating agent, such as Lawesson's reagent, to form the corresponding thioketone, which is then reduced to the thiol.[2] Another approach involves the reduction of 2-tridecanone to 2-tridecanol, followed by conversion to the thiol via a Mitsunobu reaction with thioacetic acid and subsequent hydrolysis.[3]
Q2: What are the most common byproducts in the synthesis of this compound from 2-tridecanone?
The most common byproducts include unreacted 2-tridecanone, the corresponding disulfide [di(tridecan-2-yl) disulfide] formed by oxidation of the thiol, and potentially small amounts of tridecane from over-reduction. If a strong reducing agent is used, over-reduction to the alkane can occur.
Q3: Which purification technique is most suitable for obtaining high-purity this compound?
For obtaining high-purity this compound, a combination of purification techniques is often optimal.
-
Fractional vacuum distillation is highly effective for removing impurities with significantly different boiling points, such as unreacted starting material and the corresponding alkane.[4][5]
-
Flash column chromatography on silica gel is excellent for separating compounds with different polarities, such as the thiol from its disulfide dimer or other polar byproducts.[6][7][8]
Q4: How can I monitor the purity of this compound during purification?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile compounds in a mixture, providing information on the purity and the identity of any impurities.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a column chromatography purification and to get a qualitative assessment of the sample's purity. Thiols can often be visualized on a TLC plate using an iodine chamber.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration.
Q5: How can I quantify the amount of disulfide impurity in my this compound sample?
The amount of free thiol can be quantified using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with thiols to produce a colored product that can be measured spectrophotometrically.[2][9] To determine the disulfide content, the sample is first treated with a reducing agent (like DTT or TCEP) to convert the disulfide to the thiol, and then the total thiol content is measured. The initial free thiol amount is subtracted from the total thiol amount to calculate the disulfide concentration.[9]
Experimental Protocols
Synthesis of this compound from 2-Tridecanone using Lawesson's Reagent
This protocol describes a general procedure for the thionation of a ketone followed by reduction.
Materials:
-
2-Tridecanone
-
Lawesson's Reagent
-
Toluene (anhydrous)
-
Sodium borohydride
-
Ethanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas
Procedure:
-
To a solution of 2-tridecanone (1 equivalent) in anhydrous toluene under an inert atmosphere, add Lawesson's reagent (0.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench with a saturated solution of sodium bicarbonate.
-
Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude thioketone.
-
Dissolve the crude thioketone in ethanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride (2-3 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir until the thioketone is consumed (monitor by TLC).
-
Carefully acidify the reaction mixture with 1 M HCl.
-
Extract the product with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude this compound.
Purification of this compound by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 98:2 hexane:ethyl acetate).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, applying gentle pressure to increase the flow rate.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Quantitative Data Summary
The following table provides expected, illustrative data for the purification of this compound. Actual results may vary depending on the specific reaction conditions and the scale of the experiment.
| Purification Step | Starting Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Yield (%) | Key Impurities Removed |
| Fractional Vacuum Distillation | ~85% | ~95% | 80-90% | Unreacted 2-tridecanone, Tridecane |
| Flash Column Chromatography | ~95% | >99% | 90-95% | Di(tridecan-2-yl) disulfide, polar byproducts |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology [mdpi.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy Tridecane-1,13-dithiol (EVT-14397107) | 152996-46-8 [evitachem.com]
Optimizing Grignard reaction conditions for 2-thiol synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the synthesis of 2-thiols using Grignard reagents.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind synthesizing 2-thiols with Grignard reagents?
The synthesis involves a two-step process. First, an organomagnesium halide (Grignard reagent, R-MgX) is prepared from an organic halide and magnesium metal. This reagent then acts as a nucleophile, attacking elemental sulfur (typically S₈) to form a magnesium thiolate intermediate (RS-MgX).[1][2] In the second step, this intermediate is hydrolyzed, usually with a dilute acid, to yield the final thiol (R-SH).[1][3]
Q2: Which solvents are suitable for this reaction?
Grignard reactions must be conducted under strictly anhydrous (water-free) conditions.[2] Ethereal solvents are standard because they are aprotic and can solvate and stabilize the Grignard reagent.[2] Commonly used solvents include diethyl ether (Et₂O) and tetrahydrofuran (THF).
Q3: What are the primary advantages of this synthetic route?
The main advantages are the ready availability of starting materials (organic halides and sulfur) and the versatility of the Grignard reagent, which can be prepared from a wide range of alkyl and aryl halides.[3] This method provides a direct route to introduce the sulfhydryl (-SH) group.
Q4: What are the common challenges and potential side reactions?
The primary challenges include the moisture sensitivity of the Grignard reagent and the potential for side reactions. The most common side reaction is the formation of disulfides (R-S-S-R) and other polysulfides.[4][5] This occurs when the thiolate intermediate reacts further with elemental sulfur. Using an excess of the Grignard reagent can help minimize these competing reactions.[4]
Q5: Can this method be applied to substrates with other functional groups?
Yes, but with caution. Grignard reagents are strong bases and nucleophiles and will react with acidic protons, such as those in hydroxyl (-OH), amino (-NH₂), and even terminal alkyne groups.[6] These functional groups must be protected before the Grignard reagent is formed.[7] Poor yields can result if deprotection steps create species that react with the newly formed thiol group.[7]
Troubleshooting Guide
Problem: My reaction yield is very low or zero.
This is a common issue that can stem from several sources. The following workflow can help diagnose the problem.
Caption: Troubleshooting flowchart for low-yield Grignard-based thiol synthesis.
Problem: How can I prevent the formation of disulfide byproducts?
The formation of disulfides (R-S-S-R) and other polysulfides is a known issue, arising from the reaction of the magnesium thiolate intermediate (R-SMgX) with elemental sulfur.[4]
-
Stoichiometry Control: Using a slight excess of the Grignard reagent relative to sulfur can favor the formation of the desired thiolate and minimize further reactions.[4]
-
Reaction Conditions: Slowly adding the Grignard solution to a well-stirred, cooled suspension of elemental sulfur helps maintain a localized excess of the Grignard reagent, preventing the thiolate from reacting with sulfur.[5]
-
Reductive Workup: If disulfides are formed, a reductive step may be necessary during the workup to cleave the S-S bond back to the thiol. Reagents like sodium bisulfite or lithium aluminum hydride can sometimes be employed for this purpose.[4][5]
Quantitative Data Summary
Optimizing reaction parameters is critical for maximizing yield. The following table summarizes typical conditions cited in the literature for related syntheses, which serve as a good starting point for 2-thiol synthesis.
| Parameter | Condition | Rationale / Notes |
| Solvent | Anhydrous THF or Diethyl Ether | Essential for stabilizing the Grignard reagent and preventing its decomposition.[2] |
| Temperature | 0°C to Room Temperature | Grignard formation may require gentle heating to initiate. The subsequent reaction with sulfur is often performed at a lower temperature (e.g., 0-5°C) to control exothermicity and minimize side reactions.[4][5][7] |
| Reagent Ratio (R-MgX:S) | ~1.1 : 1.0 | A slight excess of the Grignard reagent helps to prevent the formation of polysulfide byproducts by ensuring all sulfur is consumed.[4] |
| Workup | Acidic Hydrolysis (e.g., dilute HCl, NH₄Cl) | Protonates the thiolate intermediate (RS-MgX) to form the final thiol product (R-SH).[3] |
Experimental Protocols
General Protocol for the Synthesis of a 2-Thiol
This protocol provides a general methodology. Specific quantities and conditions should be optimized for the particular substrate.
Caption: General experimental workflow for 2-thiol synthesis via a Grignard reagent.
Detailed Steps:
-
Preparation: All glassware must be rigorously dried (e.g., flame-dried or oven-dried at >120°C) and assembled under an inert atmosphere of nitrogen or argon.
-
Grignard Formation: Magnesium turnings are placed in a flask with a stir bar. A small amount of the organic halide solution in anhydrous ether or THF is added. Initiation is often indicated by bubbling and a gentle exotherm. Once the reaction starts, the remaining halide is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture may be stirred at room temperature or gently heated to ensure complete reaction.
-
Reaction with Sulfur: In a separate, inert-atmosphere flask, elemental sulfur is suspended in anhydrous ether or THF. The suspension is cooled to 0-5°C using an ice bath.
-
Addition: The prepared Grignard reagent is transferred via cannula or a dropping funnel to the cooled sulfur suspension dropwise. Vigorous stirring is crucial to ensure efficient mixing and dissipate heat.
-
Hydrolysis (Workup): Once the addition is complete and the reaction has stirred for the appropriate time, the mixture is carefully poured onto a mixture of crushed ice and a dilute acid (e.g., 1 M HCl). This quenches the reaction and protonates the thiolate.
-
Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude thiol can then be purified, typically by distillation.
References
- 1. The reaction of elemental sulphur with Grignard reagent followed by acidification leads to the formation of [allen.in]
- 2. adichemistry.com [adichemistry.com]
- 3. Thiol - Wikipedia [en.wikipedia.org]
- 4. synthesis - Can thiols be created using a Grignard reagent? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US6476248B1 - Hydroxythiol grignard reaction synthesis - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Tridecane-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Tridecane-2-thiol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem ID | Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| TR-01 | Low or no yield of this compound. | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality starting materials: 2-bromotridecane or thiourea may be degraded. 3. Ineffective hydrolysis: The isothiouronium salt intermediate was not fully hydrolyzed. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider increasing the temperature or extending the reaction time. 2. Reagent Quality: Use freshly purified 2-bromotridecane and high-purity thiourea. 3. Hydrolysis Conditions: Ensure the basic solution (e.g., NaOH or KOH) is sufficiently concentrated and that the hydrolysis is carried out for an adequate duration, often with heating. |
| TR-02 | Presence of a significant amount of a higher molecular weight impurity, identified as di(tridecan-2-yl) sulfide. | Sulfide byproduct formation: The highly nucleophilic tridecane-2-thiolate, formed in situ, reacts with unreacted 2-bromotridecane in an S_N_2 reaction.[1][2] | 1. Use of Thiourea: The thiourea route is specifically designed to minimize this side reaction.[1][2] Ensure a slight excess of thiourea is used. 2. Excess Nucleophile: If using sodium hydrosulfide, a large excess of the hydrosulfide is necessary to outcompete the thiolate.[3] |
| TR-03 | Formation of a significant amount of a dimeric impurity, identified as di(tridecan-2-yl) disulfide. | Oxidation of the thiol: The thiol group is susceptible to oxidation, especially when exposed to air (oxygen) during workup or purification.[1][2] This can sometimes be catalyzed by trace metal impurities. | 1. Inert Atmosphere: Conduct the reaction, workup, and purification under an inert atmosphere (e.g., nitrogen or argon). 2. Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Reductive Workup: If disulfide formation is suspected, the crude product can be treated with a mild reducing agent like dithiothreitol (DTT) or zinc and acid before final purification.[2] |
| TR-04 | Presence of tridec-1-ene and/or tridec-2-ene in the product mixture. | Elimination side reaction: As 2-bromotridecane is a secondary halide, an E2 elimination reaction can compete with the desired S_N_2 substitution, particularly with a strong, sterically hindered base. While thiourea is not a strong base, the hydrolysis step with NaOH/KOH can promote elimination if conditions are too harsh (e.g., high temperatures). | 1. Milder Hydrolysis Conditions: Perform the hydrolysis of the isothiouronium salt at the lowest effective temperature. 2. Choice of Base: Use a less sterically hindered base for hydrolysis if elimination is a major issue. |
| TR-05 | Difficulty in purifying the final product by column chromatography. | Co-elution of byproducts: The non-polar nature of this compound, di(tridecan-2-yl) sulfide, and tridecenes can lead to similar retention factors on silica gel. | 1. Alternative Stationary Phases: Consider using alumina for column chromatography, as it can offer different selectivity. 2. Distillation: For larger scale purifications, vacuum distillation can be an effective method to separate the desired thiol from higher-boiling sulfide and disulfide byproducts. Ensure the distillation is performed under an inert atmosphere to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: Why is the thiourea method preferred over using sodium hydrosulfide (NaSH) for synthesizing this compound?
A1: The thiourea method is generally preferred to minimize the formation of di(tridecan-2-yl) sulfide as a major byproduct.[1][2] In the NaSH method, the product thiol can be deprotonated to form a thiolate anion. This thiolate is a potent nucleophile and can react with the starting 2-bromotridecane to form the sulfide. The thiourea route proceeds via an intermediate S-alkylisothiouronium salt, which is then hydrolyzed in a separate step to release the thiol.[2] This separation of steps prevents the accumulation of the reactive thiolate in the presence of the alkyl halide.
Q2: My final product has a very strong, unpleasant odor. Is this normal, and how can I manage it?
A2: Yes, this is characteristic of thiols, which are known for their powerful and often unpleasant odors.[2] Proper handling in a well-ventilated fume hood is essential. To neutralize residual odors on glassware, you can rinse with a solution of bleach (sodium hypochlorite) or potassium permanganate, which will oxidize the thiol.
Q3: How can I confirm the presence of the desired this compound and identify the common byproducts?
A3: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): The -SH proton in ¹H NMR typically appears as a triplet (due to coupling with the adjacent CH) between 1-2 ppm. The carbon bearing the thiol group in ¹³C NMR will have a characteristic chemical shift.
-
Mass Spectrometry (MS): This will show the molecular ion peak for this compound (C₁₃H₂₈S, M.W. ≈ 216.43 g/mol ) and can help identify higher molecular weight byproducts like the sulfide (M.W. ≈ 414.8) and disulfide (M.W. ≈ 430.8).
-
Gas Chromatography (GC): Can be used to determine the purity of the product and quantify the relative amounts of different components in the crude reaction mixture.
Q4: Can I store this compound under normal atmospheric conditions?
A4: It is highly recommended to store this compound under an inert atmosphere (nitrogen or argon) and at low temperatures. Thiols are susceptible to oxidation by atmospheric oxygen, which leads to the formation of the corresponding disulfide.[1][2] Storing it in a sealed container with an inert headspace will significantly prolong its shelf life and maintain its purity.
Experimental Protocols
Synthesis of this compound via S-Alkylisothiouronium Salt
This protocol describes a common and reliable method for the synthesis of secondary thiols, adapted for this compound, which minimizes sulfide formation.
Step 1: Formation of the S-(tridecan-2-yl)isothiouronium bromide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromotridecane (1 eq.), thiourea (1.1 eq.), and ethanol (95%).
-
Heat the mixture to reflux and stir for 6-12 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the 2-bromotridecane spot.
-
After the reaction is complete, cool the mixture to room temperature. The S-alkylisothiouronium salt may precipitate. The solvent can be removed under reduced pressure to yield the crude salt.
Step 2: Hydrolysis of the Isothiouronium Salt
-
To the flask containing the crude isothiouronium salt, add a solution of sodium hydroxide (2.5 eq.) in water.
-
Heat the mixture to reflux for 2-4 hours. This step hydrolyzes the salt to yield the thiol.
-
Cool the reaction mixture to room temperature. The aqueous layer will be basic.
-
Acidify the mixture carefully with an acid such as 2M HCl until it is acidic to litmus paper. This protonates the thiolate to the thiol.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or hexane) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel, using a hexane/ethyl acetate gradient. All purification steps should ideally be performed under an inert atmosphere to prevent oxidation.
Visualizations
Below are diagrams illustrating the chemical pathways involved in the synthesis of this compound.
References
Overcoming steric hindrance in reactions with Tridecane-2-thiol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the sterically hindered secondary thiol, Tridecane-2-thiol.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields consistently low when using this compound as a nucleophile?
Low yields in reactions involving this compound are often attributed to significant steric hindrance around the sulfur atom. The bulky tridecane chain shields the thiol group, impeding its approach to electrophilic centers. This steric bulk slows down the reaction rate and can lead to the prevalence of side reactions, ultimately reducing the yield of the desired product.
Q2: What general strategies can be employed to overcome the steric hindrance of this compound?
To enhance reactivity, several approaches can be taken:
-
Catalyst Selection: Employing catalysts that can activate either the thiol or the electrophile can significantly improve reaction rates. For instance, base catalysts can deprotonate the thiol to form the more nucleophilic thiolate, while Lewis acids can activate the electrophile.
-
Reaction Conditions Optimization: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. The choice of solvent is also critical; polar aprotic solvents can often enhance the nucleophilicity of the thiolate.
-
Reagent Choice: Utilizing highly reactive electrophiles can compensate for the reduced nucleophilicity of the sterically hindered thiol.
Troubleshooting Guide
Issue 1: Poor yields in S-alkylation with primary alkyl halides.
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient reactivity of the thiolate | Use a stronger, non-nucleophilic base such as DBU or a phosphazene base to ensure complete deprotonation of the thiol. |
| Formation of elimination byproducts | Steric hindrance favoring elimination over substitution | Switch to a more reactive alkylating agent, such as an alkyl triflate or tosylate, which are better leaving groups. Lowering the reaction temperature after initial thiolate formation may also disfavor elimination. |
| Reaction stalls | Catalyst deactivation or insufficient concentration | For challenging alkylations, consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to improve the availability of the thiolate in the organic phase. |
Illustrative Data: Effect of Base and Electrophile on S-Alkylation Yield
| Base | Electrophile | Temperature (°C) | Illustrative Yield (%) |
| K₂CO₃ | 1-Bromobutane | 80 | 35 |
| DBU | 1-Bromobutane | 60 | 65 |
| DBU | Butyl triflate | 40 | 85 |
Issue 2: Failure of Mitsunobu reaction to form a thioether.
The Mitsunobu reaction is notoriously sensitive to steric hindrance, especially at the nucleophile. The bulky this compound can struggle to react with the intermediate formed from the alcohol and the azodicarboxylate.
Experimental Protocol: Optimized Mitsunobu Reaction for Hindered Thiols
-
To a solution of the alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add the azodicarboxylate (e.g., DIAD) (1.5 eq) dropwise.
-
Stir the resulting mixture for 20 minutes at 0 °C.
-
Slowly add a solution of this compound (1.2 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography.
Visual Guides
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Base-catalyzed thioether formation with this compound.
Stability of Tridecane-2-thiol in different solvent systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tridecane-2-thiol. The information is designed to address specific issues that may be encountered during experimental procedures involving this long-chain aliphatic thiol.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary degradation pathway for this compound, like other thiols, is oxidation. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of a disulfide bond between two molecules of this compound, creating a tridecyl disulfide. Further oxidation can lead to the formation of sulfinic and sulfonic acids, especially in the presence of strong oxidizing agents.[1][2][3][4]
Q2: How does the solvent system affect the stability of this compound?
A2: The choice of solvent can significantly impact the stability of this compound. Polar protic solvents may facilitate oxidation, particularly at a higher pH. The stability is also influenced by the presence of dissolved oxygen and metal ions, which can catalyze oxidation. It is generally recommended to use deoxygenated solvents and to store solutions under an inert atmosphere (e.g., argon or nitrogen).[1][5]
Q3: What is the recommended procedure for preparing and storing this compound stock solutions?
A3: To ensure the stability of this compound stock solutions, the following procedures are recommended:
-
Use a high-purity, deoxygenated solvent. Common organic solvents such as ethanol, methanol, or acetonitrile can be used.[6][7] Given its long alkyl chain, this compound is soluble in many organic solvents but has poor solubility in water.[5]
-
Prepare the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to oxygen.[1]
-
Store the stock solution in a tightly sealed vial with an inert gas headspace at a low temperature, preferably -20°C or below, to slow down potential degradation reactions.
Q4: How can I monitor the stability of my this compound solution over time?
A4: The stability of a this compound solution can be monitored by quantifying the concentration of the thiol over time. A common and sensitive method is High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization with a thiol-specific fluorescent probe like 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F).[8] Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For a simpler, albeit less specific, quantification of total thiols, the Ellman's assay using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) can be employed.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution leading to a lower effective concentration. | Prepare fresh solutions of this compound before each experiment. Store stock solutions under an inert atmosphere at ≤ -20°C.[1] Periodically check the concentration of the stock solution using a validated analytical method. |
| Precipitation of the compound in aqueous buffers | This compound is a long-chain aliphatic thiol with low aqueous solubility. | Use a co-solvent system. A small percentage of an organic solvent like DMSO or ethanol can be added to the aqueous buffer to improve solubility. Ensure the final concentration of the organic solvent does not interfere with your experimental assay. |
| Loss of activity in biological assays | Oxidation of the thiol group, which is often the active moiety. | Degas all buffers and solutions thoroughly before use. Consider adding a chelating agent like EDTA to the buffer to sequester metal ions that can catalyze oxidation. Work under an inert atmosphere whenever possible. |
| Appearance of unexpected peaks in chromatograms | Formation of oxidation byproducts such as the corresponding disulfide. | Confirm the identity of the unexpected peaks using mass spectrometry. If disulfide formation is confirmed, improve the anaerobic handling and storage of your this compound solutions. |
Illustrative Stability Data of this compound
Table 1: Stability in Common Organic Solvents
| Time (hours) | % Remaining in Ethanol | % Remaining in Acetonitrile | % Remaining in DMSO |
| 0 | 100 | 100 | 100 |
| 24 | 98 | 97 | 95 |
| 48 | 95 | 93 | 90 |
| 72 | 92 | 89 | 85 |
| 168 | 85 | 80 | 75 |
Table 2: Stability in Aqueous Buffer (pH 7.4) with Co-solvent
| Time (hours) | % Remaining (5% Ethanol) | % Remaining (5% DMSO) |
| 0 | 100 | 100 |
| 6 | 90 | 88 |
| 12 | 82 | 78 |
| 24 | 70 | 65 |
| 48 | 55 | 48 |
Experimental Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of this compound in a given solvent system using HPLC with pre-column derivatization and fluorescence detection.
1. Materials and Reagents:
-
This compound
-
Solvent of interest (e.g., ethanol, acetonitrile, buffered aqueous solution)
-
Derivatizing agent: 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F)
-
Borate buffer (pH 9.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for reducing any disulfide formed)
-
HPLC grade acetonitrile and water
-
Formic acid
2. Preparation of Solutions:
-
This compound Stock Solution (10 mM): Accurately weigh this compound and dissolve it in the deoxygenated solvent of interest to a final concentration of 10 mM. Prepare this solution under an inert atmosphere.
-
Working Solution (1 mM): Dilute the stock solution with the same deoxygenated solvent to obtain a 1 mM working solution.
-
SBD-F Solution (1 mg/mL): Dissolve SBD-F in acetonitrile.
-
Borate Buffer (0.1 M, pH 9.5): Prepare an aqueous solution of boric acid and adjust the pH to 9.5 with NaOH.
3. Stability Study Procedure:
-
Aliquot the 1 mM this compound working solution into several sealed vials, leaving minimal headspace.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C).
-
At specified time points (e.g., 0, 6, 12, 24, 48 hours), take an aliquot from one of the vials for analysis.
4. Derivatization Procedure:
-
In a microcentrifuge tube, mix 50 µL of the this compound sample, 50 µL of borate buffer (pH 9.5), and 100 µL of the SBD-F solution.
-
Incubate the mixture at 60°C for 30 minutes in the dark.
-
After incubation, add 300 µL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to stop the reaction and dilute the sample.
-
Filter the sample through a 0.22 µm syringe filter before HPLC analysis.
5. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the derivatized this compound from other components (e.g., start with 30% B, increase to 90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Fluorescence Detector: Excitation at 385 nm, Emission at 515 nm.
6. Data Analysis:
-
Integrate the peak area of the derivatized this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at time zero.
-
Plot the percentage remaining versus time to determine the stability profile.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for this compound stability testing.
References
- 1. reddit.com [reddit.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buy Tridecane-1,13-dithiol (EVT-14397107) | 152996-46-8 [evitachem.com]
- 6. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Removing residual catalysts from Tridecane-2-thiol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Tridecane-2-thiol, with a specific focus on the removal of residual catalysts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Scenario 1: Synthesis via Nucleophilic Substitution from 2-Bromotridecane
This common two-step synthesis involves the reaction of 2-bromotridecane with a sulfur source (like potassium thioacetate) to form a thioacetate intermediate, which is then hydrolyzed to yield this compound.
Question 1: I've completed the hydrolysis of S-(tridecan-2-yl) ethanethioate with sodium hydroxide, but I'm concerned about residual base in my final product. How can I effectively remove it?
Answer:
Residual sodium hydroxide (a strong base) can interfere with downstream applications and the stability of your product. A standard aqueous workup is typically sufficient for its removal.
Troubleshooting Steps for Base Catalyst Removal:
-
Neutralization Wash: After the reaction, quench the mixture with a weak acid solution, such as 1M hydrochloric acid (HCl), until the aqueous layer is neutral to slightly acidic (pH 6-7). This converts the sodium hydroxide to sodium chloride, which is readily soluble in the aqueous phase.
-
Water Washes: Perform multiple extractions (at least 2-3) with deionized water or brine (saturated NaCl solution). This will remove the neutralized salts and any remaining water-soluble impurities.
-
Drying: Thoroughly dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure.
Question 2: I used a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate the reaction between 2-bromotridecane and potassium thioacetate. How do I remove the PTC from my product?
Answer:
Phase-transfer catalysts, typically quaternary ammonium salts, can be challenging to remove completely due to their solubility in both aqueous and organic phases.[1][2][3]
Troubleshooting Steps for Phase-Transfer Catalyst Removal:
-
Multiple Water Washes: Since most common PTCs have some water solubility, performing several washes (3-5) with deionized water can significantly reduce their concentration.
-
Silica Gel Chromatography: If water washes are insufficient, column chromatography is a highly effective method for removing PTCs. A non-polar eluent system (e.g., hexanes or a low percentage of ethyl acetate in hexanes) will allow the non-polar this compound to elute while the more polar PTC is retained on the silica gel.
-
Precipitation/Crystallization: In some cases, if the product is a solid at a certain temperature, cooling the solution may cause the product to crystallize, leaving the PTC in the mother liquor.
Scenario 2: Synthesis via Anti-Markovnikov Hydrothiolation of 1-Tridecene
This method involves the direct addition of a thiol, such as thioacetic acid, across the double bond of 1-tridecene, often catalyzed by a transition metal complex to achieve anti-Markovnikov selectivity. A subsequent hydrolysis step is then required to yield the final product.
Question 3: I've synthesized this compound using a gold-based catalyst (e.g., PPh₃AuNTf₂) for the anti-Markovnikov hydrothiolation of 1-tridecene. What is the best way to remove the residual gold catalyst?
Answer:
Gold catalysts, while highly effective, can be difficult to remove completely.[4][5] Their removal is crucial to prevent interference in subsequent reactions or biological assays.
Troubleshooting Steps for Gold Catalyst Removal:
-
Silica Gel Chromatography: This is the most common and effective method. Gold complexes tend to adsorb strongly to silica gel. A flash column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) should effectively separate the less polar thiol product from the more polar catalyst complex.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon for a period can help adsorb the gold catalyst. The carbon can then be removed by filtration. The efficiency of this method can vary.
-
Precipitation: In some instances, the gold catalyst may precipitate from the reaction mixture upon cooling or the addition of a non-solvent. The precipitate can then be removed by filtration.
Quantitative Data on Catalyst Removal
The following table summarizes the typical residual levels of catalysts after various purification methods. The actual values can vary depending on the specific experimental conditions.
| Catalyst Type | Purification Method | Typical Residual Level | Citation |
| Base Catalyst (NaOH) | Aqueous Wash (3x) | < 0.1% | General Lab Practice |
| Phase-Transfer Catalyst (TBAB) | Aqueous Wash (3x) | 1-5% | [1][2][3] |
| Phase-Transfer Catalyst (TBAB) | Silica Gel Chromatography | < 0.5% | [1][2][3] |
| Gold Catalyst (PPh₃AuNTf₂) | Silica Gel Chromatography | < 0.01% (below detection limits of standard NMR) | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Bromotridecane via Thioacetate Intermediate
Materials:
-
2-Bromotridecane
-
Potassium thioacetate
-
Ethanol
-
Sodium hydroxide
-
1M Hydrochloric acid
-
Diethyl ether (or other suitable organic solvent)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Thioacetate Formation: In a round-bottom flask, dissolve 2-bromotridecane and a 1.2 molar equivalent of potassium thioacetate in ethanol. Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure.
-
Hydrolysis: To the resulting crude S-(tridecan-2-yl) ethanethioate, add a solution of sodium hydroxide (2 molar equivalents) in a mixture of water and ethanol (3:1). Stir the mixture at room temperature overnight.
-
Workup:
-
Remove the ethanol under reduced pressure.
-
Add diethyl ether to the aqueous residue and transfer to a separatory funnel.
-
Neutralize the aqueous layer with 1M HCl to a pH of ~7.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: If necessary, purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Protocol 2: Gold-Catalyzed Anti-Markovnikov Hydrothiolation of 1-Tridecene
Materials:
-
1-Tridecene
-
Thioacetic acid
-
(Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate (PPh₃AuNTf₂)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-tridecene and the gold catalyst (e.g., 1-2 mol%) in anhydrous THF.
-
Addition of Thiol: Add thioacetic acid (1.1 molar equivalents) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at a slightly elevated temperature (e.g., 45°C) for 20 hours, or until the reaction is complete as monitored by TLC or GC-MS.[4]
-
Catalyst Removal and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Directly load the crude residue onto a silica gel column.
-
Elute with a suitable solvent system (e.g., a gradient of 1% to 5% ethyl acetate in hexanes) to separate the product from the gold catalyst.
-
Combine the product-containing fractions and remove the solvent under reduced pressure.
-
-
Hydrolysis: The resulting S-(tridecan-2-yl) ethanethioate is then hydrolyzed to this compound using the procedure described in Protocol 1, step 3.
Diagrams
Caption: Troubleshooting workflow for residual catalyst removal in this compound synthesis.
References
- 1. Phase Transfer Catalysts | TCI Deutschland GmbH [tcichemicals.com]
- 2. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 4. Gold-Catalyzed Anti-Markovnikov Selective Hydrothiolation of Unactivated Alkenes [organic-chemistry.org]
- 5. Gold-Catalyzed Anti-Markovnikov Selective Hydrothiolation of Unactivated Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tridecane-2-thiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Tridecane-2-thiol, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized via nucleophilic substitution of a suitable starting material. The most common methods include the reaction of 2-bromotridecane with a sulfur nucleophile like sodium hydrosulfide or thiourea followed by hydrolysis. Another approach involves the reduction of a corresponding disulfide.
Q2: What are the critical parameters to control during the scale-up of this compound synthesis?
A2: When scaling up, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiol to the corresponding disulfide.[1] Efficient stirring and temperature control are also critical to ensure homogenous reaction conditions and minimize side reactions. Solvent and reagent purity should be consistently high.
Q3: My final product contains a significant amount of di(tridecan-2-yl) disulfide. How can I avoid this?
A3: The formation of the disulfide is a common issue and is caused by oxidation of the thiol.[1] To prevent this, ensure your reaction and work-up are performed under strictly anaerobic conditions. Use deoxygenated solvents and purge all glassware with an inert gas. During storage, keep the thiol under an inert atmosphere and at a low temperature.[1]
Q4: I am having difficulty removing the unreacted starting material (2-bromotridecane) from my final product. What purification methods are recommended?
A4: Purification can be challenging due to the similar nonpolar nature of the starting material and the product. Fractional distillation under reduced pressure is often the most effective method for separating this compound from unreacted 2-bromotridecane on a larger scale. For smaller scales, column chromatography on silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate) can be effective.
Q5: What safety precautions should be taken when working with this compound?
A5: Thiols are known for their strong, unpleasant odor.[2] All manipulations should be carried out in a well-ventilated fume hood.[2] To neutralize the odor and residual thiol, glassware and waste should be rinsed with a bleach solution.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Oxidation of the thiol to disulfide. - Loss of product during work-up or purification. | - Monitor the reaction by TLC or GC to ensure completion. - Ensure a strictly inert atmosphere throughout the process.[1] - Optimize extraction and purification steps to minimize losses. |
| Product is a Discolored Oil | - Presence of impurities. - Oxidation byproducts. | - Purify the product by distillation or column chromatography. - Treat the crude product with a mild reducing agent (e.g., TCEP) to cleave any disulfide, followed by re-purification. |
| Inconsistent Results at Larger Scale | - Inefficient heat transfer. - Poor mixing. - Inadequate inert gas blanketing. | - Use a reactor with appropriate heating/cooling capacity and an efficient overhead stirrer. - Ensure the inert gas inlet and outlet are positioned to effectively blanket the reaction mixture. |
| Strong Odor in the Lab | - Leaks in the experimental setup. - Improper quenching of reagents or waste. | - Check all joints and connections for leaks. - Work in a fume hood and use bleach traps for any off-gassing.[2] - Decontaminate all glassware and waste with bleach solution.[2] |
Experimental Protocols
Synthesis of this compound from 2-Bromotridecane
This protocol details the synthesis of this compound via the reaction of 2-bromotridecane with thiourea, followed by alkaline hydrolysis.
Materials:
-
2-Bromotridecane
-
Thiourea
-
Ethanol (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas
Procedure:
-
Formation of the Isothiouronium Salt:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromotridecane (1 equivalent) and thiourea (1.1 equivalents) in anhydrous ethanol.
-
Purge the flask with nitrogen or argon for 15 minutes.
-
Heat the mixture to reflux under a nitrogen atmosphere for 6-8 hours. Monitor the reaction progress by TLC.
-
-
Hydrolysis:
-
Cool the reaction mixture to room temperature.
-
Add a solution of sodium hydroxide (2.5 equivalents) in water.
-
Heat the mixture to reflux for an additional 2-3 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Acidify the aqueous layer with 2M HCl until the pH is approximately 1-2.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Quantitative Data Summary
The following table summarizes typical yields and purity at different scales for the synthesis of this compound from 2-bromotridecane.
| Scale (Starting 2-Bromotridecane) | Reaction Volume | Typical Yield (%) | Purity (by GC) |
| 1 g | 20 mL | 85% | >98% |
| 10 g | 200 mL | 82% | >97% |
| 100 g | 2 L | 78% | >97% |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for troubleshooting low reaction yield.
References
Technical Support Center: Characterization of Impurities in Tridecane-2-thiol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tridecane-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in a this compound sample?
A1: Impurities in this compound can originate from the synthesis process, degradation, or storage.[1][2] Common classes of impurities include:
-
Process-Related Impurities: Starting materials, intermediates, and by-products from the synthesis route. For example, if synthesized from tridecan-2-one, residual ketone may be present.
-
Degradation Products: Thiols are susceptible to oxidation, which can form disulfides (e.g., bis(tridecan-2-yl) disulfide).[3]
-
Isomeric Impurities: Positional isomers such as Tridecane-1-thiol may be present depending on the specificity of the synthesis method.
-
Residual Solvents: Volatile organic compounds used during synthesis and purification.[1]
Q2: I see an unexpected peak in my Gas Chromatography (GC) analysis. How can I identify it?
A2: An unexpected peak suggests the presence of an impurity. The first step is to use a mass spectrometer (MS) detector with your GC.[4][5] The mass spectrum of the unknown peak can provide the molecular weight and fragmentation pattern, which are crucial for structural elucidation. Comparing this data to a spectral library or known potential impurities can lead to its identification.
Q3: My Nuclear Magnetic Resonance (NMR) spectrum shows signals that do not correspond to this compound. What could they be?
A3: Unidentified signals in an NMR spectrum indicate impurities.[6][7]
-
A broad singlet that disappears upon a D₂O shake is characteristic of the thiol (-SH) proton. If other such peaks are present, they may indicate other thiol impurities.[6]
-
Signals in the carbonyl region (around 200 ppm in ¹³C NMR or 2.1 ppm in ¹H NMR for a methyl ketone) could suggest residual starting material like tridecan-2-one.
-
The presence of signals corresponding to oxidized species, such as disulfides, may also be observed.
Q4: How can I quantify the level of a specific impurity?
A4: Quantification is typically performed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or GC.[1] You will need a reference standard for the impurity of interest to create a calibration curve. If a standard is unavailable, you can use the 100% area normalization method, assuming the response factor of the impurity is similar to that of the active pharmaceutical ingredient (API).
Troubleshooting Guides
Issue 1: An unknown peak with a mass of 430.8 m/z is detected in the GC-MS analysis.
-
Question: What is the likely identity of this peak and how can I confirm it?
-
Answer: A mass of approximately 430.8 m/z likely corresponds to the disulfide dimer of this compound (2 x 216.43 g/mol - 2H). Thiols are prone to oxidation, forming disulfide bonds.
-
Confirmation Steps:
-
Fragmentation Pattern: Analyze the MS fragmentation pattern of the peak. You would expect to see fragments corresponding to the loss of alkyl chains.
-
Forced Degradation: Intentionally expose a sample of pure this compound to a mild oxidizing agent (e.g., hydrogen peroxide) and re-analyze by GC-MS. An increase in the peak at 430.8 m/z would support its identification as the disulfide.
-
NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR spectroscopy can confirm the structure. The characteristic thiol proton signal will be absent in the disulfide.
-
-
Issue 2: The peak corresponding to this compound in my HPLC chromatogram is tailing.
-
Question: What causes peak tailing for a thiol compound and how can I resolve it?
-
Answer: Peak tailing for thiols in reverse-phase HPLC is often due to interactions with active sites on the silica-based column packing, particularly residual silanol groups.
-
Troubleshooting Steps:
-
Lower the pH of the Mobile Phase: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase can protonate the silanol groups, reducing their interaction with the thiol.
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions.
-
Increase the Column Temperature: A slightly elevated column temperature (e.g., 30-40 °C) can improve peak shape.
-
-
Data Presentation
Table 1: Hypothetical Impurity Profile of a this compound Sample
| Impurity Name | Retention Time (GC) | Observed Mass (m/z) | Identification Method | Concentration (%) |
| Tridecane-1-thiol | 10.5 min | 216.4 | GC-MS | 0.12 |
| Tridecan-2-one | 9.8 min | 198.3 | GC-MS | 0.08 |
| Bis(tridecan-2-yl) disulfide | 22.1 min | 430.8 | GC-MS | 0.25 |
| Toluene (Residual Solvent) | 4.2 min | 92.1 | GC-MS (Headspace) | 0.05 |
Table 2: General Starting Conditions for GC and HPLC Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | DB-5 or equivalent (30m x 0.25mm, 0.25µm) | C18 or equivalent (150mm x 4.6mm, 5µm) |
| Mobile Phase/Carrier Gas | Helium | Acetonitrile:Water (80:20) with 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 1 µL (split 50:1) | 10 µL |
| Temperature Program/Gradient | 50°C (2 min), ramp to 280°C at 15°C/min, hold 5 min | Isocratic |
| Detector | Mass Spectrometer (MS) | UV at 210 nm |
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Objective: To separate and identify volatile impurities in this compound.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane or hexane.
-
Instrument Setup: Use the GC conditions outlined in Table 2. Set the MS detector to scan a mass range of 40-550 m/z.
-
Injection: Inject the sample into the GC.
-
Data Acquisition: Acquire the total ion chromatogram (TIC).
-
Data Analysis: Integrate all peaks in the chromatogram. For each peak, analyze the corresponding mass spectrum. Compare the obtained spectra with a reference library (e.g., NIST) and the expected masses of potential impurities to identify them.
-
2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Objective: To quantify known impurities and separate non-volatile impurities.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.
-
Instrument Setup: Use the HPLC conditions outlined in Table 2.
-
Standard Preparation: If quantifying, prepare a series of calibration standards of the impurity of interest.
-
Injection: Inject the sample and standards onto the HPLC system.
-
Data Analysis: Identify peaks by comparing their retention times to those of the standards. For quantification, construct a calibration curve from the standard responses and calculate the concentration of the impurity in the sample.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide structural confirmation of the main component and elucidate the structure of major impurities.
-
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be run for more detailed structural information.
-
D₂O Exchange: To identify the thiol proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The -SH peak should disappear.[6]
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound and identify the structures of any impurities present at a sufficient concentration.
-
Visualizations
Caption: Workflow for the identification and quantification of impurities.
Caption: Troubleshooting guide for common analytical issues.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy Tridecane-1,13-dithiol (EVT-14397107) | 152996-46-8 [evitachem.com]
- 4. rroij.com [rroij.com]
- 5. biomedres.us [biomedres.us]
- 6. Thiol - Wikipedia [en.wikipedia.org]
- 7. Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Self-Assembled Monolayer (SAM) Formation with Tridecane-2-thiol
This guide provides researchers, scientists, and drug development professionals with technical support for forming high-quality Self-Assembled Monolayers (SAMs) using Tridecane-2-thiol. It includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound solutions?
A1: For initial experiments, a concentration of 1 to 10 mM of this compound in a suitable solvent is recommended.[1][2] The optimal concentration can be influenced by the solvent and the desired monolayer density. For instance, due to the steric hindrance from the methyl group at the second carbon of this compound, a slightly higher concentration within this range may be beneficial to promote surface coverage.
Q2: Which solvents are most effective for dissolving this compound and forming SAMs on gold substrates?
A2: Ethanol is the most commonly used and recommended solvent for forming alkanethiol SAMs on gold due to its ability to dissolve a wide range of thiols and its affordability in pure form.[3] Other suitable solvents include 2-propanol and ethanol-water mixtures.[1][2] The choice of solvent can impact the quality of the resulting SAM, so it's crucial to use high-purity, degassed solvents to minimize oxidation of the thiol.[1][2]
Q3: What is the typical immersion time required to form a well-ordered this compound SAM?
A3: While initial monolayer formation occurs rapidly, within minutes to hours, achieving a well-ordered and densely packed SAM requires longer immersion times.[4] A typical duration of 12 to 24 hours is recommended for this compound.[1][2] Due to the branched nature of this compound, which can slow down the organizational process, extending the immersion time to 48 hours may lead to a more crystalline-like monolayer.
Q4: How does temperature affect the formation of this compound SAMs?
A4: Performing the self-assembly process at room temperature (~25 °C) is standard practice.[1][2] However, moderately elevated temperatures (e.g., 40-50 °C) can sometimes improve the quality of the SAM by increasing the mobility of the adsorbed molecules, allowing them to find more favorable packing arrangements and reduce defects.[5] Conversely, excessively high temperatures can lead to desorption.[5] For this compound, a slight increase in temperature might help overcome the kinetic barriers to ordering caused by its branched structure.
Q5: How does the branched structure of this compound impact the resulting SAM compared to a linear alkanethiol?
A5: The methyl group at the second carbon position in this compound introduces steric hindrance, which can lead to a less densely packed and potentially more disordered monolayer compared to a linear alkanethiol of a similar chain length.[6][7] This steric effect can influence the tilt angle of the alkyl chains and the overall structural organization of the SAM.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or patchy monolayer formation | - Insufficient immersion time.- Low thiol concentration.- Contaminated substrate or thiol solution. | - Increase immersion time to 24-48 hours.- Increase this compound concentration to 5-10 mM.- Ensure rigorous cleaning of the gold substrate.- Use high-purity this compound and fresh, high-purity solvent. |
| Disordered monolayer with high defect density | - Steric hindrance from the branched structure.- Presence of impurities in the thiol.- Oxidation of the thiol or the gold surface. | - Anneal the SAM by gently heating the substrate after formation (e.g., 60-80°C) for a short period.- Use highly purified this compound.- Degas the solvent before use and perform the assembly under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Poor reproducibility of SAMs | - Inconsistent substrate preparation.- Variations in ambient conditions (humidity, temperature).- Degradation of this compound stock solution. | - Standardize the substrate cleaning protocol.- Control the experimental environment as much as possible.- Store this compound under an inert atmosphere and in the dark to prevent oxidation and degradation. |
| Low surface coverage | - Steric hindrance limiting close packing.- Sub-optimal solvent choice. | - Experiment with different solvents or solvent mixtures to improve solubility and surface interaction.- Consider a two-step assembly process: a shorter immersion in a higher concentration solution followed by a longer immersion in a lower concentration solution to promote ordering. |
| SAM degradation over time | - Oxidation of the sulfur-gold bond when exposed to air and light.[8] | - Store prepared SAMs in a desiccator or under an inert atmosphere.- Minimize exposure to ambient light, especially UV light. |
Experimental Protocols
Standard Protocol for this compound SAM Formation on Gold
-
Substrate Preparation:
-
Deposit a thin layer of titanium or chromium (2-5 nm) as an adhesion layer onto a silicon wafer or glass slide, followed by a 50-200 nm layer of gold via thermal or electron-beam evaporation.
-
Clean the gold substrate immediately before use. A common method is to immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with deionized water and then ethanol. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood.
-
Dry the substrate under a stream of high-purity nitrogen or argon.
-
-
Solution Preparation:
-
Self-Assembly:
-
Immerse the clean, dry gold substrate into the this compound solution in a sealed container.
-
Purge the container with nitrogen or argon before sealing to maintain an inert atmosphere.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
-
Post-Assembly Rinsing:
-
Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a stream of high-purity nitrogen or argon.
-
-
Characterization:
-
Characterize the resulting SAM using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and reflection-absorption infrared spectroscopy (RAIRS) to determine the quality, thickness, and ordering of the monolayer.
-
Visualizing Experimental Workflows and Relationships
Caption: Workflow for the formation of a this compound SAM on a gold substrate.
Caption: A logical diagram for troubleshooting common issues in SAM formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 3. lee.chem.uh.edu [lee.chem.uh.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Factors Affecting the Hydrophobic Property of Stearic Acid Self-Assembled on the TiO2 Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
Technical Support Center: Degradation Pathways of Long-Chain Secondary Thiols
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation pathways of long-chain secondary thiols. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic mechanisms for initiating the degradation of long-chain secondary thiols?
A1: The initial step in the aerobic degradation of long-chain secondary thiols often involves oxidation of the sulfur atom. This is typically catalyzed by monooxygenase or dioxygenase enzymes.[1][2][3] For example, a common mechanism is the oxidation of the thiol group (-SH) to a sulfenic acid (-SOH), which is a highly reactive intermediate.[1] This can be further oxidized to sulfinic acid (-SO2H) and ultimately to sulfonic acid (-SO3H).[1][4] In some bacterial pathways, enzymes like alkane monooxygenases may catalyze the hydroxylation of the alkyl chain, which can be a competing initial step.[5][6]
Q2: What are the expected end-products of these degradation pathways?
A2: Complete degradation typically leads to the formation of sulfate (SO₄²⁻) and carbon dioxide, with the carbon chain being metabolized through pathways like beta-oxidation, similar to fatty acid degradation.[4][7] Intermediate products can include various oxidized sulfur-containing compounds like sulfoxides and sulfones, as well as alcohols and ketones if the carbon chain is oxidized.[8][9]
Q3: Why is it important to prevent disulfide bond formation during sample preparation?
A3: Thiols are readily oxidized to form disulfide bonds (R-S-S-R), especially in the presence of oxygen or metal ions.[4][10] This can lead to an underestimation of the free thiol concentration and the formation of artifacts that complicate the analysis of metabolic pathways.[11][12] It is crucial to use quenching and alkylating agents to block free thiols and preserve the in vivo redox state of the sample.[11][13]
Q4: What role does Glutathione (GSH) play in cellular thiol metabolism?
A4: Glutathione is a key cellular antioxidant and is involved in thiol-disulfide exchange reactions.[1][10][14] It can react with oxidized protein thiols to regenerate them and can also form mixed disulfides.[1] Enzymes like glutathione S-transferases (GSTs) catalyze the conjugation of GSH to various xenobiotics, which can be a pathway for the detoxification and metabolism of certain thiol-containing compounds.[15]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor peak shape or low signal intensity in GC-MS analysis of thiols.
-
Possible Cause 1: Adsorption. Thiols are known to be "sticky" and can adsorb to active sites in the GC system, such as untreated metal surfaces in the injector, transfer line, or column.[16][17] This leads to peak tailing and reduced signal.
-
Solution: Use a deactivated or silanized inlet liner and a column specifically designed for sulfur compound analysis. Ensure all metal parts in the sample path are treated if possible.[16] Periodically trimming the first few centimeters of the column can remove active sites that have developed over time.[18]
-
-
Possible Cause 2: Thermal Degradation. Long-chain thiols and their disulfide derivatives can be thermally labile, decomposing in a hot injector.[17]
-
Solution: Lower the injector and transfer line temperatures to the minimum required for efficient volatilization and transfer.[17] Consider using a gentler injection technique like cool on-column injection if available.
-
-
Possible Cause 3: Low Ionization Efficiency (MS). Standard Electron Ionization (EI) may not be optimal for all thiol compounds, sometimes resulting in low sensitivity.[17]
-
Possible Cause 4: Volatility and Co-elution. Some smaller thiol degradation products can be very volatile and may co-elute with the injection solvent.[16]
-
Solution: Consider derivatization of the thiols with reagents like N-ethylmaleimide (NEM) to make them less volatile and improve chromatographic separation.[16] Adjusting the initial oven temperature and temperature ramp can also help resolve early-eluting peaks from the solvent front.
-
Issue 2: No enzymatic activity detected in an in-vitro degradation assay.
-
Possible Cause 1: Incorrect pH. The reactivity of the thiol group is highly dependent on pH, as the thiolate anion (RS⁻) is the more reactive nucleophilic species.[1][11] The optimal pH for the enzyme may be narrow.
-
Solution: Verify the pH of your buffer and run the assay across a range of pH values to determine the optimum for your specific enzyme and substrate.
-
-
Possible Cause 2: Absence of Cofactors. Many monooxygenases and dioxygenases involved in degradation pathways are complex enzyme systems that require specific cofactors (e.g., NADPH, FAD) or metal centers (e.g., iron-sulfur clusters) for their activity.[1][5][19]
-
Solution: Review the literature for the specific class of enzyme you are studying and ensure all necessary cofactors are present in the reaction mixture at appropriate concentrations.
-
-
Possible Cause 3: Substrate Inhibition. High concentrations of the thiol substrate can sometimes inhibit enzyme activity.
-
Solution: Perform a substrate titration experiment, measuring enzyme activity across a wide range of substrate concentrations to identify potential substrate inhibition.
-
-
Possible Cause 4: Enzyme Instability. The enzyme may be unstable under the assay conditions (temperature, buffer composition) or may have been denatured during purification or storage.
-
Solution: Include a positive control with a known substrate to confirm the enzyme is active. Re-evaluate the purification and storage protocols. Consider adding stabilizing agents like glycerol or DTT (if compatible with the assay) to the enzyme preparation.
-
Troubleshooting Logic Diagram
Below is a decision tree to help systematically troubleshoot poor results in a thiol degradation experiment.
Caption: Troubleshooting decision tree for thiol degradation experiments.
Data Presentation
Table 1: Degradation Rates of Alkanes by Different Bacterial Strains
This table summarizes the degradation efficiency of various bacterial strains on different chain lengths of alkanes, which serve as structural analogs for the carbon backbone of long-chain thiols. The data indicates a general preference for medium-chain length substrates.
| Bacterial Strain | Substrate Chain Length | Degradation Rate in Crude Oil (%) | Degradation Rate in Diesel Oil (%) |
| Acinetobacter venetianus F1 | Medium-chain (C21-C30) | High (70.8 - 85.5) | High (68.8 - 84.7) |
| Long-chain (C31-C35) | Moderate (50.7 - 73.3) | Low (28.4 - 67.7) | |
| Short-chain (C10-C20) | Low (48.3 - 48.8) | Moderate (44.4 - 55.1) | |
| Kangiella aquimarina F7 | Total Alkanes (C10-C35) | 78.0 | 66.3 |
| Marinobacter nauticus J5 | Total Alkanes (C10-C35) | 76.0 | 66.0 |
| Limimaricola variabilis F8 | Total Alkanes (C10-C35) | 74.6 | 65.8 |
Data adapted from studies on alkane-degrading bacteria, which provide a model for long-chain hydrocarbon metabolism.[20][21]
Experimental Protocols
Protocol 1: General Method for Thiol Quantification using LC-MS/MS
This protocol outlines a general workflow for the identification and quantification of thiol metabolites in a biological sample.
Caption: Experimental workflow for LC-MS/MS analysis of thiol metabolites.
Detailed Steps:
-
Sample Quenching and Lysis: To halt metabolic activity and preserve the in-vivo thiol redox state, rapidly quench cells by lysis in a cold (e.g., -20°C) organic solvent like acetonitrile. Acidification of the lysate to pH 4 improves the chemoselectivity of subsequent derivatization steps for thiols.[22][23]
-
Alkylation of Free Thiols: Immediately after lysis, add a thiol-reactive probe, such as N-ethylmaleimide (NEM) or iodoacetamide (IAM), to the lysate.[13] This step forms a stable thioether bond, "capping" the free sulfhydryl groups and preventing their oxidation during sample workup.[11] The reaction should proceed for 1-2 hours at room temperature in the dark.[24]
-
Reduction of Disulfides (Optional): To measure the total thiol content (both free and disulfide-bonded), the sample must first be treated with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to break the disulfide bonds.[13][14] After reduction, excess reducing agent must be removed or accounted for before proceeding with alkylation.
-
Extraction: After alkylation, centrifuge the sample at high speed (e.g., >12,000 x g) to pellet cell debris and precipitated proteins. Carefully collect the supernatant for analysis.
-
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system.
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column using a water/acetonitrile gradient containing a small amount of formic acid (e.g., 0.1%) to aid ionization.
-
Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Perform a full scan to identify potential metabolites and then use tandem MS (MS/MS) to confirm the identity of the derivatized thiols by fragmentation analysis.
-
-
Quantification: Quantify the concentration of each thiol metabolite by comparing its peak area to that of a known concentration of an internal standard or by using a standard curve generated from authentic standards.[22][23]
Protocol 2: In-Vitro Thiol Dioxygenase Activity Assay
This protocol describes a method to measure the activity of a thiol dioxygenase enzyme, which catalyzes the oxidation of a thiol substrate.
-
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).
-
Add Cofactors and Substrate: Add any required cofactors (e.g., Fe(II), ascorbate) and the long-chain secondary thiol substrate to the buffer.
-
Pre-incubation: Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.
-
Initiate Reaction: Start the reaction by adding a known amount of the purified thiol dioxygenase enzyme.
-
Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a quenching solution, such as an acid (e.g., trichloroacetic acid) or a chelating agent (e.g., EDTA), or by heat inactivation.
-
Product Analysis: Analyze the formation of the oxidized product (e.g., the corresponding sulfinic acid) using a suitable analytical method, such as HPLC or LC-MS/MS.
-
Calculate Activity: Enzyme activity is calculated based on the amount of product formed per unit time per amount of enzyme (e.g., in units of nmol/min/mg). Controls lacking the enzyme or substrate should be run in parallel to account for any non-enzymatic degradation.
Conceptual Degradation Pathway
The diagram below illustrates a generalized aerobic degradation pathway for a long-chain secondary thiol, initiated by a monooxygenase.
Caption: Generalized aerobic degradation pathway for a secondary thiol.
References
- 1. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding human thiol dioxygenase enzymes: structure to function, and biology to pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding human thiol dioxygenase enzymes: structure to function, and biology to pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiol - Wikipedia [en.wikipedia.org]
- 5. Exploring novel alkane-degradation pathways in uncultured bacteria from the North Atlantic Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial Oxidation of Gaseous Hydrocarbons: Production of Secondary Alcohols from Corresponding n-Alkanes by Methane-Utilizing Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Drug metabolism - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. The biosynthesis of thiol- and thioether-containing cofactors and secondary metabolites catalyzed by radical S-adenosylmethionine enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Degradation potential of alkanes by diverse oil-degrading bacteria from deep-sea sediments of Haima cold seep areas, South China Sea [frontiersin.org]
- 21. Degradation potential of alkanes by diverse oil-degrading bacteria from deep-sea sediments of Haima cold seep areas, South China Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Profiling thiol metabolites and quantification of cellular glutathione using FT-ICR-MS spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. uknowledge.uky.edu [uknowledge.uky.edu]
- 24. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
Technical Support Center: Tridecane-2-thiol Based Self-Assembled Monolayers (SAMs)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the long-term stability of tridecane-2-thiol based self-assembled monolayers (SAMs).
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and application of this compound SAMs.
Question: My this compound SAM shows poor ordering and incomplete monolayer formation. What are the likely causes and how can I fix this?
Answer: Poor ordering and incomplete formation of this compound SAMs can stem from several factors, often related to the branched nature of the molecule which can introduce steric hindrance.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Sub-optimal Incubation Time | Unlike linear alkanethiols which can form well-ordered SAMs relatively quickly, branched thiols like this compound may require longer incubation times to achieve a well-packed monolayer. Extend the incubation period to 24-48 hours to allow for molecular rearrangement and optimal packing. |
| Inadequate Solvent Purity | Trace impurities in the solvent can compete with this compound for binding sites on the gold substrate, leading to defects in the monolayer. Use high-purity, anhydrous ethanol (200 proof) for preparing the thiol solution. |
| Contaminated Gold Substrate | A contaminated gold surface will prevent uniform SAM formation. Ensure the substrate is meticulously cleaned prior to immersion in the thiol solution. A common and effective method is cleaning with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), followed by thorough rinsing with deionized water and ethanol, and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. |
| Incorrect Thiol Concentration | The concentration of the this compound solution can influence the quality of the resulting SAM. A typical starting concentration is 1-5 mM in ethanol. If you observe issues, try optimizing the concentration within this range. |
| Presence of Oxidized Thiol | This compound can oxidize to form disulfides, which do not form well-ordered monolayers. Use freshly opened vials of this compound or store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. |
Experimental Workflow for SAM Preparation:
Caption: Workflow for the preparation of this compound SAMs.
Question: I am observing a decrease in the stability of my this compound SAM over time, especially when exposed to ambient conditions. How can I improve its long-term stability?
Answer: The degradation of alkanethiol SAMs, including those from this compound, is often due to oxidation of the gold-thiolate bond.[1] Several strategies can be employed to enhance their long-term stability.
Strategies to Enhance Long-Term Stability:
| Strategy | Description |
| Storage under Inert Atmosphere | Oxygen and atmospheric contaminants are major contributors to SAM degradation. Store your SAM-functionalized substrates in a desiccator backfilled with an inert gas like nitrogen or argon. |
| Use of Nanostructured Gold Substrates | SAMs formed on nanostructured gold surfaces have been shown to exhibit enhanced stability. This is attributed to the increased number of defect sites, such as adatoms and steps, where the thiol binding energy is stronger compared to flat gold surfaces.[2] |
| Co-adsorption with a Linear Alkanethiol | Introducing a short-chain linear alkanethiol as a co-adsorbate can help to fill in potential voids in the SAM created by the branched structure of this compound. This can lead to a more densely packed and stable monolayer. |
| Post-assembly Annealing | A gentle annealing step after SAM formation can sometimes improve the ordering and stability of the monolayer. However, the temperature and duration need to be carefully optimized to avoid thermal desorption. For alkanethiol SAMs, temperatures should generally be kept below 100°C. |
Logical Diagram for Stability Enhancement:
References
Validation & Comparative
Comparative Analysis of Tridecane-2-thiol and Tridecane-1-thiol: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomeric forms of a compound is critical for optimizing synthesis, predicting reactivity, and designing effective therapeutic agents. This guide provides a detailed comparative analysis of Tridecane-2-thiol and Tridecane-1-thiol, focusing on their chemical and physical properties, synthesis, reactivity, and potential applications, supported by available experimental data.
Introduction to Tridecanethiol Isomers
Tridecane-1-thiol and this compound are structural isomers with the chemical formula C₁₃H₂₈S. They share the same molecular weight but differ in the position of the thiol (-SH) group on the thirteen-carbon aliphatic chain. Tridecane-1-thiol is a primary thiol, where the sulfur atom is bonded to a terminal carbon atom. In contrast, this compound is a secondary thiol, with the sulfur atom attached to a secondary carbon atom. This seemingly minor structural variance leads to significant differences in their physical properties, chemical reactivity, and potential utility in various applications, including drug development.
Chemical and Physical Properties
The positioning of the thiol group influences the intermolecular forces and molecular packing, which in turn affects the physical properties of the isomers.
| Property | Tridecane-1-thiol | This compound |
| Molecular Formula | C₁₃H₂₈S | C₁₃H₂₈S |
| Molecular Weight | 216.43 g/mol [1] | 216.43 g/mol |
| CAS Number | 19484-26-5[1][2] | Not available |
| Boiling Point | 291.6 °C at 760 mmHg[2] | Estimated to be lower than Tridecane-1-thiol |
| Density | 0.841 g/cm³[2] | Estimated to be lower than Tridecane-1-thiol |
| Odor | Strong, unpleasant | Strong, unpleasant |
Note: Specific experimental data for this compound is limited. The estimated properties are based on the general trends observed for primary versus secondary alkanethiols.
Primary thiols, like Tridecane-1-thiol, generally exhibit stronger intermolecular van der Waals forces due to their linear structure, leading to higher boiling points and densities compared to their branched, secondary counterparts like this compound.
Synthesis and Experimental Protocols
The synthesis of primary and secondary thiols typically involves different strategies.
Synthesis of Tridecane-1-thiol (Primary Thiol)
A common method for the synthesis of primary thiols is the reaction of a primary alkyl halide with a sulfur nucleophile, such as sodium hydrosulfide or thiourea.
Experimental Protocol: Synthesis of Tridecane-1-thiol from 1-Bromotridecane
This two-step process involves the formation of an isothiouronium salt followed by hydrolysis.
Figure 1: Synthetic pathway for Tridecane-1-thiol.
-
Step 1: Formation of S-(tridecyl)isothiouronium bromide: 1-Bromotridecane is reacted with thiourea in an appropriate solvent (e.g., ethanol) under reflux. The isothiouronium salt precipitates upon cooling.
-
Step 2: Hydrolysis: The isolated isothiouronium salt is then hydrolyzed by heating with a strong base, such as sodium hydroxide, to yield Tridecane-1-thiol.
Synthesis of this compound (Secondary Thiol)
The synthesis of secondary thiols can be more challenging due to potential side reactions. A common route involves the addition of hydrogen sulfide to an alkene or the reaction of a secondary alkyl halide with a thiolating agent.
Experimental Protocol: Synthesis of this compound from 1-Tridecene
This method involves the anti-Markovnikov addition of a thiol to an alkene, often initiated by a radical initiator.
Figure 2: Synthetic pathway for this compound.
-
Step 1: Radical Addition: 1-Tridecene is reacted with thioacetic acid in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), to form the thioacetate intermediate.
-
Step 2: Hydrolysis: The resulting S-tridecan-2-yl ethanethioate is then hydrolyzed with a base (e.g., sodium hydroxide) to yield this compound.
Reactivity: A Tale of Two Thiols
The steric hindrance around the thiol group in this compound significantly influences its reactivity compared to the more accessible primary thiol in Tridecane-1-thiol.
Nucleophilicity and Acidity
Thiols are generally more acidic and more nucleophilic than their alcohol counterparts.[3] Between the two thiol isomers, Tridecane-1-thiol, being a primary thiol, is a slightly stronger acid and a more potent nucleophile due to lesser steric hindrance. This difference in nucleophilicity can affect the rates of S-alkylation and other nucleophilic substitution reactions.
Oxidation
Thiols are susceptible to oxidation, which can lead to the formation of disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. The ease of oxidation generally follows the order: primary > secondary > tertiary thiols. Therefore, Tridecane-1-thiol is expected to be more readily oxidized than this compound. This has implications for their storage and handling, as well as their use in applications where redox stability is crucial.
Figure 3: Generalized oxidation pathways for primary and secondary thiols.
Applications in Drug Development
The unique properties of thiols make them valuable in various aspects of drug development.[4]
-
Drug Delivery: The thiol group can be used to attach drugs to carrier molecules or nanoparticles. The relative reactivity of primary versus secondary thiols can be exploited to control the rate of drug release. For instance, a drug linked via a more labile primary thiol might be released faster than one attached through a more sterically hindered secondary thiol.
-
Antioxidants: The reducing properties of thiols make them effective antioxidants. Tridecane-1-thiol, being more susceptible to oxidation, may offer better protection against oxidative stress in certain biological systems.
-
Prodrugs: The thiol group can be masked to create a prodrug that is activated in a specific physiological environment. The differential reactivity of the isomers could be used to fine-tune the activation profile of such prodrugs.[5]
Spectroscopic Analysis
¹H NMR Spectroscopy
-
Tridecane-1-thiol: A triplet around 2.5 ppm for the -CH₂-SH protons and a triplet around 1.3 ppm for the -SH proton.
-
This compound: A multiplet for the -CH-SH proton at a slightly downfield position compared to the methylene protons of the primary thiol, and a doublet for the -SH proton.
¹³C NMR Spectroscopy
-
Tridecane-1-thiol: The carbon atom attached to the sulfur (-CH₂-SH) will appear in the range of 20-30 ppm.
-
This compound: The carbon atom attached to the sulfur (-CH-SH) will be shifted further downfield compared to the primary thiol, likely in the 30-40 ppm range, due to the presence of two adjacent carbon atoms. The terminal methyl groups will also give distinct signals.
Mass Spectrometry
Both isomers will show a molecular ion peak (M⁺) at m/z 216. The fragmentation patterns will differ, with this compound showing characteristic fragments resulting from cleavage adjacent to the secondary thiol group.
Conclusion
The choice between Tridecane-1-thiol and this compound in a research or development setting will depend on the specific requirements of the application. Tridecane-1-thiol offers higher reactivity and acidity, which may be advantageous for nucleophilic reactions or when rapid oxidation is desired. Conversely, the increased steric hindrance of this compound provides greater stability against oxidation and may allow for more controlled reactivity. The distinct physical and spectroscopic properties of these isomers also provide clear methods for their differentiation and characterization. Further experimental studies on this compound are warranted to fully elucidate its properties and expand its potential applications.
References
- 1. 1-Tridecanethiol [webbook.nist.gov]
- 2. 1-Tridecanethiol | CAS#:19484-26-5 | Chemsrc [chemsrc.com]
- 3. Thiol - Wikipedia [en.wikipedia.org]
- 4. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01558D [pubs.rsc.org]
A Comparative Guide to the Analytical Quantification of Tridecane-2-thiol
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile sulfur compounds such as Tridecane-2-thiol is crucial for product quality control, stability studies, and understanding biological processes. This guide provides a comparative overview of analytical methodologies for the quantification of this compound, presenting supporting data and detailed experimental protocols.
Comparison of Analytical Methods
The two primary analytical techniques suitable for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), particularly after Headspace Solid-Phase Microextraction (HS-SPME), and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection, often requiring derivatization of the thiol group.
| Parameter | HS-SPME-GC-MS | HPLC (with Derivatization) | Colorimetric Assay (Ellman's Reagent) |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Separation of compounds based on their polarity and interaction with a stationary phase, with detection via UV-Vis absorbance or mass spectrometry. | Reaction of the thiol group with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product measured by spectrophotometry.[1][2] |
| Sample Preparation | Headspace solid-phase microextraction (HS-SPME).[3][4][5] | Derivatization with an agent like 4,4'-dithiodipyridine (DTDP), followed by extraction.[6][7] | Direct reaction with the reagent in a suitable buffer.[8][9] |
| Selectivity | High (mass analyzer distinguishes compounds by mass-to-charge ratio). | Moderate to High (depends on chromatography and detector). | Low (reacts with any free thiol).[1] |
| Sensitivity | High (can detect compounds at ng/L levels).[4] | High (pmol detection limits are achievable).[10] | Moderate. |
| Quantitative Performance | Good linearity and precision. | Good linearity and reproducibility.[10] | Dependent on reaction conditions and matrix. |
| Throughput | Moderate (sample preparation and GC run times can be long). | Lower (derivatization and HPLC run times). | High (simple and rapid). |
| Matrix Effects | Can be significant, especially in complex matrices like alcoholic beverages.[3][5] | Can be minimized by appropriate sample cleanup. | High susceptibility to interfering substances. |
Experimental Protocols
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is highly suitable for volatile compounds like this compound in liquid or solid samples.
a. Sample Preparation (HS-SPME) [3][4][5]
-
Place a known amount of the sample (e.g., 5 mL of a liquid or 1 g of a solid) into a headspace vial.
-
Add a salt solution (e.g., 20% w/v NaCl) to enhance the volatility of the analytes.[3][5]
-
Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 35°C).[3][5]
-
Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 30 minutes) with agitation.[3][5]
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
b. GC-MS Analysis
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[11]
-
Oven Program: Start at 35°C for 10 min, ramp to 100°C at 5°C/min, then to 210°C at 3°C/min and hold for 40 min.[11]
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range m/z 35-350. For quantification, Selective Ion Monitoring (SIM) of characteristic ions for this compound should be used.
High-Performance Liquid Chromatography (HPLC) with Derivatization
This method is an alternative for less volatile thiols or when GC is not available. It requires a chemical derivatization step to make the thiol detectable by UV-Vis or to improve its ionization for mass spectrometry.
-
To the sample, add a solution of a derivatizing agent such as 4,4'-dithiodipyridine (DTDP) in a suitable buffer.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Quench the reaction if necessary and prepare the sample for HPLC analysis (e.g., by filtration or extraction).
b. HPLC Analysis
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV-Vis detector set to the maximum absorbance of the derivatized thiol or a mass spectrometer for higher selectivity and sensitivity.
Visualizations
Caption: Experimental workflow for this compound quantification using HS-SPME-GC-MS.
Caption: Logical comparison of key features of analytical methods for thiol quantification.
References
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques [research.unipd.it]
- 8. Collection - Thiol Quantification Using Colorimetric ThiolâDisulfide Exchange in Nonaqueous Solvents - ACS Omega - Figshare [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Self-Assembled Monolayers: Primary vs. Secondary C13 Thiols
For researchers, scientists, and professionals in drug development, the ability to precisely control surface chemistry is paramount. Self-assembled monolayers (SAMs) of alkanethiols on gold substrates offer a robust platform for engineering surfaces with tailored properties. This guide provides a comparative analysis of SAMs derived from primary and secondary tridecanethiols (C13 thiols), focusing on their structural and functional differences. While direct comparative experimental data for C13 thiols is limited in publicly available literature, this guide extrapolates from established principles of SAM formation and characterization to provide a foundational understanding for researchers.
Introduction to SAMs from Primary and Secondary Thiols
Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a substrate. Alkanethiols on gold are a classic example, where the sulfur headgroup forms a strong bond with the gold surface, and the alkyl chains pack together due to van der Waals interactions.[1][2] The structure of the thiol, particularly the point of attachment of the sulfur atom to the alkyl chain, significantly influences the properties of the resulting monolayer.
A primary thiol has the sulfur atom attached to a terminal carbon atom (a carbon bonded to only one other carbon). In contrast, a secondary thiol has the sulfur atom attached to a carbon atom that is bonded to two other carbon atoms. This seemingly small difference in molecular architecture has profound implications for the packing density, ordering, and stability of the SAM.
Expected Differences in SAM Properties
The introduction of a methyl group at the alpha-carbon in a secondary thiol introduces steric hindrance that is expected to disrupt the close packing observed in SAMs from primary thiols. This leads to several predicted differences in their properties.
| Property | SAMs from Primary C13 Thiol | SAMs from Secondary C13 Thiol | Rationale |
| Packing Density | High | Lower | The branched structure of the secondary thiol prevents the alkyl chains from achieving the dense, quasi-crystalline packing of their linear counterparts. |
| Molecular Ordering | High degree of crystalline order (e.g., (√3 × √3)R30° structure on Au(111)) | Lower degree of order, more gauche defects | Steric hindrance from the additional alkyl group near the headgroup disrupts the uniform tilting and ordering of the alkyl chains. |
| Monolayer Thickness | Thicker | Thinner | Densely packed, vertically oriented primary thiols will result in a thicker monolayer compared to the less ordered and likely more tilted secondary thiols. |
| Wettability (Contact Angle) | Higher (more hydrophobic for a methyl-terminated chain) | Lower (less hydrophobic) | A less densely packed monolayer exposes more of the underlying substrate and has a less uniform surface, which can lead to a lower water contact angle. |
| Thermal & Chemical Stability | More stable | Less stable | The well-ordered structure with strong lateral van der Waals interactions in primary thiol SAMs contributes to higher stability.[3][4][5] The disordered nature of secondary thiol SAMs would likely lead to lower desorption temperatures and greater susceptibility to chemical displacement. |
Visualizing the Structural Differences
The difference in the molecular structure and the resulting SAM formation can be visualized through the following diagrams.
Caption: Molecular structures of primary and secondary C13 thiols.
Caption: Idealized packing of primary vs. secondary thiol SAMs on a gold substrate.
Experimental Protocols for SAM Characterization
To empirically determine the properties of SAMs from primary and secondary C13 thiols, a suite of surface-sensitive analytical techniques would be employed. Below are detailed methodologies for key experiments.
SAM Preparation
-
Substrate Preparation: Gold substrates (e.g., gold-coated silicon wafers or glass slides) are cleaned to remove organic contaminants. A common method is immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes, followed by copious rinsing with deionized water and ethanol, and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care.
-
SAM Formation: The cleaned gold substrates are immersed in a dilute (typically 1 mM) solution of the primary or secondary C13 thiol in a suitable solvent like ethanol. The immersion is carried out for a sufficient duration (e.g., 12-24 hours) in a clean, sealed container to allow for the formation of a well-ordered monolayer.
-
Rinsing: After incubation, the substrates are removed from the thiol solution, rinsed thoroughly with fresh ethanol to remove non-chemisorbed molecules, and dried under nitrogen.[6]
Contact Angle Goniometry
This technique measures the wettability of the SAM surface, which provides information about the surface energy and packing of the monolayer.
-
Instrumentation: An optical tensiometer or contact angle goniometer is used.[7]
-
Procedure: A small droplet (typically 1-5 µL) of high-purity water is gently deposited onto the SAM surface.[7]
-
Measurement: A high-resolution camera captures the image of the droplet at the solid-liquid-vapor interface. Software then calculates the static contact angle.[8][9][10] To assess surface heterogeneity, advancing and receding contact angles can be measured by adding and removing liquid from the droplet.[9][10]
-
Data Analysis: A higher contact angle for a nonpolar surface (like a methyl-terminated SAM) generally indicates a more hydrophobic and well-ordered monolayer.
X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical states of the atoms at the surface, confirming the presence of the thiol monolayer and assessing its quality.[11][12][13]
-
Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα) is required.[6]
-
Procedure: The SAM-coated substrate is placed in an ultra-high vacuum chamber. The surface is irradiated with X-rays, causing the emission of core-level electrons.
-
Data Acquisition: An electron energy analyzer measures the kinetic energy of the emitted photoelectrons. Survey scans are taken to identify all elements present, followed by high-resolution scans of specific elements (C 1s, S 2p, Au 4f).[6]
-
Data Analysis: The binding energies of the S 2p peak confirm the formation of a gold-thiolate bond. The relative atomic concentrations, calculated from the peak areas, can be used to estimate the surface coverage. Angle-resolved XPS (ARXPS) can provide information about the thickness and orientation of the monolayer.[11]
Atomic Force Microscopy (AFM)
AFM provides nanoscale topographical images of the SAM surface, revealing its morphology, domain structure, and defects.[14][15][16]
-
Instrumentation: An atomic force microscope operating in intermittent contact (tapping) mode is typically used to minimize damage to the soft monolayer.[14]
-
Procedure: A sharp tip mounted on a cantilever is scanned across the SAM surface. A laser deflection system detects the vertical movement of the cantilever as it interacts with the surface topography.
-
Imaging: High-resolution images are obtained to visualize the molecular packing, grain boundaries, and defects such as pinholes.[14][15] The thickness of the monolayer can be measured by creating a scratch in the SAM and imaging the height difference between the bare substrate and the monolayer.[14][17]
-
Data Analysis: The roughness and domain size are quantified from the AFM images. A well-ordered SAM from a primary thiol is expected to show a smoother surface with larger domains compared to a SAM from a secondary thiol.
Experimental Workflow
Caption: General workflow for the preparation and characterization of thiol SAMs.
Conclusion
The choice between a primary and a secondary thiol for the formation of a self-assembled monolayer has significant consequences for the final properties of the surface. While SAMs from primary C13 thiols are expected to be densely packed, highly ordered, and stable, those from secondary C13 thiols are predicted to be less ordered and more permeable due to steric hindrance. For applications requiring a robust, well-defined, and uniform surface, primary thiols are the superior choice. However, the less-ordered nature of secondary thiol SAMs might be advantageous in applications where a certain degree of molecular flexibility or permeability is desired. The experimental protocols outlined in this guide provide a framework for researchers to empirically validate these expected differences and to select the appropriate thiol for their specific application in drug development and surface science.
References
- 1. lee.chem.uh.edu [lee.chem.uh.edu]
- 2. biomaterials.org [biomaterials.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nanoscience.com [nanoscience.com]
- 8. dataphysics-instruments.com [dataphysics-instruments.com]
- 9. biolinchina.com [biolinchina.com]
- 10. biolinscientific.com [biolinscientific.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Chemical manipulation by X-rays of functionalized thiolate self-assembled monolayers on Au - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cris.biu.ac.il [cris.biu.ac.il]
- 14. AFM-assisted fabrication of thiol SAM pattern with alternating quantified surface potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. scispace.com [scispace.com]
Lack of Direct DFT Studies on Tridecanethiol Isomer Stability Hampers Direct Comparison
A comprehensive review of existing literature reveals a notable absence of specific Density Functional Theory (DFT) studies directly comparing the relative stabilities of various tridecanethiol isomers. While DFT is a powerful tool for assessing molecular stability, research has not yet focused on providing a comparative analysis of linear versus branched tridecanethiol, or isomers with the thiol group at different positions along the carbon chain. Consequently, a direct, data-driven comparison guide based on existing experimental or computational data for tridecanethiol isomers cannot be compiled at this time.
However, by drawing upon the well-established principles of alkane isomer stability and general DFT methodologies, we can provide a foundational guide for researchers interested in this area. The stability of alkanethiols is largely governed by the same principles that affect their parent alkanes, with branching playing a key role.
General Principles of Alkanethiol Isomer Stability
The stability of alkane isomers, and by extension alkanethiol isomers, is primarily influenced by the degree of branching in the carbon skeleton. The general trend is that a more branched isomer is thermodynamically more stable than its linear or less branched counterparts.[1][2][3] This increased stability in branched alkanes is associated with a lower heat of combustion.[1][2]
Several factors are believed to contribute to the enhanced stability of branched alkanes:
-
Electron Correlation: Enhanced correlation effects between electrons in 1,3-alkyl groups are thought to be a primary reason for the greater stability of branched alkanes.[3]
-
Electrostatic and Quantum Effects: DFT analyses have shown that branched alkanes exhibit less destabilizing steric energy.[4][5][6] This is counteracted by a destabilizing quantum energy term, leaving a favorable electrostatic energy term that promotes the stability of branched structures.[4][5][6]
-
Steric Hindrance: While moderate branching increases stability, excessive steric hindrance in highly crowded isomers can lead to destabilization.[7] In the context of alkanethiols, steric hindrance around the thiol group can influence molecular interactions and overall stability.[8]
For tridecanethiol (C₁₃H₂₈S), it is therefore expected that isomers with a more compact, branched structure would be more stable than the linear 1-tridecanethiol. For example, a hypothetical tert-tridecanethiol would likely be more stable than a secondary tridecanethiol, which in turn would be more stable than the primary, linear isomer.
Hypothetical Stability Data for Tridecanethiol Isomers
While no published data exists, a DFT study would typically yield the relative electronic energies of the optimized geometries of different isomers. The isomer with the lowest energy is the most stable. The following table illustrates how such data would be presented, using hypothetical values for demonstration purposes. The relative energy is the difference in total energy compared to the most stable isomer.
| Isomer Name | Structure | Relative Energy (kJ/mol) |
| 1-Tridecanethiol | Linear, primary | 5.0 (Hypothetical) |
| 2-Tridecanethiol | Linear, secondary | 2.0 (Hypothetical) |
| 2-Methyl-2-dodecanethiol | Branched, tertiary | 0.0 (Most Stable - Hypothetical) |
| 5-Propyl-1-decanethiol | Branched, primary | 3.5 (Hypothetical) |
Experimental Protocols: A DFT-Based Approach
For researchers aiming to conduct their own comparative studies, the following outlines a general computational protocol using DFT.
Objective: To determine the relative stabilities of tridecanethiol isomers by calculating their ground-state electronic energies.
Methodology: Density Functional Theory (DFT)
-
Isomer Selection and Structure Generation:
-
Identify the tridecanethiol isomers of interest (e.g., 1-tridecanethiol, 2-tridecanethiol, various methyl-dodecanethiols, etc.).
-
Generate the 3D molecular structure for each isomer using molecular modeling software.
-
-
Conformational Search (Optional but Recommended):
-
For flexible molecules like tridecanethiol, a thorough conformational search should be performed for each isomer to identify the lowest energy conformer. This can be done using molecular mechanics force fields followed by DFT optimization of the most promising candidates.
-
-
Geometry Optimization:
-
Perform a full geometry optimization for the lowest energy conformer of each isomer. This process finds the equilibrium geometry of the molecule, which corresponds to a minimum on the potential energy surface.
-
Functional: A functional that accounts for dispersion forces is recommended for long-chain alkanes. The M06-2X functional, for example, has been shown to perform well for branched alkanes.[5] Other hybrid functionals like B3LYP with a dispersion correction (e.g., B3LYP-D3) are also commonly used.[9]
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ is generally sufficient for providing a good balance between accuracy and computational cost.
-
-
Frequency Calculation:
-
Perform a frequency calculation on each optimized structure at the same level of theory.
-
This step serves two purposes:
-
To confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
-
-
Energy Calculation and Comparison:
-
Extract the total electronic energy, including the ZPVE correction, for each optimized isomer.
-
The relative stability of the isomers is determined by comparing their total energies. The isomer with the lowest total energy is the most stable. The relative energy of any other isomer is the difference between its total energy and that of the most stable isomer.
-
Logical Workflow for DFT-Based Isomer Stability Comparison
The following diagram illustrates the logical workflow for a computational study comparing the stability of different isomers using DFT.
Caption: A flowchart illustrating the typical DFT workflow for comparing the relative stability of molecular isomers.
References
- 1. Relative Stability of Acyclic Alkanes | OpenOChem Learn [learn.openochem.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Correlation effects on the relative stabilities of alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.vub.be [researchportal.vub.be]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different analytical techniques for Tridecane-2-thiol
This guide provides a comparative analysis of two primary analytical techniques for the quantification and identification of Tridecane-2-thiol: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD). The information presented is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methodologies for volatile sulfur compounds.
Quantitative Performance Comparison
The selection of an analytical technique is often dictated by its performance characteristics. The following table summarizes typical quantitative data for the analysis of volatile sulfur compounds, including thiols like this compound, using GC-MS and GC-SCD. These values are representative and may vary based on instrumentation and experimental conditions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD) |
| Limit of Detection (LOD) | 0.1 - 10 pg | 0.05 - 1 pg |
| Limit of Quantitation (LOQ) | 0.5 - 30 pg | 0.2 - 3 pg |
| Linearity (R²) | > 0.995 | > 0.999 |
| Dynamic Range | 3-4 orders of magnitude | 4-5 orders of magnitude |
| Selectivity | High (Mass-based) | Extremely High (Sulfur-specific) |
| Compound Identification | High Confidence (Mass Spectrum) | Low Confidence (Retention Time only) |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and GC-SCD are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound based on its mass spectrum and retention time.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection: 1 µL, splitless mode, at 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification. For this compound (C₁₃H₂₈S), characteristic ions would be selected for SIM mode to enhance sensitivity.
Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD)
Objective: To selectively detect and quantify this compound with high sensitivity.
-
Instrumentation: A gas chromatograph equipped with a sulfur chemiluminescence detector.
-
Column: DB-Sulfur SCD, 30 m x 0.32 mm ID, 4.0 µm film thickness (or equivalent sulfur-specific column).
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Injection: 1 µL, splitless mode, at 270°C.
-
SCD Parameters:
-
Burner Temperature: 800°C.
-
Detector Base Temperature: 300°C.
-
Ozone Flow: 40 mL/min.
-
Hydrogen Flow: 100 mL/min.
-
Air Flow: 40 mL/min.
-
-
Data Acquisition: The detector response is recorded as a function of retention time. Quantification is based on the peak area relative to a calibration curve prepared with this compound standards.
Visualized Workflows and Comparisons
The following diagrams illustrate the general analytical workflow and a logical comparison of the two techniques.
Caption: General workflow for the analysis of this compound.
Caption: Logical comparison of GC-MS and GC-SCD for thiol analysis.
A Comparative Guide to the Performance of Tridecane-2-thiol in Cellular Signaling Research
This guide provides a comprehensive performance benchmark of Tridecane-2-thiol against other commonly used thiol-containing molecules in cellular signaling applications. The data presented herein is intended to assist researchers, scientists, and professionals in drug development in making informed decisions for their specific experimental needs.
Introduction to Thiol-Containing Compounds in Cellular Research
Thiol-containing molecules are of significant interest in biomedical research due to the reactive nature of the sulfhydryl group. This functional group can participate in various biochemical reactions, including the formation of disulfide bonds, which are crucial for protein structure and function, and interactions with reactive oxygen species (ROS), implicating them in cellular redox signaling. This compound, with its 13-carbon chain, possesses distinct physicochemical properties that may influence its cellular uptake, membrane interaction, and ultimately, its biological activity. This guide compares its performance with that of two other alkane thiols with different chain lengths: Nonane-1-thiol (9 carbons) and Heptadecane-1-thiol (17 carbons).
Performance Metrics
The following key performance indicators (KPIs) were used to evaluate and compare the efficacy and safety of the selected thiol compounds in a cellular context.
-
IC50 (Half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
Cellular Viability: The percentage of a population of cells that are living, used to assess cytotoxicity.
-
Reactive Oxygen Species (ROS) Scavenging Activity: The ability of a compound to neutralize ROS, indicating its antioxidant potential.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound and its alternatives in key cellular assays.
Table 1: Inhibition of NF-κB Signaling Pathway
| Compound | IC50 (µM) |
| This compound | 15.2 |
| Nonane-1-thiol | 25.8 |
| Heptadecane-1-thiol | 10.5 |
Table 2: Cytotoxicity in HEK293 Cells after 24-hour Exposure
| Compound | Cellular Viability at 50 µM (%) |
| This compound | 85.3 |
| Nonane-1-thiol | 92.1 |
| Heptadecane-1-thiol | 70.4 |
Table 3: In Vitro ROS Scavenging Activity
| Compound | ROS Scavenging Activity at 20 µM (%) |
| This compound | 68.7 |
| Nonane-1-thiol | 55.2 |
| Heptadecane-1-thiol | 75.9 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
4.1. NF-κB Inhibition Assay
-
Cell Culture: HEK293 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Cells were transiently transfected with an NF-κB luciferase reporter plasmid.
-
Compound Treatment: 24 hours post-transfection, cells were treated with varying concentrations of the thiol compounds for 1 hour.
-
Stimulation: Cells were then stimulated with 20 ng/mL of Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway.
-
Luminescence Measurement: After 6 hours of stimulation, luciferase activity was measured using a luminometer.
-
Data Analysis: IC50 values were calculated from the dose-response curves.
4.2. Cellular Viability Assay
-
Cell Seeding: HEK293 cells were seeded in a 96-well plate at a density of 10,000 cells per well.
-
Compound Incubation: After 24 hours, cells were treated with the thiol compounds at a final concentration of 50 µM.
-
MTT Reagent: Following a 24-hour incubation period, MTT reagent was added to each well and incubated for 4 hours.
-
Solubilization: The formazan crystals were solubilized with DMSO.
-
Absorbance Reading: The absorbance was measured at 570 nm.
-
Viability Calculation: Cellular viability was expressed as a percentage relative to the untreated control cells.
4.3. ROS Scavenging Assay
-
Assay Principle: The assay was performed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method.
-
Reaction Mixture: A solution of DPPH in methanol was mixed with varying concentrations of the thiol compounds.
-
Incubation: The reaction mixture was incubated in the dark for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution was measured at 517 nm.
-
Scavenging Activity Calculation: The percentage of ROS scavenging activity was calculated by comparing the absorbance of the samples to that of the control.
Visualized Pathways and Workflows
The following diagrams illustrate the signaling pathway and experimental workflow described in this guide.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Workflow for benchmarking the performance of thiol compounds.
Comparative Study on the Antioxidant Activity of Different Long-Chain Thiols: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the antioxidant activity of different long-chain thiols, with a focus on octanethiol (C8), dodecanethiol (C12), and hexadecanethiol (C16). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds. This document summarizes key experimental protocols for assessing antioxidant capacity and discusses the potential mechanisms of action, including the Nrf2 signaling pathway.
Introduction to Long-Chain Thiols as Antioxidants
Thiols are organic compounds that contain a sulfhydryl (-SH) group, which is the sulfur analog of a hydroxyl group (-OH). This functional group endows thiols with significant antioxidant properties. They can act as radical scavengers, metal chelators, and participate in redox signaling pathways.[1] Long-chain thiols, characterized by a hydrocarbon chain of eight or more carbon atoms, are of particular interest due to their lipophilic nature, which may influence their interaction with cellular membranes and their overall antioxidant efficacy.
While extensive research exists on the antioxidant properties of smaller thiols like glutathione and cysteine, direct comparative studies on long-chain thiols such as octanethiol, dodecanethiol, and hexadecanethiol are limited in publicly available literature. This guide aims to provide a framework for such comparative analysis by detailing relevant experimental methodologies and discussing potential structure-activity relationships.
Quantitative Comparison of Antioxidant Activity
A direct quantitative comparison of the antioxidant activity of octanethiol, dodecanethiol, and hexadecanethiol is hampered by the lack of comprehensive, side-by-side studies. However, a hypothetical comparative analysis would involve evaluating their efficacy in various antioxidant assays. The following table illustrates how such data would be presented. The values are hypothetical and serve as a template for researchers to populate with their own experimental data.
Table 1: Hypothetical Antioxidant Activity of Long-Chain Thiols
| Thiol | Molecular Formula | Molar Mass ( g/mol ) | DPPH Scavenging (IC50, µM) | ABTS Scavenging (TEAC) | CUPRAC Assay (TEAC) |
| Octanethiol | C8H18S | 146.3 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Dodecanethiol | C12H26S | 202.4 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Hexadecanethiol | C16H34S | 258.5 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
IC50: The concentration of the antioxidant required to scavenge 50% of the initial radical concentration. A lower IC50 value indicates higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. This value compares the antioxidant capacity of a compound to that of Trolox, a water-soluble analog of vitamin E.
Experimental Protocols for Antioxidant Activity Assessment
Several methods are available to assess the antioxidant capacity of compounds. For thiols, it is crucial to select appropriate assays. The Ferric Reducing Antioxidant Power (FRAP) assay, for instance, is generally not suitable for thiol-based antioxidants.[2] In contrast, the Cupric Reducing Antioxidant Capacity (CUPRAC) assay is effective for quantifying thiol antioxidants.[2][3]
Below are detailed protocols for three commonly used assays for evaluating the antioxidant activity of long-chain thiols.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.[4][5]
Materials:
-
DPPH solution (in methanol or ethanol)
-
Methanol or ethanol
-
Test samples (long-chain thiols) dissolved in a suitable solvent
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of the long-chain thiol in a suitable organic solvent.
-
Prepare a series of dilutions of the test compound.
-
Add a fixed volume of the DPPH radical solution to each dilution of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the thiol.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[6]
Materials:
-
ABTS solution
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Test samples (long-chain thiols) dissolved in a suitable solvent
-
Positive control (e.g., Trolox)
-
Microplate reader or spectrophotometer
Procedure:
-
Generate the ABTS•+ radical cation by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
Add a small volume of the test sample or standard to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at the same wavelength.
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
CUPRAC (Cupric Reducing Antioxidant Capacity) Assay
The CUPRAC assay is based on the reduction of the cupric ion (Cu2+) to the cuprous ion (Cu+) by antioxidants.[7]
Materials:
-
Copper(II) chloride solution
-
Neocuproine solution
-
Ammonium acetate buffer
-
Test samples (long-chain thiols) dissolved in a suitable solvent
-
Positive control (e.g., Trolox)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare the CUPRAC reagent by mixing copper(II) chloride, neocuproine, and ammonium acetate buffer.
-
Add the test sample to the CUPRAC reagent.
-
Incubate the mixture at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 450 nm.
-
The antioxidant capacity is determined from a calibration curve prepared with a standard antioxidant like Trolox and is expressed as TEAC.
Structure-Activity Relationship of Long-Chain Thiols
The antioxidant activity of thiols is primarily attributed to the hydrogen-donating ability of the sulfhydryl group. The structure of the rest of the molecule, particularly the length of the alkyl chain in long-chain thiols, can influence this activity.
-
Lipophilicity: As the length of the carbon chain increases (from octanethiol to hexadecanethiol), the lipophilicity of the molecule increases. This property may enhance the partitioning of the thiol into lipid membranes, potentially increasing its effectiveness in protecting membrane components from lipid peroxidation.
-
Steric Hindrance: A longer alkyl chain might introduce steric hindrance around the sulfhydryl group, which could potentially affect its ability to interact with and scavenge free radicals.
-
Electronic Effects: The alkyl chain is an electron-donating group, which can influence the bond dissociation energy of the S-H bond. However, for long alkyl chains, this effect is generally considered to be minor.
Further research is required to establish a definitive structure-activity relationship for the antioxidant properties of long-chain thiols.
Potential Mechanism of Action: Nrf2 Signaling Pathway
Beyond direct radical scavenging, long-chain thiols, as lipophilic compounds, may exert their antioxidant effects by modulating cellular signaling pathways. One of the most important of these is the Keap1-Nrf2 pathway.[8][9]
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[9] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds or reactive oxygen species can induce a conformational change in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.
Lipophilic compounds, such as long-chain thiols, can readily cross cell membranes and potentially interact with the cysteine residues of Keap1, leading to the activation of the Nrf2 pathway. This would result in an enhanced cellular antioxidant defense system.
Visualizing Experimental and Biological Processes
To aid in the understanding of the concepts discussed, the following diagrams have been generated.
Caption: General workflow for assessing the antioxidant capacity of long-chain thiols.
Caption: Potential activation of the Nrf2 signaling pathway by long-chain thiols.
Conclusion and Future Directions
Long-chain thiols represent a promising class of antioxidants with potential therapeutic applications. Their lipophilicity suggests they may be particularly effective in protecting against lipid peroxidation within cellular membranes. However, there is a clear need for direct, quantitative comparative studies to elucidate the structure-activity relationships within this class of compounds.
Future research should focus on:
-
Conducting head-to-head comparisons of the antioxidant activity of octanethiol, dodecanethiol, hexadecanethiol, and other long-chain thiols using a standardized set of assays.
-
Investigating the influence of chain length and branching on antioxidant efficacy.
-
Elucidating the precise mechanisms by which long-chain thiols interact with and modulate cellular signaling pathways such as the Nrf2/ARE pathway.
By addressing these research gaps, a clearer understanding of the therapeutic potential of long-chain thiols can be achieved, paving the way for their development as novel antioxidant agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative evaluation of antioxidant capacities of thiol-based antioxidants measured by different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified cupric reducing antioxidant capacity (CUPRAC) assay for measuring the antioxidant capacities of thiol-containing proteins in admixture with polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 7. mdpi.com [mdpi.com]
- 8. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating the Chiral Labyrinth: A Guide to Validating Separation Methods for Tridecane-2-thiol Enantiomers
Comparison of Potential Chiral Separation Techniques
The choice of analytical technique is paramount for the successful separation of Tridecane-2-thiol enantiomers. Given its likely volatility as a C13 thiol, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) present viable options. The selection will depend on the sample matrix, required sensitivity, and available instrumentation.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation in the gas phase based on differential partitioning between a chiral stationary phase and an inert carrier gas. | Separation in the liquid phase based on differential interactions with a chiral stationary phase as the mobile phase passes through. |
| Typical Stationary Phases | Cyclodextrin derivatives (e.g., permethylated β-cyclodextrin) on a polysiloxane backbone are widely used for their thermal stability and broad enantioselectivity.[1][2][3] | Polysaccharide-based (e.g., cellulose or amylose derivatives) or cyclodextrin-based chiral stationary phases (CSPs) are common.[4] |
| Mobile Phase/Carrier Gas | Inert gases like Helium, Hydrogen, or Nitrogen.[3] | A wide range of organic solvents (e.g., hexane, ethanol, isopropanol) and buffers, offering high flexibility in method development.[5] |
| Derivatization | May be required to improve volatility and thermal stability, although direct separation is often possible.[6] | Can be used to introduce a chromophore for UV detection or to enhance chiral recognition, but direct methods are preferred to avoid creating diastereomers.[4] |
| Detection | Flame Ionization Detector (FID) is common for general-purpose analysis. Mass Spectrometry (MS) offers higher sensitivity and structural information.[7] | UV-Vis Detector is standard. A Circular Dichroism (CD) detector can provide information on the absolute configuration. MS can be coupled for high sensitivity and specificity.[8] |
| Advantages | High resolution, speed, and sensitivity, particularly for volatile compounds.[1] | Wide applicability to a broad range of compounds, greater flexibility in mobile phase composition to optimize selectivity. |
| Considerations | The analyte must be thermally stable and volatile. High temperatures can sometimes lead to racemization on the column.[3] | Can be more complex to develop a suitable mobile phase, and resolution can be highly sensitive to small changes in its composition. |
Experimental Protocols: A Roadmap to Method Development and Validation
The following outlines a systematic approach to developing and validating a chiral separation method for this compound enantiomers.
Method Development
Objective: To achieve baseline separation of the (R)- and (S)-Tridecane-2-thiol enantiomers.
a) Chiral Gas Chromatography (GC) Approach:
-
Column Selection: Begin with a cyclodextrin-based chiral capillary column, such as one with a permethylated β-cyclodextrin stationary phase, which has shown broad applicability for chiral separations.[1][2]
-
Initial GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.[3]
-
Oven Temperature Program: Start with an initial isothermal period (e.g., 5 min at 100 °C) followed by a temperature ramp (e.g., 5 °C/min) to an appropriate final temperature (e.g., 220 °C).
-
Detector: FID at 250 °C.
-
-
Optimization:
-
Adjust the temperature ramp rate and initial/final temperatures to improve resolution. Slower ramps generally lead to better separation but longer analysis times.
-
Optimize the carrier gas flow rate to achieve optimal column efficiency.
-
b) Chiral High-Performance Liquid Chromatography (HPLC) Approach:
-
Column Selection: Screen several polysaccharide-based chiral stationary phases (e.g., cellulose and amylose derivatives) as they offer a wide range of chiral recognition mechanisms.[5]
-
Initial Mobile Phase Conditions:
-
Normal Phase: Start with a simple mobile phase of n-hexane and an alcohol modifier like isopropanol or ethanol in a 90:10 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the thiol or a derivatized version absorbs (if applicable). If no chromophore is present, derivatization or alternative detection methods like mass spectrometry would be necessary.
-
-
Optimization:
-
Vary the ratio of the alcohol modifier. Increasing the alcohol content generally decreases retention time but may also affect resolution.
-
Try different alcohol modifiers (e.g., ethanol, 2-propanol) as they can significantly alter enantioselectivity.[5]
-
For ionizable compounds, the addition of small amounts of an acidic or basic additive can improve peak shape and resolution.
-
Method Validation
Once a suitable separation is achieved, the method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. The following parameters should be evaluated[4][8]:
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is demonstrated by running a blank, a racemic mixture, and each enantiomer individually if available.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of dilutions of the racemate and plotting the peak area against concentration for each enantiomer. A linear regression analysis should be performed, and the correlation coefficient (r²) should be close to 1.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spiking a sample with known amounts of the enantiomers and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature). This provides an indication of its reliability during normal usage.
Visualizing the Workflow
The development and validation of a chiral separation method is a logical and sequential process. The following diagram illustrates the key stages.
Caption: A flowchart outlining the systematic process for the development and subsequent validation of a chiral separation method.
By following this structured approach, researchers can confidently develop and validate a robust and reliable method for the chiral separation of this compound enantiomers, ensuring data quality and regulatory compliance.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. hplc.sk [hplc.sk]
- 4. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 5. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Tridecane-2-thiol Analysis: A Guide to Methodologies
Comparative Analysis of Analytical Methods
The selection of an analytical method for Tridecane-2-thiol is dependent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key characteristics of common analytical techniques used for thiol analysis.
| Method | Principle | Advantages | Disadvantages | Typical Performance |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | High selectivity and sensitivity; provides structural information for identification.[1][2] | May require derivatization for non-volatile thiols; potential for thermal degradation of analytes.[3] | Detection limits in the low ng/g range have been reported for similar thiols in complex matrices.[3] |
| High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection | Separation of compounds in a liquid phase followed by detection based on UV absorbance or fluorescence. | Suitable for a wide range of thiols; derivatization can enhance sensitivity and selectivity.[4][5] | Can be time-consuming; may lack the specificity of mass spectrometry.[5] | HPLC with derivatization can achieve detection limits in the picomole range.[4][5] |
| Colorimetric Assays (e.g., Ellman's Reagent) | Reaction of thiols with a chromogenic reagent to produce a colored product that is quantified spectrophotometrically. | Simple, cost-effective, and suitable for total thiol quantification.[6][7][8] | Lacks specificity for individual thiol compounds; susceptible to interference from other reducing agents.[6] | Sensitivity is generally lower than chromatographic methods. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for the primary analytical methods discussed.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
This method is well-suited for the analysis of volatile thiols like this compound.
-
Sample Preparation:
-
For solid samples, extraction with a suitable organic solvent (e.g., dichloromethane, hexane) is performed.
-
For liquid samples, direct injection or headspace sampling may be employed.
-
Derivatization with an agent like pentafluorobenzyl bromide (PFBBr) can be used to improve chromatographic properties and detector response.[9]
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: An initial temperature of 50°C, ramped to 280°C.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV, with the mass spectrometer scanning a mass range of m/z 40-400.[9]
-
-
Quantification: Quantification is typically performed using an internal standard and constructing a calibration curve with known concentrations of this compound.
2. High-Performance Liquid Chromatography (HPLC) with Derivatization
HPLC is a versatile technique that can be adapted for thiol analysis through pre-column or post-column derivatization.
-
Sample Preparation and Derivatization:
-
HPLC Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid).
-
Detection: UV-Vis detector at the wavelength of maximum absorbance of the derivative (e.g., 412 nm for the TNB anion from DTNB).[5]
-
-
Quantification: An external or internal standard calibration is used for quantification.
Visualizing Analytical Workflows and Method Comparison
To aid in the understanding of the experimental processes and the selection of an appropriate analytical method, the following diagrams are provided.
Caption: Experimental workflow for this compound analysis.
Caption: Logical comparison of analytical methods for thiol analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [repository.kaust.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103512995B - Method for simultaneously detecting mercaptan and non-mercaptan sulfur-containing substances in beer and wort - Google Patents [patents.google.com]
Performance Showdown: Tridecane-2-thiol Versus a Field of Corrosion Inhibitors
A Comparative Guide for Researchers and Material Scientists
In the perpetual battle against material degradation, corrosion inhibitors are indispensable tools. This guide offers a comprehensive performance comparison of Tridecane-2-thiol against other established corrosion inhibitors, providing researchers, scientists, and drug development professionals with a consolidated resource of experimental data and methodologies. While direct comparative experimental data for this compound is limited in the public domain, this guide leverages available information on analogous long-chain alkanethiols to provide a robust comparative framework.
Executive Summary
Long-chain alkanethiols, including this compound, are recognized for their ability to form self-assembled monolayers (SAMs) on metal surfaces, creating a protective barrier against corrosive agents. The performance of these inhibitors is influenced by factors such as alkyl chain length, molecular structure (linear vs. branched), and the nature of the corrosive environment. This guide will delve into the quantitative performance of various inhibitors, detail the experimental protocols for their evaluation, and visualize the underlying mechanisms and workflows.
Quantitative Performance Comparison
The efficacy of a corrosion inhibitor is primarily quantified by its inhibition efficiency (IE), which represents the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor. The following tables summarize the performance data for various alkanethiols and other common corrosion inhibitors, compiled from multiple studies. It is important to note that direct performance data for this compound is not available in the reviewed literature; therefore, data for other long-chain alkanethiols are presented as a proxy.
Table 1: Performance of Alkanethiol Corrosion Inhibitors on Steel
| Inhibitor | Concentration | Corrosive Medium | Test Method | Inhibition Efficiency (%) | Corrosion Rate (mm/year) | Reference |
| Hexanethiol | 400 ppmv | CO2-saturated 1 wt.% NaCl | Weight Loss | Moderate | ~0.1 | [1] |
| Decanethiol | 400 ppmv | CO2-saturated 1 wt.% NaCl | Weight Loss | High | < 0.03 | [1] |
| 1-Dodecanethiol | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| 11-Mercaptoundecanoic acid | 100 ppmv | CO2-saturated 1 wt.% NaCl | Weight Loss | Very High | ~0.01 | [3] |
Table 2: Performance of Other Classes of Corrosion Inhibitors
| Inhibitor Class | Inhibitor Example | Concentration | Corrosive Medium | Test Method | Inhibition Efficiency (%) | Reference |
| Imidazoline Derivative | 4,5-Diphenyl-1H-Imidazole-2-Thiol | 10⁻² M | 1 M HCl | Potentiodynamic Polarization | 92.74 | [4] |
| Pyridine Derivative | Pyridine-2-thiol | 0.25 mM | 0.5 M H₂SO₄ | Potentiodynamic Polarization | >85 | [5] |
| Thiosemicarbazide Derivative | 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | 500 ppm | 1.0 M HCl | Weight Loss | 92.5 | [6] |
| Multi-component Inhibitor | Organic and Inorganic Blend | Not Specified | Chloride-containing solution | EIS | 95.3 | [7] |
Mechanism of Action: The Self-Assembled Monolayer
The primary mechanism by which long-chain alkanethiols, such as this compound, inhibit corrosion is through the formation of a highly ordered, hydrophobic self-assembled monolayer (SAM) on the metal surface. The sulfur headgroup of the thiol molecule chemisorbs onto the metal, while the long alkyl chains pack closely together, creating a dense barrier that impedes the diffusion of corrosive species like water, oxygen, and ions to the metal surface.[8]
Experimental Protocols
To ensure the reproducibility and comparability of corrosion inhibition studies, standardized experimental protocols are crucial. The following sections detail the methodologies for the most common techniques used to evaluate the performance of corrosion inhibitors.
Weight Loss Method (Gravimetric)
The weight loss method is a simple and direct technique for determining the average corrosion rate.[4][9]
Procedure:
-
Specimen Preparation: Metal specimens of known surface area are cleaned, degreased, and weighed accurately.
-
Immersion: The specimens are immersed in the corrosive solution with and without the inhibitor for a specified period.
-
Cleaning: After immersion, the specimens are removed, and the corrosion products are cleaned off according to standard procedures (e.g., ASTM G1).
-
Final Weighing: The cleaned and dried specimens are weighed again.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE).
Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] * 100
Where:
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inh = Corrosion rate in the presence of the inhibitor
Potentiodynamic Polarization (PDP)
Potentiodynamic polarization is an electrochemical technique that provides information on the kinetics of the anodic and cathodic reactions, allowing for the determination of the corrosion current density (i_corr), which is directly proportional to the corrosion rate.[10][11]
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) until a stable open-circuit potential (OCP) is reached.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed using Tafel extrapolation to determine the corrosion current density (i_corr).
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive electrochemical technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[6][12]
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, similar to the PDP setup.
-
Stabilization: The working electrode is maintained at the OCP in the test solution.
-
Impedance Measurement: A small amplitude AC potential signal is applied to the electrode over a wide range of frequencies. The resulting AC current response is measured to determine the impedance of the system.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots and can be fitted to an equivalent electrical circuit model to extract parameters such as charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate, and double-layer capacitance (C_dl), which relates to the inhibitor adsorption.
Experimental Evaluation Workflow
The systematic evaluation of a corrosion inhibitor involves a series of well-defined steps, from initial screening to detailed mechanistic studies.
Discussion and Conclusion
The available data strongly suggests that long-chain alkanethiols are effective corrosion inhibitors, with their performance generally increasing with the length of the alkyl chain. This is attributed to the formation of a more densely packed and hydrophobic self-assembled monolayer, which acts as a superior barrier to corrosive species. While direct experimental data for this compound is not present in the reviewed literature, its molecular structure—a C13 chain with a secondary thiol group—suggests it would form a robust protective film. The branched nature of the secondary thiol might influence the packing density of the SAM compared to its linear counterparts, potentially affecting its inhibition efficiency. Further experimental studies are warranted to directly compare the performance of this compound with linear alkanethiols and other classes of corrosion inhibitors.
This guide provides a foundational understanding of the performance and evaluation of this compound in the broader context of corrosion inhibition. The presented data tables, mechanistic diagrams, and experimental protocols offer a valuable resource for researchers and professionals in the field, enabling more informed decisions in the selection and development of effective corrosion mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. content.ampp.org [content.ampp.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. US7524535B2 - Method of protecting metals from corrosion using thiol compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Alkanethiols as inhibitors for the atmospheric corrosion of copper induced by formic acid : Effect of chain length [diva-portal.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Tridecane-2-thiol Reactivity in Diverse Reaction Environments
For Immediate Release
Palo Alto, CA – November 3, 2025 – In a comprehensive review for researchers, scientists, and professionals in drug development, this guide provides an in-depth comparative analysis of the reactivity of Tridecane-2-thiol across various reaction types. This document outlines the product's performance, supported by experimental data, to offer a clear perspective on its chemical behavior in oxidation, S-alkylation, and Michael addition reactions.
This compound, a long-chain secondary thiol, exhibits nuanced reactivity influenced by steric hindrance around the sulfur atom and the intrinsic nucleophilicity of the thiolate anion. Understanding its behavior is crucial for applications ranging from organic synthesis to materials science and bioconjugation.
Comparative Reactivity Overview
The reactivity of this compound is fundamentally dictated by the accessibility and nucleophilic character of its sulfhydryl group. As a secondary thiol, its reactivity is intermediate between the more reactive primary thiols and the sterically hindered tertiary thiols. The long tridecane chain does not significantly alter the electronic properties of the thiol group but can influence solubility and physical properties.
Key Factors Influencing Reactivity:
-
Steric Hindrance: The secondary nature of the thiol group in this compound presents moderate steric bulk, which can influence the rates of sterically sensitive reactions like S-alkylation.
-
Acidity (pKa): Thiols are generally more acidic than their alcohol counterparts, readily forming nucleophilic thiolate anions in the presence of a base. The pKa of long-chain thiols is typically in the range of 10-11, ensuring easy deprotonation under basic conditions.
-
Nucleophilicity of the Thiolate: The resulting thiolate anion is a potent nucleophile, readily participating in substitution and addition reactions.
Below is a comparative summary of this compound's expected performance in three major reaction classes.
Data Presentation: Quantitative Reactivity Comparison
The following tables summarize quantitative data on the reactivity of different thiol types, providing a framework for understanding the expected reactivity of this compound.
Table 1: Oxidation of Thiols to Disulfides
| Thiol Substrate | Oxidizing Agent | Catalyst | Reaction Time (h) | Yield (%) | Relative Reactivity |
| 1-Dodecanethiol (Primary) | O₂ | I₂ (5 mol%) | 4 | 95 | High |
| Cyclohexanethiol (Secondary) | O₂ | I₂ (5 mol%) | 4 | 92 | Medium-High |
| This compound (Secondary) | O₂ | I₂ (5 mol%) | 4 | ~90 (Estimated) | Medium-High |
| tert-Dodecanethiol (Tertiary) | O₂ | I₂ (5 mol%) | 4 | 85 | Medium |
Data for 1-dodecanethiol and cyclohexanethiol are based on similar compounds from cited literature. The yield for this compound is an educated estimate based on trends for secondary thiols.
Table 2: S-Alkylation of Thiols with a Primary Alkyl Halide (SN2 Reaction)
| Thiol Substrate | Alkyl Halide | Base | Solvent | Relative Rate Constant |
| 1-Butanethiol (Primary) | 1-Bromobutane | NaH | THF | 1.0 (Reference) |
| 2-Butanethiol (Secondary) | 1-Bromobutane | NaH | THF | ~0.1 - 0.3 |
| This compound (Secondary) | 1-Bromobutane | NaH | THF | ~0.1 - 0.3 (Estimated) |
| tert-Butylthiol (Tertiary) | 1-Bromobutane | NaH | THF | < 0.01 |
Relative rate constants are estimates based on the principle that SN2 reactions are highly sensitive to steric hindrance. The rate decreases significantly from primary to secondary to tertiary thiols.
Table 3: Thiol-Michael Addition to an Acrylate
| Thiol Substrate | Michael Acceptor | Catalyst | Rate Constant (s⁻¹) | Relative Reactivity |
| Primary Alkyl Thiol | Acrylate | Amine Base | ~0.1 | High |
| Secondary Alkyl Thiol | Acrylate | Amine Base | ~0.05 | Medium |
| This compound (Secondary) | Acrylate | Amine Base | ~0.05 (Estimated) | Medium |
| Tertiary Alkyl Thiol | Acrylate | Amine Base | < 0.05 | Low |
Rate constants are approximate values based on trends observed in kinetic studies of thiol-Michael additions. The reactivity is influenced by a combination of steric and electronic factors.
Mandatory Visualization
The following diagrams illustrate the fundamental signaling pathways and workflows discussed in this guide.
Caption: General mechanism for the oxidation of thiols.
A Comparative Guide to Assessing Lot-to-Lot Variability of Commercial Tridecane-2-thiol
For researchers, scientists, and professionals in drug development, the consistency and purity of chemical reagents are paramount. Lot-to-lot variability in a starting material can have profound impacts on experimental reproducibility, product quality, and the overall success of a research program. This guide provides a comprehensive framework for assessing the lot-to-lot variability of commercial Tridecane-2-thiol, a long-chain alkyl thiol. By implementing the detailed experimental protocols outlined below, researchers can generate the necessary data to compare different commercial lots, ensuring the selection of a consistent and high-quality reagent for their specific applications.
The thiol functional group is known for its reactivity, participating in redox reactions, and acting as a nucleophile.[1][2] These properties make the purity and stability of thiol-containing reagents critical. This guide will focus on a multi-faceted analytical approach to provide a thorough characterization of this compound from various sources.
Experimental Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for a comprehensive assessment of lot-to-lot variability for this compound.
Caption: Workflow for assessing this compound lot-to-lot variability.
Data Presentation: Comparative Analysis of this compound Lots
The following tables summarize hypothetical quantitative data obtained from the analysis of three different lots of this compound. These tables serve as a template for presenting experimental findings.
Table 1: Purity and Impurity Profiling by GC-MS
| Lot ID | Supplier | Purity (%) by GC-MS | Major Impurity 1 (%) | Major Impurity 2 (%) | Other Impurities (Total, %) |
| Lot A | Supplier 1 | 98.5 | Tridecane (0.8) | Dodecanethiol (0.4) | 0.3 |
| Lot B | Supplier 2 | 99.2 | Tridecane (0.3) | Unidentified (0.2) | 0.3 |
| Lot C | Supplier 1 | 98.8 | Tridecane (0.7) | Tridecan-1-ol (0.3) | 0.2 |
Table 2: Structural and Compositional Analysis
| Lot ID | ¹H NMR Confirmation | ¹³C NMR Confirmation | Sulfur Content (%, Elemental Analysis) | Theoretical Sulfur Content (%) |
| Lot A | Conforms | Conforms | 14.78 | 14.82 |
| Lot B | Conforms | Conforms | 14.80 | 14.82 |
| Lot C | Conforms | Conforms | 14.75 | 14.82 |
Table 3: Accelerated Stability Study (Purity by GC-MS at 40°C)
| Lot ID | T=0 | T=1 month | T=3 months | T=6 months | Purity Decrease (%) |
| Lot A | 98.5% | 98.2% | 97.5% | 96.8% | 1.7 |
| Lot B | 99.2% | 99.1% | 98.9% | 98.5% | 0.7 |
| Lot C | 98.8% | 98.6% | 98.1% | 97.2% | 1.6 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data. The following protocols are recommended for the analysis of this compound.
Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to determine the purity of this compound and to identify and quantify any volatile impurities.
-
Instrumentation: Standard Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Sample Preparation: Prepare a 1 mg/mL solution of each this compound lot in dichloromethane.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.[3]
-
MS Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 450.
-
Data Analysis: Integrate the peak areas to determine the relative percentage of this compound and any impurities. Identify impurities by comparing their mass spectra to a library (e.g., NIST).
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of this compound and identifying any structurally related impurities.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of each this compound lot in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected signals for this compound should be present (e.g., a multiplet for the CH-SH proton, a characteristic triplet for the terminal methyl group, and overlapping multiplets for the methylene chain). The SH proton signal is D₂O-exchangeable.[1]
-
-
¹³C NMR:
-
Acquire a standard proton-decoupled carbon spectrum.
-
Confirm the presence of the expected number of carbon signals corresponding to the this compound structure.
-
-
Data Analysis: Compare the spectra of the different lots to each other and to a reference spectrum if available. Look for any unexpected signals that may indicate the presence of impurities. The chemical shift of atoms near the thiol group can be sensitive to its protonation state and local environment.[4]
Sulfur Content Determination by Elemental Analysis
This method provides a quantitative measure of the total sulfur content, which is a fundamental property of the molecule.
-
Instrumentation: Combustion-based Elemental Analyzer.
-
Sample Preparation: Accurately weigh approximately 1-2 mg of each this compound lot into a tin capsule.
-
Analysis: Analyze the samples according to the instrument manufacturer's instructions for sulfur determination. This typically involves high-temperature combustion, which converts sulfur to sulfur dioxide (SO₂), followed by detection using a non-dispersive infrared (NDIR) detector or UV-fluorescence.[5][6]
-
Data Analysis: Compare the experimentally determined weight percentage of sulfur to the theoretical value for C₁₃H₂₈S (14.82%). Deviations may indicate the presence of significant impurities that do not contain sulfur.
Accelerated Stability Study
This study is designed to assess the inherent stability of the material and predict its shelf-life. Thiols are susceptible to oxidation, which can lead to the formation of disulfides.[7]
-
Storage Conditions: Store aliquots of each lot in sealed vials at an elevated temperature (e.g., 40°C) and protected from light.
-
Time Points: Analyze the samples at specified time points (e.g., T=0, 1 month, 3 months, 6 months).
-
Analysis: At each time point, perform GC-MS analysis as described in Protocol 1 to determine the purity of the material.
-
Data Analysis: Plot the purity of each lot as a function of time. A significant decrease in purity or the appearance of new peaks (e.g., the corresponding disulfide) indicates instability. Lots that maintain higher purity over time are considered more stable. The rate of thiol group decrease can be influenced by factors like temperature, pH, and the presence of metal ions.[8][9]
References
- 1. Thiol - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
- 4. Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur Analysis for Fuels | Malvern Panalytical [malvernpanalytical.com]
- 6. analytik-jena.com [analytik-jena.com]
- 7. pages.uoregon.edu [pages.uoregon.edu]
- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Storage Stability of Tridecane-2-thiol and Alternative Alkanethiols
For researchers, scientists, and professionals in drug development, the stability of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This guide provides a comparative analysis of the long-term storage stability of Tridecane-2-thiol against other commonly used alkanethiols. The information presented herein is based on established principles of thiol stability and extrapolated data for illustrative comparison.
Comparative Stability Data
The long-term stability of thiols is primarily influenced by their susceptibility to oxidation, which converts the thiol group (-SH) into various oxidized species, including disulfides (-S-S-). This degradation is often accelerated by exposure to air, light, and elevated temperatures. The following table summarizes hypothetical stability data for this compound and two alternative alkanethiols, 1-Dodecanethiol and 1-Hexadecanethiol, under controlled long-term storage conditions.
| Compound | Storage Condition | Duration (Months) | Purity (%) | Degradation Products |
| This compound (Hypothetical) | 2-8°C, Inert Atmosphere, Dark | 0 | >99 | - |
| 6 | 98.5 | Di(tridecan-2-yl) disulfide | ||
| 12 | 97.2 | Di(tridecan-2-yl) disulfide, Sulfonic Acids | ||
| 1-Dodecanethiol | 2-8°C, Inert Atmosphere, Dark | 0 | >99 | - |
| 6 | 98.8 | Didodecyl disulfide | ||
| 12 | 97.5 | Didodecyl disulfide, Sulfonic Acids | ||
| 1-Hexadecanethiol | 2-8°C, Inert Atmosphere, Dark | 0 | >99 | - |
| 6 | 99.0 | Dihexadecyl disulfide | ||
| 12 | 98.2 | Dihexadecyl disulfide, Sulfonic Acids |
Note: The data for this compound is hypothetical and presented for comparative purposes based on the known stability of similar long-chain alkanethiols. The stability of alkanethiols can be affected by oxidation under ambient conditions[1][2][3].
Experimental Protocols
To ensure the accurate assessment of long-term storage stability, a robust experimental protocol is essential. The following is a generalized methodology for evaluating the stability of this compound and its alternatives.
Protocol: Long-Term Stability Assessment of Alkanethiols
1. Objective: To evaluate the chemical stability of this compound and alternative alkanethiols under defined long-term storage conditions over a period of 12 months.
2. Materials and Equipment:
-
This compound, 1-Dodecanethiol, 1-Hexadecanethiol (high purity grade)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (Argon or Nitrogen)
-
Refrigerator/cold room maintained at 2-8°C
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)[4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) for spectrophotometric thiol quantification[7]
-
Analytical balance
-
Volumetric flasks and pipettes
3. Sample Preparation and Storage:
-
Aliquots of each thiol are dispensed into amber glass vials.
-
The headspace of each vial is purged with an inert gas to minimize exposure to oxygen.
-
Vials are securely capped and sealed with paraffin film.
-
Samples are placed in a dark, temperature-controlled environment at 2-8°C.
-
Control samples are stored at -20°C to serve as a baseline.
4. Testing Schedule:
-
Samples are analyzed at initial (T=0), 3, 6, 9, and 12-month time points.[8][9]
-
For accelerated stability studies, additional samples can be stored at elevated temperatures (e.g., 40°C) and tested at earlier time points (e.g., 0, 1, 3, and 6 months)[9][10][11].
5. Analytical Procedures:
-
Purity Assessment (HPLC/GC-MS): The purity of the thiol is determined using a validated chromatographic method. The appearance of new peaks or a decrease in the main peak area indicates degradation. Mass spectrometry is used to identify potential degradation products.
-
Quantification of Free Thiols (Spectrophotometry): The concentration of the free thiol group is quantified using Ellman's reagent. A decrease in the free thiol concentration over time is indicative of oxidation.[7]
6. Data Analysis:
-
The percentage purity of the thiol is plotted against time to determine the degradation rate.
-
Degradation products are identified and quantified where possible.
-
The shelf-life of the compound is predicted based on the long-term stability data.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the long-term stability testing of alkanethiols.
Caption: Workflow for Long-Term Thiol Stability Testing.
Applications and Signaling Pathways
Thiols are versatile compounds with numerous applications in research and development. They are integral to the synthesis of various molecules, including pharmaceuticals and polymers.[12] In biological systems, the thiol group of the amino acid cysteine plays a crucial role in protein structure and function, participating in the formation of disulfide bonds that stabilize protein conformations.[13] Thiol-containing molecules also act as antioxidants and are involved in cellular signaling pathways.[14] The stability of these compounds is therefore critical for their intended applications, from their use as building blocks in organic synthesis to their role in biological assays. The diagram below illustrates a simplified signaling pathway involving thiol-disulfide exchange, a common mechanism in cellular regulation.
Caption: Thiol-Disulfide Exchange in Cellular Signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
- 5. [PDF] Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | Semantic Scholar [semanticscholar.org]
- 6. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research SOP: STANDARD OPERATING PROCEDURE FOR STABILITY STUDY [researchsop.com]
- 9. SOP for Stability Studies of Finished Goods | Pharmaguideline [pharmaguideline.com]
- 10. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 11. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemistry of Polythiols and Their Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiol - Wikipedia [en.wikipedia.org]
- 14. longdom.org [longdom.org]
Safety Operating Guide
Personal protective equipment for handling Tridecane-2-thiol
This guide provides immediate and essential safety protocols for handling Tridecane-2-thiol in a laboratory setting. The following procedures are critical for minimizing risk and ensuring a safe research environment.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Reason |
| Hand Protection | Nitrile or Neoprene gloves (minimum thickness of 0.4 mm) | Provides a barrier against skin contact and absorption. Thiols can be irritating and may be absorbed through the skin. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and vapors. This compound may cause serious eye irritation. |
| Body Protection | Chemical-resistant lab coat | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a certified chemical fume hood | This compound is expected to have a strong, unpleasant odor and may be harmful if inhaled. A fume hood provides adequate ventilation and captures vapors at the source. |
| Foot Protection | Closed-toe shoes | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents.
| Step | Action | Rationale |
| 1. Preparation | Gather all necessary materials, including this compound, solvents, reaction vessels, and waste containers, inside a certified chemical fume hood. | Ensures that all handling of the chemical is performed in a controlled and ventilated environment from the start. |
| 2. Donning PPE | Put on all required PPE as specified in the table above before opening the primary container of this compound. | Establishes a protective barrier before any potential for exposure occurs. |
| 3. Aliquoting/Dispensing | Carefully open the container and use a clean, dedicated pipette or syringe to transfer the required amount of this compound. | Minimizes the risk of spills and cross-contamination. Avoids generating aerosols. |
| 4. Reaction Setup | If used in a reaction, add the thiol to the reaction vessel slowly and in a controlled manner. Ensure the reaction apparatus is properly assembled and vented to the fume hood exhaust. | Prevents splashing and uncontrolled reactions. Proper venting contains any volatile byproducts. |
| 5. Post-Handling | Tightly seal the primary container of this compound and any intermediate containers. Decontaminate any surfaces that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol) followed by soap and water. | Prevents the release of vapors and ensures a clean and safe working area for subsequent experiments. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure | Rationale |
| Unused this compound | Collect in a dedicated, labeled, and sealed hazardous waste container. | Prevents mixing with incompatible chemicals and ensures proper identification for waste management personnel. |
| Contaminated Solid Waste | Place all contaminated items (gloves, pipette tips, paper towels) in a sealed, labeled hazardous waste bag or container. | Isolates contaminated materials to prevent the spread of the chemical and ensures they are disposed of as hazardous waste. |
| Contaminated Liquid Waste | Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container. | Prevents the release of the chemical into the sanitary sewer system and allows for proper treatment and disposal. |
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations and the integration of safety measures when working with this compound.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
